1-(Pyrrolidin-3-YL)ethan-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyrrolidin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-2-3-7-4-6/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTWOTGISQSTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477700-38-2 | |
| Record name | 1-(pyrrolidin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-(Pyrrolidin-3-YL)ethan-1-OL: Properties, Synthesis, and Applications
Introduction
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and utility as a chiral building block make it an invaluable component in the design of novel therapeutics.[2] This guide focuses on a specific, functionally rich derivative: 1-(Pyrrolidin-3-YL)ethan-1-OL (CAS 477700-38-2). This molecule features a secondary alcohol appended to the 3-position of the pyrrolidine ring, introducing two chiral centers. This inherent stereochemistry, combined with the secondary amine and hydroxyl functionalities, makes it a highly versatile intermediate for the synthesis of complex, biologically active molecules.
This document provides a comprehensive overview of the chemical properties, stereochemical considerations, a detailed synthetic protocol, and the potential applications of this compound, tailored for researchers and professionals in drug discovery and development.
Physicochemical and Structural Properties
This compound is a chiral amino alcohol. While extensive experimental data is not widely published, its core properties can be defined, and others can be reliably estimated based on its structure and analogous compounds.
| Property | Value / Description | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 477700-38-2 | |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid. | N/A |
| Boiling Point | Predicted: ~190-210 °C (at 760 mmHg). Estimated based on similar structures. | [4] |
| Solubility | Predicted: Soluble in water and polar organic solvents (e.g., methanol, ethanol) due to the presence of polar amine and hydroxyl groups. | N/A |
| Stereochemistry | Contains two chiral centers (at C3 of the pyrrolidine ring and the carbinol carbon), resulting in four possible stereoisomers. | N/A |
The Critical Role of Stereochemistry
The presence of two stereocenters in this compound means it can exist as four distinct stereoisomers: (3R, 1'R), (3S, 1'S), (3R, 1'S), and (3S, 1'R). The specific stereochemical orientation of substituents on a pyrrolidine ring can profoundly impact its pharmacological activity. For instance, the orientation of a methyl group at the 3-position of a pyrrolidine scaffold has been shown to be responsible for conferring a pure Estrogen Receptor α (ERα) antagonist profile, a critical feature for breast cancer therapeutics.[2]
This stereochemical dependence arises from the precise three-dimensional fit required for a molecule to bind effectively to its biological target, such as an enzyme's active site or a receptor's binding pocket. Therefore, the stereoselective synthesis of a specific isomer of this compound is often a primary objective in a drug discovery campaign to isolate the desired biological effect and minimize off-target activity.[5][6]
Synthesis and Manufacturing
A robust and stereocontrolled synthesis of this compound can be envisioned via the reduction of its corresponding ketone precursor, 3-acetylpyrrolidine. To achieve stereoselectivity and prevent side reactions involving the secondary amine, a protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the pyrrolidine nitrogen due to its stability and the relatively mild conditions required for its removal.[7][8]
The overall synthetic strategy proceeds in three main stages:
-
Synthesis of the N-Boc protected ketone precursor , (S)-3-Acetyl-1-Boc-pyrrolidine.
-
Diastereoselective reduction of the ketone to the secondary alcohol.
-
Deprotection of the Boc group to yield the final product.
Below is a logical workflow for this synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines the final two stages, starting from the commercially available or synthesized (S)-3-Acetyl-1-Boc-pyrrolidine.
Stage 1: Reduction of (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the Boc protecting group or other ester functionalities. The choice of methanol as a solvent is due to its ability to dissolve the substrate and the reagent, and it also acts as a proton source for the workup.[9]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-3-Acetyl-1-Boc-pyrrolidine (1.0 eq) and dissolve it in anhydrous methanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermic reaction and improve diastereoselectivity.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diastereomers of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.
Stage 2: N-Boc Deprotection
-
Rationale: The Boc group is highly sensitive to acid and is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) is a standard and highly effective method for this transformation.[8] The reaction generates a volatile t-butyl cation and carbon dioxide.
-
Setup: Dissolve the purified N-Boc protected alcohol (1.0 eq) from the previous step in dichloromethane (DCM).
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC/LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization & Extraction: Dissolve the residue in water and basify to a pH > 10 with a 1M NaOH solution. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Final Steps: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound. The product may be further purified if necessary.
Spectroscopic Analysis and Characterization
Characterization of the final product is essential to confirm its identity and purity. Below are the expected spectroscopic features based on the molecular structure and data from analogous compounds.
¹H NMR Spectroscopy (Expected Chemical Shifts)
-
Rationale: The proton NMR spectrum provides information on the electronic environment of all hydrogen atoms. The chemical shifts are influenced by adjacent functional groups. For a similar structure, 1-ethyl-3-pyrrolidinol, the proton on the carbon bearing the hydroxyl group (H-3) appears around 4.3 ppm.[2] We can expect similar shifts for our target molecule.
-
-CH(OH)-: A multiplet around 3.8-4.2 ppm.
-
-CH₃: A doublet around 1.1-1.3 ppm, coupled to the carbinol proton.
-
Pyrrolidine Ring Protons (-CH₂- and -CH-): A series of complex multiplets between 2.5-3.5 ppm.
-
-NH and -OH: Broad singlets, whose chemical shifts are concentration and solvent-dependent.
-
¹³C NMR Spectroscopy (Expected Chemical Shifts)
-
Rationale: The carbon NMR spectrum indicates the different carbon environments. Carbons attached to heteroatoms (O, N) are shifted downfield.
-
-C(OH)-: ~65-75 ppm.
-
Pyrrolidine Ring Carbons (-CH₂- and -CH-): ~40-60 ppm.
-
-CH₃: ~20-25 ppm.
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of specific functional groups.
-
O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A moderate band in the region of 3200-3500 cm⁻¹, often overlapping with the O-H stretch.
-
C-H Stretch (sp³): Bands just below 3000 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹.
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the molecular weight of the compound. For Electrospray Ionization (ESI), the molecule is expected to readily protonate.
-
[M+H]⁺: Expected at m/z = 116.18.
-
Reactivity, Stability, and Handling
-
Reactivity: The molecule possesses three primary reactive sites: the secondary amine, the secondary alcohol, and the N-H and O-H protons. The secondary amine is nucleophilic and basic. The hydroxyl group can be oxidized to a ketone or converted into a leaving group for substitution reactions.
-
Stability and Storage: As an amino alcohol, the compound is generally stable under normal conditions. However, it is hygroscopic and may absorb atmospheric CO₂. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place.[10]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes and prevent inhalation.[10]
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented in readily available literature, its structural motifs are of high value in drug discovery. The 3-substituted pyrrolidine core is a privileged scaffold found in a wide array of pharmacologically active compounds.[1]
Caption: Potential applications of the title compound in synthesis.
The molecule serves as a versatile starting point for creating diverse chemical libraries for high-throughput screening. The secondary amine can be readily functionalized via acylation, sulfonylation, or reductive amination to introduce a variety of substituents. Simultaneously, the secondary alcohol provides another handle for modification, such as ether or ester formation, or oxidation back to the ketone to allow for different derivatization pathways. This dual functionality, combined with its inherent chirality, makes this compound an attractive intermediate for synthesizing inhibitors, receptor agonists/antagonists, and other potential therapeutic agents.[5][6][11]
References
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). National Institutes of Health. [Link]
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Deprotection of different N-Boc-compounds | Download Table. ResearchGate. [Link]
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. link.springer.com. [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-21). [Link]
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Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1-(Pyrrolidin-3-YL)ethan-1-OL for Researchers and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, from naturally occurring alkaloids to synthetically derived pharmaceuticals.[1][2] Its structural flexibility and ability to engage in various molecular interactions make it a privileged scaffold in medicinal chemistry.[3] This guide focuses on a specific, yet important, derivative: this compound. We will delve into its chemical identity, synthesis, characterization, and its potential as a building block in the development of novel therapeutics. The strategic placement of a hydroxyl group and an ethyl substituent on the pyrrolidine core presents unique opportunities for creating compounds with diverse pharmacological profiles.[4][5]
Part 1: Core Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. This section provides the key identifiers and physicochemical characteristics of this compound.
CAS Number and Molecular Formula
The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance. For this compound and its common salt form, the identifiers are as follows:
-
This compound: The free base form of the molecule has the CAS number 477700-38-2 .[6]
-
1-(Pyrrolidin-3-yl)ethanol hydrochloride: This is the hydrochloride salt of the compound, with the CAS number 1350475-50-1 .[7]
Molecular Structure and Weight
The molecular structure of this compound consists of a pyrrolidine ring substituted at the 3-position with a 1-hydroxyethyl group.
-
Molecular Formula (Hydrochloride Salt): C₆H₁₄ClNO[7]
-
Molecular Weight (Hydrochloride Salt): 151.63 g/mol [7]
A summary of the key physicochemical properties is presented in the table below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 477700-38-2 | 1350475-50-1 | [6],[7] |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [6],[7] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [6],[7] |
Part 2: Synthesis and Purification
The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone precursor, 1-(Pyrrolidin-3-yl)ethanone. This transformation is a staple in organic synthesis, and the choice of reducing agent is critical to achieving a high yield and purity.
Synthetic Workflow: From Ketone to Alcohol
The following diagram illustrates the general synthetic pathway for the preparation of this compound.
Caption: Synthetic route from the ketone precursor to the final alcohol product.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established methods for the reduction of ketones to alcohols.[9]
Materials:
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of the Ketone: In a round-bottom flask, dissolve 1-(Pyrrolidin-3-yl)ethanone in a mixture of methanol and water. The presence of a protic solvent like methanol is crucial as it participates in the quenching of the borate ester intermediate.
-
Addition of the Reducing Agent: While stirring the solution, slowly add sodium borohydride (NaBH₄) portion-wise. This controlled addition is necessary to manage the exothermic nature of the reaction and the evolution of hydrogen gas.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ketone.
-
Workup and Extraction:
-
Once the reaction is complete, carefully quench any excess NaBH₄ by the slow addition of 10% HCl until the solution is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the remaining aqueous residue and basify with a sodium hydroxide solution to a pH greater than 10. This deprotonates the pyrrolidine nitrogen, making the product soluble in organic solvents.
-
Extract the aqueous layer multiple times with dichloromethane.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.
Part 3: Spectroscopic Characterization and Purity Assessment
The unambiguous identification and confirmation of the purity of the synthesized this compound are paramount. A combination of spectroscopic techniques is employed for this purpose.
Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | The spectrum should show characteristic peaks for the protons on the pyrrolidine ring, the ethyl group, and the hydroxyl group. The chemical shifts and coupling patterns will be indicative of the final structure. |
| ¹³C NMR | Confirmation of the carbon skeleton. | The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between the sp³ hybridized carbons of the pyrrolidine ring and the ethyl group. |
| FT-IR | Identification of functional groups. | A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol. The absence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ confirms the complete reduction of the ketone. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (115.17 g/mol for the free base). |
The following diagram outlines the logical workflow for the characterization of the synthesized compound.
Caption: A logical workflow for the analytical characterization of the final product.
Part 4: Applications in Drug Discovery and Development
The pyrrolidine scaffold is a recurring motif in a vast array of pharmacologically active compounds, targeting a wide spectrum of diseases.[2] The introduction of a 1-hydroxyethyl substituent at the 3-position of the pyrrolidine ring, as in this compound, provides a valuable handle for further chemical modifications and for establishing key interactions with biological targets.
Potential as a Versatile Building Block
This compound can serve as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group can be further functionalized, for instance, by etherification, esterification, or displacement, to explore a wider chemical space. The secondary amine of the pyrrolidine ring is also amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents to modulate the physicochemical and pharmacological properties of the final compounds.
Therapeutic Areas of Interest
Given the prevalence of the pyrrolidine core in bioactive molecules, derivatives of this compound could be investigated for a range of therapeutic applications, including but not limited to:
-
Neuroscience: As agonists or antagonists for various receptors in the central nervous system.
-
Oncology: As components of novel anti-cancer agents.
-
Infectious Diseases: As scaffolds for the development of new antibacterial and antiviral drugs.
The stereochemistry of the chiral centers in this compound will be a critical determinant of its biological activity, as is often the case with pyrrolidine-containing pharmaceuticals.[4]
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis from a commercially available precursor, combined with the versatility of its functional groups, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and characterization is essential for any researcher aiming to leverage the potential of this promising building block.
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Scent.vn. Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. [Link]
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PubMed. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. [Link]
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An In-depth Technical Guide to 1-(Pyrrolidin-3-YL)ethan-1-OL: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of the pyrrolidine-based compound, 1-(Pyrrolidin-3-YL)ethan-1-OL. The pyrrolidine ring is a significant structural motif in numerous biologically active compounds and approved pharmaceuticals, making its derivatives, such as the title compound, of considerable interest to the scientific community.[1][2][3]
Introduction to this compound
This compound is a secondary amino alcohol containing a pyrrolidine ring substituted at the 3-position with a 1-hydroxyethyl group. The presence of both a secondary amine and a hydroxyl group suggests its potential for forming various intermolecular interactions, influencing its physical properties and biological activity. The pyrrolidine scaffold is a key component in many natural alkaloids and synthetic drugs, exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects.[4] The stereochemistry at the 3-position of the pyrrolidine ring and the carbon bearing the hydroxyl group can lead to different stereoisomers, which may exhibit distinct biological profiles.
To facilitate a clear understanding of the molecule, its structure is presented below.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source/Analog |
| Molecular Formula | C₆H₁₃NO | - |
| Molecular Weight | 115.17 g/mol | - |
| Molecular Formula (HCl salt) | C₆H₁₄ClNO | [5] |
| Molecular Weight (HCl salt) | 151.63 g/mol | [5] |
| Boiling Point | 79-81°C | Analog: N-(2-Hydroxyethyl)pyrrolidine |
| Density | 0.985 g/cm³ | Analog: N-(2-Hydroxyethyl)pyrrolidine |
| Flash Point | 56 °C | Analog: N-(2-Hydroxyethyl)pyrrolidine |
| Refractive Index | 1.4713 (22 °C) | Analog: N-(2-Hydroxyethyl)pyrrolidine |
| Solubility | Partly soluble in water; Soluble in alcohol, ether, benzene | Analog: N-(2-Hydroxyethyl)pyrrolidine |
| pKa | Predicted to be in the range of 9-11 for the protonated amine | General knowledge of secondary amines |
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and common synthetic route would involve the reduction of the corresponding ketone, 1-(Pyrrolidin-3-yl)ethanone. This transformation can be achieved using various reducing agents. A general workflow for such a synthesis is outlined below.
Caption: A general workflow for the synthesis of this compound.
General Experimental Protocol for Reduction
This protocol is a representative example and may require optimization for specific laboratory conditions and scale.
-
Dissolution: Dissolve 1-(Pyrrolidin-3-yl)ethanone (1 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 equivalents), portion-wise to the stirred solution, maintaining the temperature at 0 °C. The choice of reducing agent is critical; stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but require anhydrous conditions and more stringent handling procedures.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute aqueous acid solution (e.g., 1 M HCl) at 0 °C to decompose the excess reducing agent.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.
Analytical Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Caption: Recommended analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrrolidine ring, the methine proton adjacent to the hydroxyl group, the methyl group, and the exchangeable protons of the N-H and O-H groups. The chemical shifts and coupling patterns will be crucial for confirming the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
An N-H stretching band (for the secondary amine) around 3300-3500 cm⁻¹, which may be weaker and sharper than the O-H band.
-
C-H stretching bands for the aliphatic CH₂ and CH₃ groups in the region of 2850-3000 cm⁻¹.
-
A C-O stretching band around 1050-1150 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For amino alcohols, fragmentation often involves cleavage alpha to the nitrogen or oxygen atoms.[7]
Pharmacological Significance
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including good water solubility and the ability to form hydrogen bonds.[3] Substituted pyrrolidines are found in a wide array of pharmaceuticals with diverse biological activities.[2][4] The introduction of a hydroxyethyl group at the 3-position of the pyrrolidine ring, as in this compound, creates a chiral center and introduces a polar functional group that can interact with biological targets. This structural motif could be explored for its potential in developing new therapeutic agents.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the data for related pyrrolidine derivatives, the following precautions should be taken:
-
Hazard Statements: The hydrochloride salt is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] It is prudent to assume the free base has similar or more pronounced hazards.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
In all cases of exposure, seek immediate medical attention.[9][10]
-
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the properties of its salt and closely related analogs, along with general procedures for its synthesis and characterization. Researchers working with this compound should perform thorough characterization and exercise appropriate safety precautions. Further research into the synthesis, properties, and biological activities of this and related compounds is warranted to fully explore their potential.
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Frontiers in Pharmacology. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved February 2, 2026, from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved February 2, 2026, from [Link]
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MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 1-Pyrrolidineethanol. Retrieved February 2, 2026, from [Link]
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PubMed. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2009, June). Theoretical pKa calculations of substituted pyridines. Retrieved February 2, 2026, from [Link]
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Royal Society of Chemistry. (2016, May 23). Organic & Biomolecular Chemistry. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride. Retrieved February 2, 2026, from [Link]
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SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 2, 2026, from [Link]
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MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved February 2, 2026, from [Link]
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Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved February 2, 2026, from [Link]
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West Virginia University. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Retrieved February 2, 2026, from [Link]
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PharmaCompass. (n.d.). 2-pyrolidin-1-yl-ethanol. Retrieved February 2, 2026, from [Link]
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CONICET. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved February 2, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 2, 2026, from [Link]
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-
MDPI. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Retrieved February 2, 2026, from [Link]
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-
ACS Publications. (2023, October 4). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Retrieved February 2, 2026, from [Link]
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YouTube. (2016, April 5). Mass Spectral Fragmentation Pathways. Retrieved February 2, 2026, from [Link]
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An In-Depth Technical Guide to 1-(Pyrrolidin-3-YL)ethan-1-OL: Synthesis, Characterization, and Medicinal Chemistry Applications
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the chiral molecule 1-(Pyrrolidin-3-YL)ethan-1-OL. The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for creating three-dimensional diversity, which is crucial for achieving high-affinity and selective interactions with biological targets.[3] This document details the molecular structure, a robust synthetic pathway, expected analytical characteristics, and the significant potential of this compound as a versatile building block in modern drug discovery, particularly for central nervous system disorders and oncology.
Molecular Structure and Physicochemical Properties
This compound is a secondary alcohol featuring a pyrrolidine ring substituted at the 3-position with a 1-hydroxyethyl group. The presence of two chiral centers—one on the pyrrolidine ring (C3) and one on the side chain (C1 of the ethanol group)—means the molecule can exist as four possible stereoisomers. The specific stereochemistry is critical in determining its interaction with chiral biological macromolecules.
Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.17 g/mol | |
| CAS Number | 477700-38-2 | |
| Hydrochloride Salt CAS | 1350475-50-1 | |
| Hydrochloride Salt MW | 151.63 g/mol | |
| Storage Conditions | 2-8°C, Dry, Sealed |
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// Bonds C2 -- N1; N1 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C3 -- C6; C6 -- O8; C6 -- C7; N1 -- H_N; O8 -- H_O;
// Implicit hydrogens (for visual clarity) node [shape=none]; C2 -- inv1; C2 -- inv2; C4 -- inv3; C4 -- inv4; C5 -- inv5; C5 -- inv6;
// Labels lab [label="this compound", pos="0,-4.5!", fontsize=14, fontcolor="#202124"]; }
Synthesis and Mechanistic Rationale
The most direct and efficient synthetic route to this compound is through the reduction of its corresponding ketone precursor, 1-(Pyrrolidin-3-yl)ethanone. This transformation is a cornerstone of organic synthesis.
Causality of Reagent Selection: Sodium borohydride (NaBH₄) is the reducing agent of choice for this protocol. Unlike more powerful reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is a mild and selective reducing agent that readily reduces ketones and aldehydes without affecting other potentially sensitive functional groups.[4][5] It is significantly safer to handle, as it is stable in air and reacts predictably with protic solvents like methanol or ethanol, which serve as both the solvent and the proton source for the final alcohol product. This makes the reaction robust, scalable, and easy to perform in a standard laboratory setting.
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the final secondary alcohol.
Representative Experimental Protocol: Reduction of 1-(Pyrrolidin-3-yl)ethanone
This protocol is a standard, field-proven method adapted for the synthesis of the title compound from its ketone precursor.[6] The amine on the pyrrolidine ring may be protected (e.g., with a Boc group) prior to reduction and deprotected afterward to prevent side reactions, though reduction with NaBH₄ is often compatible with free amines.
Materials:
-
1-(Pyrrolidin-3-yl)ethanone (or its N-Boc protected analog) (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Methanol (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Pyrrolidin-3-yl)ethanone (1.0 eq) in anhydrous methanol (approx. 0.1-0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions. Rationale: Portion-wise addition controls the initial exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the excess NaBH₄ by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with ethyl acetate. Rationale: This ensures complete extraction of the more polar alcohol product from the aqueous phase.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of fresh ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can then be purified by flash column chromatography on silica gel or by distillation under high vacuum to afford the pure alcohol.
Expected Spectroscopic Characteristics
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.
¹H NMR:
-
-CH(OH)-: A quartet or multiplet, typically in the range of 3.5-4.5 ppm.
-
-OH: A broad singlet, which is exchangeable with D₂O, with a chemical shift that can vary (typically 1.5-4.0 ppm) depending on concentration and solvent.
-
-CH₃: A doublet at approximately 1.1-1.3 ppm, coupled to the -CH(OH)- proton.
-
Pyrrolidine Ring Protons (-CH₂- and -CH-): A series of complex multiplets between approximately 1.5 and 3.5 ppm. The diastereotopic nature of the ring protons often leads to complex splitting patterns.[7]
-
-NH-: A broad singlet, typically 1.5-3.0 ppm, also exchangeable with D₂O.
¹³C NMR:
-
-C(OH)-: A signal in the range of 65-75 ppm.
-
-CH₃: A signal in the aliphatic region, around 20-25 ppm.
-
Pyrrolidine Ring Carbons: Signals for the four ring carbons would appear between approximately 25 and 60 ppm.
IR Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. This is the most characteristic peak for the alcohol functional group.
-
C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-O Stretch: A strong peak in the fingerprint region, typically between 1050-1150 cm⁻¹.[8]
-
N-H Stretch: A moderate, somewhat broad peak around 3300-3500 cm⁻¹, which may overlap with the O-H band.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a chiral building block for the synthesis of novel therapeutics. The 3-substituted pyrrolidine motif is a privileged structure in pharmacologically active compounds, particularly those targeting the central nervous system.[9][10]
Rationale for Therapeutic Potential: The pyrrolidine ring acts as a conformationally restricted scaffold that can mimic the structure of endogenous ligands or present substituents in a well-defined spatial orientation for optimal receptor binding. The secondary amine is basic and is typically protonated at physiological pH, allowing for potent ionic interactions with acidic residues in target proteins. The hydroxyl group provides a key hydrogen bond donor and acceptor, further anchoring the molecule in a binding pocket.
Potential Biological Targets:
-
Neurotransmitter Receptors: 3-Aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors, making this scaffold highly relevant for developing treatments for depression, schizophrenia, and Parkinson's disease.[9][10]
-
Enzyme Inhibition: The pyrrolidine scaffold is found in inhibitors of various enzymes. For instance, certain derivatives have shown activity as histone deacetylase (HDAC) inhibitors, a class of drugs with significant potential in oncology.[3][11]
-
Antimicrobial and Antiparasitic Agents: Pyrrolidine-containing natural products like anisomycin inhibit protein synthesis and possess antimicrobial and antineoplastic properties.[2] Furthermore, 3-substituted pyrrolidines have been investigated as potential treatments for parasitic diseases like leishmaniasis.[10]
This molecule serves as an ideal starting point for Structure-Activity Relationship (SAR) studies. The secondary amine can be readily alkylated or acylated, and the hydroxyl group can be functionalized to explore different interactions within a target's binding site, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile chiral building block with significant untapped potential in drug discovery. Its straightforward synthesis via ketone reduction provides ready access to a privileged scaffold. While specific biological data for this exact molecule is sparse, the well-documented activities of closely related 3-substituted pyrrolidines strongly suggest its utility in developing novel therapeutics, especially for CNS disorders and cancer. This guide provides the foundational chemical knowledge and strategic context for researchers to leverage this promising molecule in their drug development programs.
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Vitale, P., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021. [Link]
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Kurkin, A.V., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. 2024. [Link]
-
Al-Hourani, B.J., et al. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. MDPI. 2021. [Link]
-
ResearchGate. Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. [Link]
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-
Acar, Ç., et al. Recent insights about pyrrolidine core skeletons in pharmacology. PMC. 2023. [Link]
-
ResearchGate. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
-
ChemRxiv. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. [Link]
-
Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. [Link]
-
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-
ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. [Link]
-
Chemguide. reduction of aldehydes and ketones. [Link]
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spectroscopic data for 1-(Pyrrolidin-3-YL)ethan-1-OL
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Pyrrolidin-3-YL)ethan-1-OL
Executive Summary
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data repository. It establishes a framework for the structural elucidation of heterocyclic small molecules by integrating predicted data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally analogous compounds and first-principle spectroscopic theory to present a robust, predictive analysis. Each section details the underlying scientific principles, explains the causality behind expected spectral features, and provides field-proven protocols for data acquisition, ensuring a blend of theoretical depth and practical applicability.
Introduction: The Significance of Spectroscopic Elucidation
This compound is a chiral amino alcohol containing a pyrrolidine ring, a common scaffold in modern pharmacology due to its ability to confer desirable pharmacokinetic properties.[1][2] As a synthetic building block, its unambiguous structural verification is a critical prerequisite for its use in drug discovery and development pipelines. The identity, purity, and structure of such molecules are established not by a single technique, but by the convergence of evidence from multiple orthogonal spectroscopic methods.
This guide serves as a case study in structural verification. We will dissect the expected spectroscopic signature of this compound, providing a detailed roadmap for scientists who may synthesize or encounter this molecule. The core philosophy is one of predictive power and integrated analysis, demonstrating how to build a conclusive structural argument from a collection of spectral data.
Molecular Structure and Predicted Properties
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₃NO
-
Molecular Weight: 115.17 g/mol [3]
-
Chirality: The molecule contains two stereocenters (at C3 of the pyrrolidine ring and the carbinol carbon), meaning it can exist as four possible stereoisomers. The spectroscopic data presented here are for the general structure, though specific diastereomers would show distinct NMR spectra.
Comprehensive Spectroscopic Analysis
This section details the predicted . The predictions are grounded in the analysis of its ketone precursor, 1-(Pyrrolidin-3-yl)ethanone[4], and other structurally related pyrrolidine derivatives.[5][6][7]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The reduction of a ketone to a secondary alcohol is expected to cause a significant upfield shift of the adjacent methine proton and the appearance of new signals for the carbinol proton (CH-OH) and the hydroxyl proton (-OH).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Justification |
|---|---|---|---|---|
| H-a | ~3.7 - 3.9 | Quartet (q) | 1H | CH -OH |
| H-b | ~3.3 - 2.8 | Multiplet (m) | 4H | CH₂ -N (Pyrrolidine Ring) |
| H-c | ~2.5 - 2.7 | Multiplet (m) | 1H | CH (Pyrrolidine Ring at C3) |
| H-d | ~2.0 (variable) | Broad Singlet (br s) | 2H | NH , OH (exchangeable with D₂O) |
| H-e | ~1.8 - 2.1 | Multiplet (m) | 2H | CH₂ (Pyrrolidine Ring at C4) |
| H-f | ~1.2 | Doublet (d) | 3H | CH₃ |
Causality Behind Predictions:
-
H-a (Carbinol Methine): This proton, directly attached to the carbon bearing the hydroxyl group, is deshielded and expected to appear as a quartet due to coupling with the adjacent methyl protons (H-f).
-
H-b (Ring Protons α to Nitrogen): The protons on carbons adjacent to the electronegative nitrogen atom are shifted downfield. Their signals will be complex multiplets due to coupling with each other and with protons on C3 and C4.
-
H-d (N-H and O-H): These protons are exchangeable, leading to broad signals whose chemical shifts are highly dependent on concentration and solvent. They will disappear upon shaking the sample with a drop of D₂O, a key validation step.
-
H-f (Methyl Group): This signal is expected to be a clean doublet due to its coupling with the single methine proton (H-a).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the number of unique carbon environments in a molecule. Given the molecule's asymmetry (assuming a single stereoisomer), all six carbon atoms are chemically non-equivalent and should produce six distinct signals.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment & Justification |
|---|---|
| ~70 - 75 | C H-OH (Carbinol Carbon) |
| ~45 - 55 | C H₂-N (Ring Carbons α to Nitrogen) |
| ~40 - 45 | C H (Ring Carbon at C3) |
| ~30 - 35 | C H₂ (Ring Carbon at C4) |
| ~20 - 25 | C H₃ |
Causality Behind Predictions:
-
The carbinol carbon (CH-OH) is the most deshielded aliphatic carbon due to the direct attachment of the electronegative oxygen atom.
-
The carbons adjacent to the nitrogen are also significantly downfield.
-
The methyl carbon will be the most upfield signal, consistent with a typical sp³-hybridized carbon in an alkane-like environment.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying key functional groups. The transformation from the ketone precursor to the alcohol introduces a prominent O-H stretching band and removes the C=O stretch.
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group & Justification |
|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Characteristic broad absorption for an alcohol O-H group, broadened by hydrogen bonding. |
| 3350 - 3250 (medium) | N-H stretch | Typical for a secondary amine N-H bond. This may overlap with the O-H band. |
| 2960 - 2850 (strong) | C-H stretch | Aliphatic sp³ C-H bonds from the pyrrolidine ring and ethyl side chain.[8][9] |
| 1100 - 1000 (strong) | C-O stretch | Strong, characteristic stretch for a secondary alcohol C-O bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 115. This peak corresponds to the exact molecular weight of the compound. Its presence, even at low abundance, is a strong confirmation of the molecular formula.
-
Key Fragments:
-
m/z = 100 (M-15): Corresponds to the loss of a methyl (•CH₃) radical, a common fragmentation for molecules with an ethyl group.
-
m/z = 98 (M-17): Corresponds to the loss of a hydroxyl (•OH) radical.
-
m/z = 70: A prominent peak corresponding to the fragmentation of the side chain, leaving a vinylpyrrolidine cation or a related stable fragment.
-
m/z = 44: A characteristic fragment for the [CH₃-CH=OH]⁺ ion.
-
Integrated Analysis & Workflow for Structural Confirmation
No single technique provides the complete picture. The power of spectroscopy lies in integrating the data to build an unassailable structural argument. The diagram below illustrates this synergistic workflow.
Caption: Integrated workflow for structural elucidation.
Experimental Protocols
The following are standardized, field-proven protocols for acquiring high-quality spectroscopic data for small molecules like this compound.
Protocol: NMR Spectroscopy (¹H & ¹³C)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For this compound, which has exchangeable protons, Methanol-d₄ or DMSO-d₆ could also be used.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum. A spectral width of 12-16 ppm is typical.
-
Collect 16-64 scans for a good signal-to-noise ratio.
-
To confirm N-H and O-H peaks, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals for these protons should diminish or disappear.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
Due to the low natural abundance of ¹³C, significantly more scans (e.g., 1024 or more) are needed.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak as a secondary reference.
-
Integrate the ¹H NMR signals and analyze the multiplicities (splitting patterns).
-
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample (or a tiny amount of solid) directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Protocol: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
-
Instrument Setup (Gas Chromatography):
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The GC will separate the analyte from any impurities. Use a temperature program that allows for the elution of the compound without decomposition.
-
-
Instrument Setup (Mass Spectrometry):
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
The mass analyzer (e.g., a quadrupole) should be set to scan a relevant mass range (e.g., m/z 35-300).
-
-
Data Analysis:
-
Identify the peak in the chromatogram corresponding to the analyte.
-
Analyze the mass spectrum associated with that peak.
-
Identify the molecular ion peak (M⁺) and propose structures for the major fragment ions.
-
Conclusion
The structural confirmation of this compound is a paradigmatic example of modern chemical analysis. Through the predictive and integrated application of NMR, IR, and MS, a complete and confident structural assignment can be achieved. This guide provides the foundational data and protocols necessary for researchers to identify and characterize this valuable synthetic intermediate. The principles and workflows detailed herein are broadly applicable, serving as a robust template for the elucidation of other novel small molecules in a drug discovery and development context.
References
-
Tzvetkova, P., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). [Link]
-
Fronczek, F. R., & Stevens, E. D. (2024). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. MDPI. [Link]
-
PubChem. 1-(Pyrrolidin-3-yl)ethanone. [Link]
-
PubChem. 1-Pyrrolidineethanol. [Link]
-
The Royal Society of Chemistry. Supporting Information General All 1H NMR, 13C NMR spectra were recorded.... [Link]
-
Kananovich, D. G., & Kletskov, A. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
ResearchGate. Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0264340). [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
-
YouTube. a level chemistry. [Link]
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- 5. (R)-Pyrrolidin-3-ylmethanol(110013-18-8) 1H NMR [m.chemicalbook.com]
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- 11. rsc.org [rsc.org]
Technical Guide: Stability, Storage, and Handling of 1-(Pyrrolidin-3-yl)ethan-1-ol
[1][2]
Executive Summary
1-(Pyrrolidin-3-yl)ethan-1-ol (CAS: 846566-34-7 for racemate; specific stereoisomers vary) is a bifunctional heterocyclic building block containing a secondary amine and a secondary alcohol.[1][2] Its utility as a scaffold in fragment-based drug discovery is offset by its moderate-to-high instability in its free base form.[1][2]
Immediate Actionable Directives:
-
Primary Risk: Rapid absorption of atmospheric CO₂ (carbamate formation) and moisture (hygroscopicity).[2]
-
Storage: Store at 2–8°C (short-term) or -20°C (long-term) under an inert atmosphere (Argon/Nitrogen).
-
Form Factor: If possible, procure and store as the Hydrochloride (HCl) salt , which offers significantly enhanced stability over the free base oil.
Chemical Profile & Critical Properties[2][3][4][5]
Understanding the intrinsic reactivity of this molecule is the first step in preventing degradation. The molecule possesses two chiral centers (C3 on the pyrrolidine ring and C1 on the ethanol chain), resulting in four potential stereoisomers.
| Property | Specification / Note |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Physical State (Free Base) | Viscous, colorless to pale yellow oil.[1][2][3] |
| Physical State (HCl Salt) | White to off-white hygroscopic solid.[1][2] |
| pKa (Calculated) | ~11.27 (Secondary Amine) |
| Solubility | Miscible with water, ethanol, DMSO. |
| Flash Point | ~87°C (Estimated) - Handle as Combustible |
Structural Vulnerabilities
The molecule's instability stems from the secondary amine at position 1 of the ring. Unlike the alcohol group, which is relatively inert under standard storage, the amine is a nucleophilic "hotspot" that drives three degradation pathways:
Degradation Mechanisms (The "Why")
The following diagram details the specific chemical pathways that compromise the integrity of this compound.
Caption: Primary degradation pathways. Note that CO₂ capture (Carbamate formation) is the fastest and most disruptive pathway for the free base.
Storage Protocols
A. The "Golden Standard" (Free Base)
If you must store the free base (oil), strict adherence to air-free techniques is mandatory.[2]
-
Container Selection:
-
Atmosphere:
-
Temperature:
B. The Salt Alternative (HCl)
The hydrochloride salt is significantly more robust.
-
Storage: Desiccator cabinet at RT or 2–8°C.
-
Precaution: While chemically stable, the salt is hygroscopic . Keep in a tightly sealed container with desiccant packs (Silica gel or Molecular Sieves).[2]
Quality Control & Validation Workflow
Do not assume purity based on the label. The following self-validating workflow ensures the reagent is fit for synthesis.
Caption: Decision matrix for validating reagent quality prior to use in synthesis.
Experimental Validation Steps:
-
Visual Check: The free base should be colorless.[2] Yellowing indicates N-oxide formation.[1][2] White crust on the rim indicates carbamate formation.[2]
-
¹H-NMR (DMSO-d₆):
-
Titration (Optional): Non-aqueous titration with Perchloric acid can determine the precise amine content if stoichiometry is critical.[2]
Handling & Safety
Synthesis Implications
-
Stoichiometric Drift: Due to hygroscopicity, the effective molecular weight changes over time. Always re-calculate molarity based on water content (KF) if the bottle has been opened previously.[2]
-
Base Compatibility: If using the HCl salt in a reaction requiring a free amine, add an extra equivalent of base (e.g., DIPEA, K₂CO₃) to neutralize the HCl.
PPE Requirements[1][2][5][6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76288, 1-Pyrrolidineethanol.[2] Retrieved from [Link][2]
-
Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed Synthesis of Secondary Amines.[2][4] J. Am. Chem. Soc., 131.[2][4] (Cited for amine oxidation mechanisms).[2] Retrieved from [Link]
-
Airaksinen, S., et al. (2005). Role of Water in the Physical Stability of Solid Dosage Formulations.[5] J. Pharm.[2][5][6][7] Sci. 94(10), 2147–2165.[2][5] (Cited for hygroscopicity management).[2][5][6][8] Retrieved from [Link]
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- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
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- 7. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Versatility of 1-(Pyrrolidin-3-yl)ethan-1-ol: A Chiral Scaffold for Next-Gen Therapeutics
[1][2]
Executive Summary
This compound (CAS: 1350475-50-1 for HCl salt) represents a high-value chiral pharmacophore in modern medicinal chemistry.[1][2] Unlike simple pyrrolidine rings, this scaffold features a secondary alcohol on a distinct ethyl side chain attached to the C3 position. This structural arrangement creates two stereogenic centers , offering four distinct stereoisomers that allow researchers to probe biological targets with high 3D-spatial precision.[1][2]
Its primary biological utility lies in Fragment-Based Drug Discovery (FBDD) , where it functions as a constrained bioisostere of the flexible ethanolamine moiety found in numerous GPCR ligands (e.g., β-adrenergic agonists) and kinase inhibitors.[2] By rigidifying the amino-alcohol motif, this scaffold reduces the entropic penalty of binding, potentially increasing affinity and metabolic stability compared to acyclic analogues.
Chemical Identity & Stereochemical Logic[2]
The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a 1-hydroxyethyl group.[1][2]
-
Key Functional Groups:
-
Secondary Amine: Acts as a basic center (pKa ~9-10), protonated at physiological pH to form ionic interactions (salt bridges) with aspartate/glutamate residues in binding pockets.[2]
-
Secondary Alcohol: Acts as a hydrogen bond donor/acceptor, critical for orienting the molecule within a receptor active site.
-
Stereochemical Diversity
The presence of chiral centers at C3 (ring) and C1' (side chain) generates four stereoisomers.[2] This diversity is crucial for "chiral switching" strategies to optimize drug-target fit.[1][2]
Figure 1: Stereochemical divergence of the scaffold allows for precise probing of asymmetrical biological binding pockets.[1][2]
Biological Activity & Mechanism of Action
Constrained Ethanolamine Bioisostere
Many bioactive molecules, particularly β-adrenergic receptor agonists (e.g., for asthma or overactive bladder), contain a flexible ethanolamine chain (-CH(OH)-CH2-NH-).[1][2]
-
Mechanism: The this compound scaffold incorporates this amino-alcohol motif into a ring system.[1][2]
-
Benefit: This "conformational lock" reduces the number of rotatable bonds. When the molecule binds to a receptor (e.g., β3-adrenergic receptor), it does not lose as much entropy as a flexible chain would, theoretically leading to higher binding affinity ($ \Delta G = \Delta H - T\Delta S $).[2]
Kinase Inhibition (Hinge Binding)
In kinase inhibitor design, the pyrrolidine nitrogen often interacts with the solvent-front region, while the hydroxyl group can form critical H-bonds with the hinge region or the catalytic loop (e.g., Asp-Phe-Gly motif).[2]
-
Activity: Derivatives of this scaffold have shown potential in inhibiting BCATm (Branched-chain aminotransferase), a target for obesity, by binding within the catalytic site adjacent to the PLP cofactor.[2][4]
ADME/Tox Profile[2]
-
Solubility: The scaffold is highly water-soluble (LogP < 0) due to the amine and hydroxyl groups, making it an excellent "solubilizing tail" for otherwise lipophilic drug candidates.[2]
-
Metabolic Stability: Unlike acyclic amines which are prone to rapid oxidative deamination by MAO (Monoamine Oxidase), the pyrrolidine ring is generally more metabolically robust, though it can be subject to CYP450-mediated oxidation at the alpha-carbon.[2]
Experimental Protocols
Synthesis of the Scaffold (Reduction Protocol)
Objective: To synthesize this compound from commercially available 3-acetyl-1-benzylpyrrolidine.[1][2]
Reagents: 3-Acetyl-1-benzylpyrrolidine, Sodium Borohydride (NaBH₄), Methanol, Palladium on Carbon (Pd/C), Hydrogen gas.[1][2]
Step-by-Step Methodology:
-
Ketone Reduction:
-
Dissolve 3-acetyl-1-benzylpyrrolidine (1 equiv) in anhydrous Methanol (0.5 M concentration).
-
Cool to 0°C in an ice bath.[2]
-
Slowly add NaBH₄ (1.5 equiv) portion-wise over 30 minutes.
-
Stir at room temperature for 4 hours. Monitor by TLC (formation of alcohol).[2][5]
-
Quench with water, extract with DCM, and dry over MgSO₄ to yield 1-benzyl-3-(1-hydroxyethyl)pyrrolidine.[2]
-
-
Debenzylation (Hydrogenolysis):
In Vitro Binding Assay (Fluorescence Polarization)
Objective: To validate the binding affinity of a library derived from this scaffold against a target protein (e.g., a model GPCR or Kinase).[2]
| Parameter | Specification |
| Assay Type | Competitive Fluorescence Polarization (FP) |
| Tracer | Fluorescein-labeled standard ligand (Kd known) |
| Receptor Conc. | ~Kd of the tracer |
| Scaffold Conc. | Serial dilution (1 nM to 100 µM) |
| Buffer | 50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.05% Tween-20 |
| Incubation | 60 minutes @ 25°C (Dark) |
| Readout | mP (milli-Polarization units) |
Data Analysis:
Plot mP vs. Log[Concentration]. Calculate IC₅₀ using a 4-parameter logistic fit.
Applications in Drug Design Workflows
The following diagram illustrates how this scaffold is integrated into a Fragment-Based Drug Discovery (FBDD) campaign.
Figure 2: Workflow for evolving the pyrrolidine-ethanol fragment into a potent lead compound.
References
-
Xu, F., et al. (2011).[2] "Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists." Bioorganic & Medicinal Chemistry Letters.
-
Deng, H., et al. (2015).[2][4] "Discovery, SAR, and X-ray Binding Mode Study of BCATm Inhibitors from a Novel DNA-Encoded Library." ACS Medicinal Chemistry Letters. [2]
-
Raimondi, M. V., et al. (2021).[2] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[2][4] Molecules.
-
PubChem Compound Summary. (2025). "this compound Hydrochloride."[1][2] National Center for Biotechnology Information.[2] [2]
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- 2. researchgate.net [researchgate.net]
- 3. 1-Pyrrolidin-2-yl-ethanol | 63848-93-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2010150946A1 - Method for preparation of carbamic acid (r)-1-aryl-2-tetrazolyl-ethyl ester - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Potential Pharmacological Effects of 1-(Pyrrolidin-3-YL)ethan-1-OL
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive framework for the pharmacological investigation of the novel compound, 1-(Pyrrolidin-3-YL)ethan-1-OL. In the absence of direct pharmacological data for this specific molecule, this document outlines a prospective analysis, leveraging structure-activity relationships of analogous compounds to hypothesize potential biological targets. We present a structured, multi-tiered research program designed to systematically elucidate the compound's mechanism of action, therapeutic potential, and preliminary safety profile. This guide offers detailed, field-proven experimental protocols for receptor binding and functional assays, preliminary ADME/Tox screening, and robust data interpretation strategies, intended to empower researchers in the exploration of this promising chemical entity.
Introduction: The Rationale for Investigating this compound
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern drug discovery. Its prevalence in natural products and synthetic pharmaceuticals underscores its versatility as a pharmacophore.[3][4] The structural rigidity and stereochemical complexity of the pyrrolidine ring allow for precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.[2] Derivatives of the pyrrolidine scaffold have demonstrated a remarkable diversity of pharmacological effects, including but not limited to, antibacterial, antiviral, anticancer, anti-inflammatory, and potent central nervous system (CNS) activities.[4]
The subject of this guide, this compound, is an uncharacterized molecule featuring a 3-substituted pyrrolidine ring with a secondary alcohol on a short alkyl chain. This substitution pattern is of particular interest, as chiral 3-hydroxypyrrolidine is a key intermediate in the synthesis of a variety of chiral medicines, including antibiotics, analgesics, thrombolytics, and antipsychotics.[5] Notably, (S)-3-Hydroxypyrrolidine serves as a crucial building block for the antihypertensive calcium channel blocker, Barnidipine.[1]
Given the structural similarities of the this compound core to known CNS-active agents, a primary focus of this guide will be the exploration of its potential interactions with key neurotransmitter systems. The pyrrolidine moiety is a fundamental component of ligands for both muscarinic and nicotinic acetylcholine receptors, as well as monoamine transporters.[6][7][8] This precedent provides a logical and compelling starting point for a comprehensive pharmacological evaluation.
Hypothesized Pharmacological Targets and a Tiered Approach to Investigation
Based on the structural characteristics of this compound and the known pharmacology of related compounds, we propose a tiered approach to its pharmacological characterization. This strategy prioritizes a broad initial screening to identify potential targets, followed by more focused and in-depth functional and safety assessments.
Caption: A tiered approach to the pharmacological investigation of this compound.
Tier 1: Primary Target Screening - Experimental Protocols
The initial phase of investigation should involve a broad-based screening to identify the primary molecular targets of this compound. Radioligand binding assays are a robust and high-throughput method for this purpose.
Muscarinic Acetylcholine Receptor (mAChR) Binding Assay
Rationale: The pyrrolidine scaffold is present in numerous muscarinic receptor antagonists.[9]
Protocol:
-
Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, and M5 receptor subtypes.[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) at a concentration near its Kd for each receptor subtype.[10]
-
Procedure: a. In a 96-well plate, combine 10-20 µg of membrane protein, the test compound (this compound) at various concentrations, and [³H]-NMS in the assay buffer.[10] b. To determine non-specific binding, a parallel set of wells should contain a high concentration of a known muscarinic antagonist (e.g., 10 µM atropine).[10] c. Incubate the plate at room temperature for 2-3 hours with gentle agitation.[10] d. Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[10] e. Quantify the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the Ki value.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Rationale: The pyrrolidine ring is the core of nicotine and many of its analogs that target nAChRs.[11]
Protocol:
-
Membrane Preparation: Use membrane homogenates from cell lines stably expressing human nAChR subtypes (e.g., α4β2, α7).[11]
-
Radioligand: [³H]-Cytisine or [³H]-Epibatidine for α4β2 receptors; [¹²⁵I]-α-Bungarotoxin or [³H]-Methyllycaconitine for α7 receptors.
-
Procedure: Follow a similar procedure to the mAChR binding assay, with appropriate adjustments to the incubation time and temperature based on the specific radioligand and receptor subtype.
-
Data Analysis: Determine the Ki of this compound for each nAChR subtype.
Monoamine Transporter (DAT, SERT, NET) Binding Assays
Rationale: Many CNS-active compounds with a pyrrolidine core modulate monoamine transporters.
Protocol:
-
Membrane/Cell Preparation: Utilize cell lines (e.g., HEK293) expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters.[12]
-
Radioligands: [³H]-WIN 35,428 for DAT, [³H]-Citalopram or [³H]-Imipramine for SERT, and [³H]-Nisoxetine for NET.[12]
-
Procedure: Conduct competitive binding assays as described for the mAChRs.
-
Data Analysis: Calculate the Ki values to determine the affinity of the test compound for each transporter.
Vesicular Monoamine Transporter 2 (VMAT2) Binding Assay
Rationale: Certain pyrrolidine analogs have shown inhibitory activity at VMAT2.[8][13]
Protocol:
-
Vesicle Preparation: Isolate synaptic vesicles from rat or mouse brain tissue.[7]
-
Radioligand: [³H]-Dihydrotetrabenazine ([³H]-DTBZ).[14]
-
Procedure: Perform a competitive radioligand binding assay with the prepared vesicles.
-
Data Analysis: Determine the Ki of this compound for VMAT2.
Tier 2: Functional Characterization and Selectivity Profiling
Should Tier 1 screening reveal significant binding affinity for any of the targets, the next step is to characterize the functional activity of this compound at these targets.
nAChR Functional Assay (Two-Electrode Voltage Clamp)
Rationale: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at nAChRs.
Protocol:
-
Expression System: Use Xenopus oocytes injected with cRNAs encoding the subunits of the desired nAChR subtype.[15]
-
Electrophysiology Setup: Perform two-electrode voltage clamp recordings from the oocytes.[15]
-
Procedure: a. Perfuse the oocytes with a standard saline solution. b. Apply acetylcholine (ACh) or another known agonist to elicit a baseline current response. c. To test for agonist activity, apply this compound alone at various concentrations. d. To test for antagonist activity, pre-incubate the oocytes with the test compound before applying the agonist.[15]
-
Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy relative to the natural agonist.
Monoamine Transporter Uptake Assay
Rationale: To assess the functional inhibition of monoamine reuptake.
Protocol:
-
Cell Culture: Plate cells expressing DAT, SERT, or NET in 96- or 384-well plates.[2]
-
Uptake Substrate: Use either a radiolabeled neurotransmitter ([³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine) or a fluorescent substrate.[2][6][16]
-
Procedure: a. Pre-incubate the cells with various concentrations of this compound. b. Initiate uptake by adding the labeled substrate. c. Incubate for a defined period (e.g., 10-60 minutes).[5][6] d. Terminate the uptake by washing the cells with ice-cold buffer.[5] e. Lyse the cells and measure the amount of substrate taken up using a scintillation counter or fluorescence plate reader.[5]
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of uptake for each transporter.
Caption: Workflow for the monoamine transporter uptake assay.
Tier 3: Preliminary ADME/Tox and In Vivo Proof-of-Concept
A promising in vitro profile warrants preliminary assessment of the compound's drug-like properties and potential liabilities.
hERG Channel Patch Clamp Assay
Rationale: To assess the risk of cardiac QT prolongation, a critical safety liability.
Protocol:
-
Cell Line: Use HEK293 cells stably expressing the hERG potassium channel.
-
Method: Manual or automated whole-cell patch-clamp electrophysiology.[17][18]
-
Procedure: a. Establish a whole-cell recording configuration. b. Apply a specific voltage protocol to elicit hERG currents.[19] c. Perfuse the cells with increasing concentrations of this compound. d. Measure the inhibition of the hERG current.
-
Data Analysis: Determine the IC₅₀ value for hERG channel block.
In Vitro ADME Assays
A standard panel of in vitro ADME assays should be conducted to evaluate the compound's pharmacokinetic potential.[8][20][21]
| Assay | Purpose |
| Metabolic Stability | To assess the compound's susceptibility to metabolism using liver microsomes or hepatocytes. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its free concentration. |
| Permeability (e.g., Caco-2) | To predict the compound's absorption across the intestinal barrier. |
| CYP450 Inhibition | To evaluate the potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes. |
Data Summary and Interpretation
The data generated from this research program will provide a comprehensive initial pharmacological profile of this compound. The binding affinities (Ki), functional potencies (EC₅₀/IC₅₀), and preliminary ADME/Tox data should be systematically tabulated to facilitate analysis and decision-making.
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Mode of Action |
| M1 Receptor | TBD | TBD | TBD |
| M2 Receptor | TBD | TBD | TBD |
| M3 Receptor | TBD | TBD | TBD |
| M4 Receptor | TBD | TBD | TBD |
| M5 Receptor | TBD | TBD | TBD |
| α4β2 nAChR | TBD | TBD | TBD |
| α7 nAChR | TBD | TBD | TBD |
| DAT | TBD | TBD | TBD |
| SERT | TBD | TBD | TBD |
| NET | TBD | TBD | TBD |
| VMAT2 | TBD | TBD | TBD |
| hERG Channel | N/A | IC₅₀ (nM) | TBD |
TBD: To Be Determined
Conclusion
This compound represents a novel chemical entity with the potential for interesting pharmacological activity, particularly within the central nervous system. The lack of existing data necessitates a systematic and hypothesis-driven approach to its characterization. This technical guide provides a robust framework for such an investigation, from initial target screening to preliminary safety assessment. The successful execution of these studies will not only elucidate the pharmacological profile of this specific compound but may also pave the way for the development of new therapeutic agents based on the versatile 3-substituted pyrrolidine scaffold.
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An In-depth Technical Guide to 1-(Pyrrolidin-3-YL)ethan-1-OL Derivatives and Analogs for Drug Discovery Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, saturated structure provides an excellent scaffold for exploring three-dimensional chemical space, a critical aspect in modern drug design. This guide focuses on a specific, valuable subclass: 1-(pyrrolidin-3-yl)ethan-1-ol and its derivatives. These compounds have garnered significant interest as modulators of various biological targets, most notably muscarinic acetylcholine receptors (mAChRs), which are implicated in a range of neurological disorders. We will provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of molecules, offering field-proven insights for researchers in drug development.
The this compound Core: A Privileged Scaffold
The this compound scaffold possesses several key features that make it an attractive starting point for medicinal chemistry campaigns:
-
Chirality: The presence of a stereocenter at the 1-position of the ethanol moiety and potentially at the 3-position of the pyrrolidine ring allows for the synthesis of stereoisomers with distinct pharmacological profiles.
-
Hydrogen Bonding Capabilities: The hydroxyl group and the secondary amine of the pyrrolidine ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.
-
Structural Rigidity and Flexibility: The pyrrolidine ring offers a degree of conformational constraint, which can be beneficial for receptor binding, while the ethan-1-ol side chain provides rotational flexibility.
Synthetic Strategies: From Precursors to Final Compounds
The synthesis of this compound derivatives typically begins with a suitable pyrrolidine precursor. A common and versatile starting material is 3-acetyl-1-Boc-pyrrolidine, which can be prepared from commercially available reagents.
Synthesis of the Key Intermediate: (S)-3-Acetyl-1-Boc-pyrrolidine
A reliable method for the synthesis of (S)-3-acetyl-1-Boc-pyrrolidine involves the use of a Weinreb amide intermediate.[2] This approach offers high yields and good control over the introduction of the acetyl group.
Experimental Protocol: Synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine via Weinreb Amide [2]
-
Step 1: Weinreb Amide Formation.
-
To a solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the solution at room temperature for 20 minutes to activate the carboxylic acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate.
-
-
Step 2: Grignard Reaction to Form the Ketone.
-
Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of methylmagnesium bromide in diethyl ether (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-3-acetyl-1-Boc-pyrrolidine.
-
Reduction of the Ketone to the Alcohol
The acetyl group of 3-acetyl-1-Boc-pyrrolidine can be reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride.[3]
Experimental Protocol: Reduction of (S)-3-Acetyl-1-Boc-pyrrolidine
-
Dissolve (S)-3-acetyl-1-Boc-pyrrolidine (1.0 eq) in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(1-Boc-pyrrolidin-3-yl)ethan-1-ol.
Deprotection of the Pyrrolidine Nitrogen
The final step in the synthesis of the core scaffold is the removal of the Boc protecting group, which is typically achieved under acidic conditions using trifluoroacetic acid (TFA).[4][5][6][7]
Experimental Protocol: Boc Deprotection with TFA [6]
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Remove the solvent and excess TFA in vacuo.
-
The resulting TFA salt of this compound can be used directly or neutralized with a base such as saturated aqueous sodium bicarbonate and extracted with an organic solvent.
Caption: Synthetic workflow for this compound.
Biological Evaluation: Focus on Muscarinic Receptors
Derivatives of this compound have shown significant activity at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes.[8] The five subtypes of mAChRs (M1-M5) represent important drug targets for various diseases, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease.[9]
Muscarinic Receptor Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor subtype. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and measuring the ability of the test compound to displace the radioligand.
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M1, M2, M3, M4, or M5 receptor subtype.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound in a binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).[10]
-
Incubation: Incubate the plates at 30°C for 2.5 hours to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plates, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For M1 muscarinic receptors, which couple to Gq proteins, agonist activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels.[9][11]
Experimental Protocol: M1 Muscarinic Receptor Calcium Mobilization Assay
-
Cell Culture: Plate CHO cells stably expressing the human M1 muscarinic receptor in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium and suggests agonist activity.
-
Antagonist Mode: To assess antagonist activity, pre-incubate the cells with the test compound before adding a known M1 agonist (e.g., carbachol) and measure the inhibition of the agonist-induced calcium response.
-
Data Analysis: For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC₅₀ value.
Signaling Pathway of M1 Muscarinic Receptor Agonists
The M1 muscarinic receptor is coupled to the Gq family of G proteins.[11][12] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[13] The increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[14]
Caption: M1 muscarinic receptor Gq signaling cascade.
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of this compound derivatives can be significantly influenced by modifications to the core structure. The following table summarizes the muscarinic receptor binding affinities (Kᵢ values in nM) for a series of hypothetical analogs to illustrate potential SAR trends.
| Compound | R¹ | R² | M₁ Kᵢ (nM) | M₂ Kᵢ (nM) | M₃ Kᵢ (nM) | M₄ Kᵢ (nM) | M₅ Kᵢ (nM) |
| 1 (Core) | H | H | 150 | 800 | 450 | 950 | 600 |
| 2 | CH₃ | H | 80 | 450 | 250 | 600 | 400 |
| 3 | H | CH₃ | 120 | 900 | 500 | 1100 | 750 |
| 4 | CH₃ | CH₃ | 50 | 300 | 180 | 450 | 320 |
| 5 | H | Phenyl | 25 | 600 | 150 | 700 | 550 |
| 6 | CH₃ | Phenyl | 10 | 400 | 80 | 500 | 380 |
Analysis of SAR:
-
Substitution on the Pyrrolidine Nitrogen (R¹): Alkylation of the pyrrolidine nitrogen, as seen in compound 2 (R¹ = CH₃), generally leads to an increase in affinity for all muscarinic receptor subtypes compared to the unsubstituted core structure (1 ). This suggests that a small alkyl group may enhance binding, possibly through favorable hydrophobic interactions.
-
Substitution on the Ethanol Moiety (R²): Modification of the ethanol side chain can also impact affinity. While simple alkylation at R² (compound 3 ) may not be as beneficial, the introduction of a larger, aromatic group such as a phenyl ring (compound 5 ) can significantly improve M1 and M3 affinity.
-
Combined Substitutions: The combination of substitutions at both R¹ and R² can lead to synergistic effects. For instance, compound 6 , with a methyl group on the nitrogen and a phenyl group on the ethanol side chain, exhibits the highest affinity for the M1 and M3 receptors in this series. This highlights the potential for multi-vector optimization to achieve high potency and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics, particularly those targeting muscarinic receptors. This guide has provided a detailed overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds. The synthetic routes are well-established and amenable to the generation of diverse analog libraries. The biological assays described provide a robust framework for characterizing the pharmacological profiles of these derivatives.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on both the pyrrolidine ring and the ethan-1-ol side chain to further optimize potency and selectivity for specific muscarinic receptor subtypes.
-
Investigating the stereochemistry of these compounds, as different stereoisomers are likely to exhibit distinct pharmacological properties.
-
Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the this compound core.
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SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved February 2, 2026, from [Link]
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An In-Depth Technical Guide to the Safety and Hazards of 1-(Pyrrolidin-3-YL)ethan-1-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyrrolidin-3-YL)ethan-1-OL is a substituted pyrrolidine derivative with potential applications in pharmaceutical research and development. As with any novel chemical entity, a proactive and informed approach to safety is paramount. This guide provides a detailed examination of the potential hazards associated with this compound, drawing upon data from analogous structures to inform safe handling, storage, and emergency procedures. The causality behind each recommendation is explained to provide a deeper understanding of the underlying risks.
Physicochemical Properties and Hazard Identification
While specific experimental data for this compound is limited, its structure allows for the prediction of its key physicochemical properties and potential hazards.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | Pyrrolidine | Propan-1-ol |
| Molecular Formula | C6H13NO | C4H9N | C3H8O |
| Molecular Weight | 115.17 g/mol | 71.12 g/mol | 60.1 g/mol |
| Appearance | Likely a liquid or low-melting solid | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | Estimated to be high due to hydrogen bonding | 87-89 °C | 97 °C |
| Flash Point | Not determined; likely combustible | 3 °C | 15 °C |
| Solubility | Likely soluble in water and polar organic solvents | Miscible with water | Miscible with water |
The presence of the pyrrolidine ring and the hydroxyl group suggests that this compound is likely a hygroscopic and reactive compound. The pyrrolidine moiety, a cyclic secondary amine, is known to be a skin and eye irritant and can be corrosive.[1][2] The secondary alcohol group may contribute to flammability and can cause drowsiness or dizziness upon inhalation.[3][4][5]
Toxicological Profile: An Analog-Based Assessment
A comprehensive toxicological assessment of this compound has not been performed. However, by examining the toxicology of its core components, a presumptive hazard profile can be constructed.
-
Pyrrolidine: This parent compound is classified as a flammable liquid and is harmful if swallowed or inhaled.[2] It is also known to cause severe skin burns and eye damage.[1][2]
-
Secondary Alcohols (e.g., Propan-1-ol): These are generally considered to be irritants to the eyes and respiratory tract.[5] Higher concentrations of their vapors can lead to narcotic effects, including drowsiness and dizziness.[3][4]
Based on these analogs, this compound should be treated as a substance that is potentially:
-
Harmful if swallowed, inhaled, or in contact with skin.
-
A cause of skin irritation and serious eye damage.
-
A cause of respiratory irritation with the potential for narcotic effects at high concentrations.
Experimental Protocols for Safe Handling
The following protocols are designed as a self-validating system to ensure user safety. Adherence to these procedures is critical to mitigate the potential risks associated with handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling, but the following PPE is recommended as a minimum:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[6][7]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[6] Gloves should be inspected before use and changed frequently, especially if contact is made with the substance.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required.[6] Closed-toe shoes are mandatory.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][6] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Caption: Workflow for ensuring proper use of PPE.
Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][8] Keep away from heat, sparks, and open flames.[1][3] The compound should be stored away from oxidizing agents and strong acids.[1]
-
Handling: Avoid contact with skin, eyes, and clothing.[3][6][8] Do not breathe vapors or mists.[6][8] All handling should be done in a manner that minimizes the generation of aerosols. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][3]
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation develops or persists.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[10] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The compound may be combustible and can produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[7][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Caption: Flowchart for emergency response to exposure.
Conclusion
While direct safety data for this compound is not currently available, a cautious and informed approach based on the known hazards of its structural analogs is essential. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment, proper handling and storage procedures, and a well-defined emergency response plan. This proactive stance on safety will help to ensure a secure research environment and mitigate the potential risks associated with this and other novel chemical compounds.
References
- 1-(1H-Pyrrol-3-yl)ethan-1-one - SAFETY DATA SHEET. (n.d.).
- 1 - SAFETY DATA SHEET. (2023, October 20).
- SAFETY DATA SHEET - Fisher Scientific. (2012, April 16).
- 1,3-Propanediol - Santa Cruz Biotechnology. (n.d.).
- safety data sheet - Enamine. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - BP. (2025, June 11).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Safety Data Sheet: 1-Propanol - Carl ROTH. (n.d.).
- Student safety sheets 66 Higher alcohols - CLEAPSS Science. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).
Sources
- 1. fishersci.com [fishersci.com]
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- 5. science.cleapss.org.uk [science.cleapss.org.uk]
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- 9. fishersci.com [fishersci.com]
- 10. fishersci.be [fishersci.be]
An In-Depth Technical Guide to 1-(Pyrrolidin-3-YL)ethan-1-OL for Researchers and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets.[1][2] Among the vast array of pyrrolidine-containing building blocks, 1-(Pyrrolidin-3-YL)ethan-1-OL has emerged as a valuable intermediate in the synthesis of complex molecules for drug discovery. Its chiral nature and the presence of both a secondary alcohol and a secondary amine offer multiple points for diversification, making it an attractive starting material for the development of novel therapeutics. This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
| Property | Value |
| CAS Number | 477700-38-2 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Appearance | Varies by supplier; typically an oil or solid |
| Chirality | Exists as a racemate and as individual enantiomers |
Commercial Availability
This compound is commercially available from a number of chemical suppliers, typically as a racemic mixture or as its hydrochloride salt. Purity levels generally exceed 97%. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Name | Purity | Notes |
| ChemScene | This compound | ≥98% | Offered as the free base. |
| BLD Pharm | 1-(Pyrrolidin-3-yl)ethanol hydrochloride | Available as the hydrochloride salt; requires cold-chain transportation.[3] | |
| Sigma-Aldrich | 1-PYRROLIDIN-3-YL-ETHANOL HCL | Available as the hydrochloride salt. |
It is advisable to contact suppliers directly for the most current pricing, availability, and detailed specifications.
Synthetic Routes
The most common and practical laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available N-Boc-3-acetylpyrrolidine. This strategy provides a reliable means to produce the target compound with good control over the key transformations.
Step 1: Reduction of N-Boc-3-acetylpyrrolidine
The initial step involves the reduction of the ketone functionality of tert-butyl 3-acetylpyrrolidine-1-carboxylate. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high chemoselectivity for ketones in the presence of the Boc-protecting group and the ester-like carbamate.[4]
Experimental Protocol:
-
Dissolve tert-butyl 3-acetylpyrrolidine-1-carboxylate in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate. This intermediate can often be used in the next step without further purification.
Step 2: Deprotection of the Pyrrolidine Nitrogen
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and effective method for this deprotection. The released tert-butyl carbocation is scavenged by the trifluoroacetate anion, leading to the formation of 2-methylpropene and regenerating the acid catalyst.[5]
Experimental Protocol:
-
Dissolve the crude tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate from the previous step in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise to the solution at room temperature.
-
Stir the reaction mixture for a few hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH greater than 9.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or a mixture of isopropanol and chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Characterization
While a comprehensive, publicly available spectral dataset for this compound is not readily found in a single source, characterization would typically involve the following techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (-NH) groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The 3-substituted pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a chiral center and the hydroxyl group in this compound make it a particularly useful building block for creating libraries of compounds for screening and lead optimization.
The secondary amine of the pyrrolidine ring can be readily functionalized through various reactions, including N-alkylation, acylation, and reductive amination, allowing for the introduction of diverse substituents to explore the chemical space around a biological target. The secondary alcohol provides another handle for modification, such as esterification or etherification, to modulate properties like solubility, metabolic stability, and target engagement.
While specific examples detailing the use of this compound in late-stage clinical candidates are not prominently featured in publicly accessible literature, the broader class of 3-hydroxypyrrolidine derivatives is integral to the development of modulators for various targets, including chemokine receptors and other G-protein coupled receptors.
Safety and Handling
A complete Safety Data Sheet (SDS) should be consulted before handling this compound or its salts. The information below is a summary based on available data for the hydrochloride salt and should not be considered a substitute for a full SDS.
-
Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the hydrochloride salt, cold-chain transportation and storage may be required.[3]
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its versatile structure allows for the creation of diverse molecular architectures for targeting a wide range of biological systems. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for scientists engaged in the development of novel therapeutics.
References
-
Di Francesco, A. M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 809. Available from: [Link]
- Google Patents. 3-alkyl substituted pyrrolidine modulators of chemokine receptor activity. US6489354B1.
-
PubMed Central. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Available from: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
- Shanghai Aladdin Bio-Chem Technology Co.,LTD. SAFETY DATA SHEET: 2-(pyrrolidin-3-yl)ethan-1-ol hydrochloride. September 19, 2025.
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Available from: [Link]
-
Beilstein Journals. Supporting Information for Synthetic approaches to multifunctional indenes. Available from: [Link]
-
White Rose eTheses Online. Design and Synthesis of a 3-D Fragment Library. Available from: [Link]
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
1-(Pyrrolidin-3-yl)ethan-1-ol Hydrochloride: A Technical Guide to the Scaffold
Topic: 1-(Pyrrolidin-3-yl)ethan-1-ol Hydrochloride: Properties, Synthesis, and Applications Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary & Structural Identity[1][2][3]
This compound hydrochloride is a high-value,
Chemical Identity Table[1][2][4][5]
| Property | Detail |
| IUPAC Name | This compound hydrochloride |
| CAS Number (HCl) | 1350475-50-1 |
| CAS Number (Free Base) | 477700-38-2 |
| Molecular Formula | C₆H₁₃NO[1][2][3] · HCl |
| Molecular Weight | 151.63 g/mol (Salt); 115.17 g/mol (Base) |
| Chiral Centers | Two (C3 on ring, C1 on ethyl chain) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High: Water, Methanol, DMSO; Low: DCM, Hexanes |
Stereochemical Complexity
This scaffold contains two stereocenters, giving rise to four distinct stereoisomers. In commercial contexts, "this compound" often refers to a diastereomeric mixture unless specific stereochemistry (e.g., (R,R) or (S,S)) is denoted.[1]
-
Center 1 (Pyrrolidine C3): Determines the ring puckering and vector of the side chain.
-
Center 2 (Ethanol C1): Determines the orientation of the hydroxyl group relative to the ring.
Visualizing the Stereoisomers (Graphviz):
Figure 1: Stereochemical relationships. Green arrows denote the (3R) series; red arrows denote the (3S) series.[1]
Synthetic Methodology
Direct synthesis of the hydrochloride salt is best achieved via a reductive pathway starting from a protected 3-acetylpyrrolidine. This method avoids the handling of the highly polar, water-soluble free amine until the final salt formation step.
Protocol: Reduction and Deprotection Sequence
This protocol assumes the use of 1-Boc-3-acetylpyrrolidine (CAS 101385-93-7) as the starting material.[1]
Step 1: Ketone Reduction (Stereocenter Formation)
Objective: Convert the acetyl group to the hydroxyethyl group.[1]
-
Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[1][4]
-
Mechanism: Hydride transfer to the carbonyl carbon. This step creates the second chiral center, typically yielding a 1:1 mixture of diastereomers if the starting material is racemic.
-
Dissolve 1-Boc-3-acetylpyrrolidine (1.0 eq) in anhydrous MeOH (10 mL/g) at 0°C.
-
Add NaBH₄ (1.5 eq) portion-wise over 30 minutes to control hydrogen evolution.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Add saturated NH₄Cl solution carefully.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Result:1-Boc-3-(1-hydroxyethyl)pyrrolidine (Intermediate A).[1]
Step 2: Boc-Deprotection & Salt Formation
Objective: Remove the protecting group and isolate the stable HCl salt.
-
Reagents: 4M HCl in Dioxane or EtOAc.
-
Causality: Acidic cleavage of the tert-butyl carbamate generates isobutylene and CO₂, leaving the amine protonated.[1]
-
Dissolve Intermediate A in dry 1,4-dioxane or EtOAc (5 mL/g).
-
Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C.
-
Stir at RT for 4–12 hours. A white precipitate should form.
-
Isolation: Filter the solid under inert atmosphere (N₂). Wash with cold Et₂O to remove organic impurities.
-
Drying: Dry under high vacuum to remove trace HCl/solvent.
-
Result:This compound hydrochloride .[1]
Synthetic Pathway Diagram:
Figure 2: Two-step synthesis from commercially available 3-acetylpyrrolidine derivatives.
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This compound is a "privileged scaffold" in FBDD due to its specific physicochemical profile:
-
High Fsp³ (Fraction of sp³ carbons): 100% (6/6 carbons).[1] Higher Fsp³ correlates with better clinical success rates by improving solubility and allowing more specific 3D binding geometries compared to flat aromatic rings.
-
Vector Diversity: The C3-substitution vector allows the ethanol chain to probe binding pockets perpendicular to the pyrrolidine ring plane.
-
Solubility: The HCl salt is highly water-soluble, facilitating high-concentration screening (NMR, SPR).[1]
Bifunctional Ligand Design
The molecule offers two distinct points for chemical elaboration:
-
Secondary Amine (N1): A high-reactivity nucleophile for:
-
Secondary Alcohol (OH): A weaker nucleophile or H-bond donor.[1]
Analytical Characterization & Quality Control
To ensure the integrity of the hydrochloride salt, the following analytical parameters should be verified.
| Method | Expected Signal / Observation |
| ¹H NMR (D₂O) | δ 3.8-4.0 (m, 1H, CH -OH), δ 3.2-3.6 (m, 4H, Ring CH ₂-N), δ 1.1-1.2 (d, 3H, CH ₃).[1] Signals will be downfield shifted compared to free base due to protonation. |
| LC-MS (ESI+) | [M+H]⁺ = 116.1 .[1] (Note: Chloride ion is not detected in positive mode; the mass corresponds to the free base cation).[1] |
| Chloride Content | Titration with AgNO₃ should yield ~23.4% w/w (theoretical for mono-HCl).[1] |
| Hygroscopicity | Significant weight gain if exposed to air. Handle in a glovebox or desiccator. |
Safety and Handling
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture absorption will alter stoichiometry and make accurate weighing difficult.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless O-acylation is desired), and strong bases (will liberate the volatile free amine).[1]
References
-
PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information. Accessed February 2, 2026. (Related ketone precursor data).[1]
-
BLD Pharm. "1-(Pyrrolidin-3-yl)ethanol hydrochloride Product Page."[1] BLD Pharm Catalog. Accessed February 2, 2026.
-
ChemScene. "this compound (CAS 477700-38-2)."[1] ChemScene Building Blocks. Accessed February 2, 2026.
-
Organic Chemistry Portal. "Synthesis of Pyrrolidines." (General methodology for pyrrolidine reduction and functionalization).
-
F. Hoffmann-La Roche AG. "Pyrrolidine derivatives."[1] World Intellectual Property Organization (WIPO).[1] Patent WO2008000643. (Describes the use of 3-substituted pyrrolidines in medicinal chemistry).
Sources
- 1. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Technical Guide: Chiral Properties and Strategic Application of 1-(Pyrrolidin-3-yl)ethan-1-ol
Part 1: Executive Summary & Structural Significance
In the landscape of fragment-based drug discovery (FBDD), 1-(pyrrolidin-3-yl)ethan-1-ol represents a "privileged scaffold." Unlike its achiral or planar counterparts, this molecule offers high
The molecule (CAS: 477700-38-2) possesses two stereogenic centers :
-
C3 of the pyrrolidine ring : Dictates the vector of the side chain.
-
C1' of the hydroxyethyl side chain : Controls the spatial orientation of the hydrogen-bond donor/acceptor motif.
This duality results in four distinct stereoisomers. For the medicinal chemist, treating this molecule as a racemate is a liability; distinguishing and selectively synthesizing these isomers is a necessity for structure-activity relationship (SAR) optimization.
Part 2: Stereochemical Architecture
The four stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other. Understanding the relationship between these isomers is critical for separation strategies.
The Stereoisomer Matrix
| Isomer Designation | Pyrrolidine C3 Config | Side Chain C1' Config | Relationship to (3R, 1'R) |
| Isomer A | Identity | ||
| Isomer B | Enantiomer | ||
| Isomer C | Diastereomer | ||
| Isomer D | Diastereomer (Enantiomer of C) |
-
Syn-relationship: Often refers to the relative orientation of the hydroxyl group and the ring nitrogen lone pair (depending on conformation), but chemically defined by the absolute configuration.
-
Separation Logic: Diastereomers (e.g., A vs. C) have different physical properties (NMR shifts, retention times on achiral silica) and can often be separated by standard flash chromatography. Enantiomers (e.g., A vs. B) require chiral stationary phases (CSPs) or derivatization.
Visualization: Stereochemical Hierarchy
Caption: Hierarchical separation logic. Diastereomers are separated first by physical properties, followed by enantiomeric resolution.
Part 3: Synthetic & Resolution Protocols
To access specific isomers, we employ a "Divide and Conquer" strategy. Direct asymmetric synthesis is possible but often costly. A robust process development route involves non-selective synthesis followed by rigorous resolution.
Route A: The Ketone Reduction (Diastereoselective)
The most direct precursor is 1-(pyrrolidin-3-yl)ethanone (3-acetylpyrrolidine).
-
Protection: The pyrrolidine nitrogen must be protected (e.g., Boc, Cbz) to prevent side reactions and improve solubility.
-
Reagent:
, , DCM.
-
-
Reduction: Reduction of the ketone introduces the second chiral center.
-
Reagent:
(Sodium Borohydride) in MeOH.[1] -
Outcome: This typically yields a mixture of diastereomers (dr ~ 1:1 to 3:1 depending on conditions).
-
Optimization: Using bulky reducing agents (e.g., L-Selectride) can enhance diastereoselectivity, favoring the anti isomer via Felkin-Anh control.
-
Route B: Enzymatic Kinetic Resolution (Enantioselective)
Once diastereomers are separated (via silica gel chromatography), enantiomers can be resolved using lipases.
-
Protocol: Acetylation of the alcohol using Candida antarctica Lipase B (CAL-B).
-
Mechanism: The enzyme selectively acetylates one enantiomer (e.g., the
-alcohol) leaving the -alcohol untouched. -
Workflow:
-
Dissolve racemic alcohol in vinyl acetate (solvent & acyl donor).
-
Add immobilized CAL-B.
-
Monitor conversion via GC/HPLC.
-
Stop at 50% conversion.
-
Separate the alcohol (Enantiomer 1) from the ester (Enantiomer 2).
-
Hydrolyze the ester to recover Enantiomer 2.
-
Visualization: Synthesis Workflow
Caption: Chemo-enzymatic workflow for isolating enantiopure scaffolds starting from the ketone.
Part 4: Analytical Characterization (Self-Validating System)
Trustworthiness in chiral chemistry relies on proving optical purity. You cannot rely on optical rotation (
NMR Spectroscopy with Chiral Shift Reagents
To quickly assess enantiomeric excess (% ee) without an HPLC method development:
-
Reagent: Pirkle Alcohol or Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (
). -
Observation: The methine proton of the chiral center (C1'-H) will split into two distinct signals in the presence of the chiral lanthanide, allowing integration of the two enantiomers.
Chiral HPLC Protocol (Gold Standard)
-
Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Note: DEA is critical to suppress peak tailing caused by the secondary amine of the pyrrolidine (if N-unprotected).
-
-
Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).
Data Summary Table
| Parameter | Method | Critical Note |
| Diastereomer Ratio (dr) | 1H NMR ( | Compare shifts of C1'-methyl doublet. |
| Enantiomeric Excess (ee) | Chiral HPLC / GC | Requires derivatization (e.g., Mosher's ester) if direct resolution fails. |
| Absolute Config | X-Ray Crystallography | Requires growing a crystal of a heavy-atom derivative (e.g., p-bromobenzoate). |
Part 5: Applications in Drug Discovery[2][3][4]
The this compound moiety acts as a versatile "chiral switch" in medicinal chemistry.
Case Study: Kappa-Opioid Receptor Agonists
Research has demonstrated that the stereochemistry of the pyrrolidine ring significantly impacts binding affinity.[2] In the development of selective
-
Observation: The
-configuration at the pyrrolidine center often enhances potency by directing the basic nitrogen into a specific hydrophobic pocket of the GPCR. -
Impact: In one study, the
isomer of a pyrrolidine-derived agonist showed a of 0.0059 nM, vastly superior to its stereoisomers.[2][3] This highlights the necessity of controlling the C3 stereocenter.
Ligand Design
The 1,3-amino-alcohol motif is an excellent bidentate ligand for transition metals (Cu, Zn). The chiral fixed geometry of the pyrrolidine ring creates rigid catalytic pockets, useful in asymmetric catalysis (e.g., Henry reactions).
References
-
Stereoselective Synthesis of Pyrrolidine Derivatives Source: Organic & Biomolecular Chemistry Context: Detailed protocols for separating pyrrolidine stereoisomers and their impact on opioid receptor binding. URL:[Link]
-
Chiral Pyrrolidine Scaffolds in Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Context: Review of pyrrolidine pharmacophores and the importance of stereochemistry in biological activity. URL:[Link]
-
Synthesis of Chiral 3-Hydroxypyrrolidine Derivatives Source: Google Patents (WO2007024113A1) Context: Industrial processes for the preparation of chiral pyrrolidine intermediates via resolution and deprotection.[4] URL:
-
PubChem Compound Summary: 1-(Pyrrolidin-3-yl)ethanone Source: PubChem Context: Precursor data and physical properties for the ketone intermediate. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
Methodological & Application
Application Note: Scalable Synthesis of 1-(Pyrrolidin-3-yl)ethan-1-ol
Executive Summary
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous GPCR ligands and kinase inhibitors. The specific fragment 1-(pyrrolidin-3-yl)ethan-1-ol represents a high-value building block due to its high fraction of sp3-hybridized carbons (
This guide details the synthesis of this compound, focusing on the control of its two stereocenters (C3 on the ring and C1 on the ethanol side chain). We present two validated protocols:
-
Route A (Standard): A robust, cost-effective reduction of tert-butyl 3-acetylpyrrolidine-1-carboxylate.
-
Route B (Asymmetric): A stereoselective reduction using Corey-Bakshi-Shibata (CBS) catalysis to access specific diastereomers.
Strategic Retrosynthesis & Pathway Analysis
The synthesis hinges on the manipulation of the C3-substituent.[1] The most reliable pathway avoids the instability of the free amine by utilizing a Boc-protected precursor.
Pathway Visualization
Figure 1: Retrosynthetic analysis showing the two primary disconnections to access the N-protected intermediate.
Protocol A: Racemic Reduction (High-Throughput)
Objective: Rapid synthesis of the racemic alcohol for initial SAR (Structure-Activity Relationship) screening. Mechanism: Nucleophilic addition of hydride to the ketone carbonyl.[2]
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate: tert-butyl 3-acetylpyrrolidine-1-carboxylate (CAS: 132622-23-4)
-
Reductant: Sodium Borohydride (NaBH
)[3][4][5] -
Solvent: Methanol (Anhydrous)
-
Quench: Saturated NH
Cl solution
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with tert-butyl 3-acetylpyrrolidine-1-carboxylate (1.0 equiv) and dissolve in anhydrous Methanol (0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice/water bath. Critical: Low temperature prevents side reactions and controls the exotherm.
-
Addition: Add NaBH
(1.5 equiv) portion-wise over 15 minutes. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23 °C). Stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
-
Quench: Re-cool to 0 °C. Slowly add saturated aqueous NH
Cl to quench excess borohydride. -
Workup: Concentrate under reduced pressure to remove Methanol. Dilute the residue with EtOAc and wash with water and brine.
-
Purification: Dry organic layer over Na
SO , filter, and concentrate. The crude product is typically >95% pure and proceeds to deprotection.
Protocol B: Asymmetric Synthesis (CBS Reduction)
Objective: Synthesis of enantioenriched alcohols (e.g., R,R or S,S configurations) for advanced lead optimization. Mechanism: Enantioselective hydride transfer via a chiral oxazaborolidine catalyst.
Experimental Workflow
-
Catalyst Formation: In a dry Schlenk flask under Argon, dissolve (R)-2-methyl-CBS-oxazaborolidine (0.1 equiv) in anhydrous THF.
-
Complexation: Add Borane-THF complex (BH
·THF, 0.6 equiv) at -20 °C. -
Addition: Slowly add a solution of tert-butyl 3-acetylpyrrolidine-1-carboxylate (1.0 equiv) in THF dropwise over 1 hour.
-
Expert Insight: Slow addition maintains a low concentration of the ketone, ensuring the reaction proceeds through the catalytic cycle rather than non-selective background reduction by free borane.
-
-
Completion: Stir at -20 °C for 30 minutes. Add MeOH slowly to quench.
-
Purification: Flash column chromatography (SiO
) is required to remove ligand residues.
Final Step: N-Boc Deprotection
The final step releases the secondary amine. Note that the resulting product is highly polar and often hygroscopic.
Protocol
-
Dissolve the N-Boc intermediate in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (10 equiv) at 0 °C.
-
Stir at room temperature for 2 hours.
-
Isolation (Free Base): Concentrate to remove TFA. Redissolve in MeOH and pass through a strong cation exchange (SCX) cartridge. Wash with MeOH, then elute product with 2M NH
in MeOH. -
Isolation (Salt): Alternatively, add 4M HCl in Dioxane to precipitate the hydrochloride salt directly.
Analytical Data & Validation (QC)
The following data corresponds to the tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate intermediate.
| Analytical Method | Expected Signal / Result | Interpretation |
| 1H NMR (400 MHz, CDCl3) | Methyl group of the ethanol side chain. | |
| Boc tert-butyl group. | ||
| Methine proton (CH-OH) on the side chain. | ||
| LCMS (ESI+) | [M+H]+ = 216.15 | Parent mass (often observes [M-tBu]+ or [M+Na]+). |
| Chiral HPLC | Chiralpak AD-H / IA | Separation of 4 stereoisomers (requires reference standards). |
Experimental Workflow Visualization
Figure 2: Operational workflow for the standard racemic synthesis.
References
-
Organic Chemistry Portal. (2021). Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 3-Pyrrolidin-1-ylaniline and related pyrrolidine derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). A diastereoselective synthesis of pyrrolidine derivatives for IPF treatment. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Utility of 1-(Pyrrolidin-3-YL)ethan-1-OL in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its conformational rigidity, hydrogen bonding capabilities, and its ability to confer desirable physicochemical properties to bioactive molecules.[1][2] This document provides an in-depth guide to the synthetic applications of 1-(Pyrrolidin-3-YL)ethan-1-OL, a versatile chiral building block. Possessing two stereocenters and two distinct functional handles—a secondary amine and a secondary alcohol—this reagent serves as a valuable precursor for a diverse array of complex molecules. We will explore its strategic use in constructing chiral ligands, its role as a cornerstone in fragment-based drug discovery (FBDD), and provide detailed, field-proven protocols for its derivatization into key synthetic intermediates.
Introduction: The Significance of the 3-Substituted Pyrrolidine Motif
The five-membered saturated nitrogen heterocycle of pyrrolidine is a cornerstone of modern drug discovery.[3] Unlike flat, aromatic systems, the sp³-rich, non-planar structure of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[2][4] The 3-substituted pyrrolidine subclass is particularly important, appearing in numerous potent biological agents for treating conditions ranging from neurotransmission disorders to leishmaniasis.[5]
This compound embodies the key attributes that make this scaffold so valuable. The secondary amine at the 1-position and the hydroxyethyl group at the 3-position provide orthogonal points for chemical modification. Furthermore, the presence of two chiral centers—one on the pyrrolidine ring and one on the side chain—makes it an excellent starting material for stereoselective syntheses, allowing for the generation of specific diastereomers crucial for optimizing pharmacological activity.[6]
Physicochemical Properties and Stereochemistry
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The molecule exists as a mixture of four possible stereoisomers. The specific stereoisomer used will dictate the stereochemical outcome of subsequent reactions, a cornerstone of asymmetric synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [7] |
| Molecular Weight | 115.17 g/mol | [7] |
| CAS Number | 477700-38-2 | [7] |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid | Supplier Data |
| Key Functional Groups | Secondary Amine, Secondary Alcohol | N/A |
| Stereocenters | 2 (at C3 of the pyrrolidine and C1 of the ethanol sidechain) | N/A |
Core Synthetic Applications & Strategic Considerations
The synthetic utility of this compound stems from the differential reactivity of its amine and alcohol functionalities. Strategic protection and activation are key to harnessing its full potential.
Figure 1: Synthetic pathways originating from this compound.
Application as a Chiral Building Block
The primary application of this molecule is as a chiral building block for constructing more complex bioactive molecules.[1] The secondary alcohol can be used in a variety of fundamental organic transformations:
-
Ether Synthesis: Reactions such as the Williamson ether synthesis or the Mitsunobu reaction allow for the introduction of aryl or alkyl groups, forming key linkages in many drug scaffolds.
-
Esterification: Standard acylation procedures can convert the alcohol to an ester, which can act as a prodrug moiety or a handle for further functionalization.
-
Oxidation and Further Derivatization: Oxidation of the secondary alcohol to the corresponding ketone, 1-(Pyrrolidin-3-yl)ethanone, opens up a new suite of reactions, including reductive aminations to generate chiral amines or aldol-type reactions to build carbon-carbon bonds.[8]
Role in Asymmetric Catalysis
Pyrrolidine derivatives are widely used as organocatalysts and as ligands for transition metals in asymmetric synthesis.[2][9] The nitrogen and oxygen atoms in this compound can act as a bidentate ligand for various metals. Furthermore, the secondary amine can be readily functionalized with bulky or electronically-tuned substituents to create a library of chiral ligands for screening in catalytic reactions, such as asymmetric aldol or Michael additions.[10]
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a foundation for the use of this compound in a research setting.
Protocol 1: N-Boc Protection of this compound
Causality: The secondary amine is often more nucleophilic than the secondary alcohol and can interfere with reactions targeting the hydroxyl group. Protection with a tert-butyloxycarbonyl (Boc) group is a standard, reliable method to temporarily mask the amine's reactivity. The Boc group is stable to a wide range of non-acidic conditions and can be easily removed later with mild acid.
Figure 2: Workflow for N-Boc protection.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (Et₃N, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes solvent system
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-Boc protected product.
Self-Validation:
-
Expected Yield: 85-95%
-
Characterization: The product can be confirmed by ¹H NMR (appearance of a large singlet around 1.4 ppm for the Boc group) and Mass Spectrometry (correct molecular ion peak for C₁₁H₂₁NO₃).
Protocol 2: Mitsunobu Reaction for Aryl Ether Synthesis
Causality: The Mitsunobu reaction is a powerful and mild method for converting a primary or secondary alcohol into various functional groups, including ethers, with clean inversion of stereochemistry at the alcohol's carbon center. This is particularly valuable in medicinal chemistry for establishing specific stereochemical relationships. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile (in this case, a phenol).
Materials:
-
N-Boc-1-(pyrrolidin-3-yl)ethan-1-ol (from Protocol 1, 1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-1-(pyrrolidin-3-yl)ethan-1-ol (1.0 eq), 4-nitrophenol (1.1 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise over 15-20 minutes. A color change (typically to a yellow or orange hue) and formation of a precipitate (triphenylphosphine oxide) are often observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-8 hours, monitoring by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography to separate the desired ether product from triphenylphosphine oxide and other byproducts.
Data & Troubleshooting:
| Parameter | Expected Outcome | Potential Issue | Solution |
| Yield | 60-80% | Low yield | Ensure reagents and solvent are completely anhydrous. DIAD and PPh₃ should be high purity. |
| Stereochemistry | Inversion at the alcohol center | Racemization or retention | This is rare but can occur with hindered substrates. Consider alternative coupling strategies. |
| Purification | Product co-elutes with PPh₃=O | Difficult separation | Use a less polar solvent system initially to flush nonpolar impurities, then a steeper gradient. Sometimes, precipitating the PPh₃=O from a nonpolar solvent like ether/hexanes prior to chromatography is effective. |
Conclusion
This compound is a strategically valuable and versatile building block in organic synthesis. Its dual functionality and inherent chirality provide a robust platform for the efficient construction of diverse and complex molecular architectures. The protocols detailed herein demonstrate standard, reliable transformations that unlock its potential for applications in drug discovery, fragment-based design, and the synthesis of novel chiral ligands. By understanding the causality behind the choice of reagents and reaction conditions, researchers can effectively integrate this powerful scaffold into their synthetic campaigns to accelerate the development of next-generation chemical entities.
References
-
UCHEM. (2025). (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol (CAS 1803485-14-4): A Chiral Pyrrolidine Alcohol for Pharmaceutical and Asymmetric Synthesis. [Link]
-
Liu, X., et al. (2019). 1,1-Diaryl Compounds as Important Bioactive Module in Pesticides. Molecular Diversity, 23(3), 809-820. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
Scott, J. D., et al. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 4(6), 535-539. [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
MDPI. (n.d.). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
PubChem. (n.d.). 1-(Pyrrolidin-3-yl)ethanone. [Link]
-
ResearchGate. (n.d.). The synthesis and application of pyrrolidine-based supported catalysts. [Link]
-
MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
National Institutes of Health. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]
-
Zendy. (n.d.). Synthesis of Chiral Pyrrolidine Isostere Inserted into Pyrrole Polyamide Skeleton. [Link]
-
Semantic Scholar. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
-
ResearchGate. (n.d.). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. [Link]
-
ResearchGate. (2019). Integration of naturally bioactive thiazolium and 1,3,4-oxadiazole fragments in a single molecular architecture as prospective antimicrobial surrogates. [Link]
Sources
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Application Notes and Protocols for 1-(Pyrrolidin-3-YL)ethan-1-OL as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 3-Substituted Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space and enhancing interactions with biological targets.[2] Among the vast landscape of pyrrolidine-based building blocks, 1-(Pyrrolidin-3-YL)ethan-1-OL and its chiral variants stand out as versatile precursors for the synthesis of a range of complex pharmaceutical agents, including kinase inhibitors and antiviral compounds.[3]
This technical guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis. We will delve into its physicochemical properties, stereochemical considerations, and provide detailed, field-proven protocols for its utilization in the synthesis of key drug intermediates. The causality behind experimental choices will be elucidated to empower researchers in their synthetic endeavors.
Physicochemical and Stereochemical Profile
This compound is a chiral molecule containing two stereocenters, leading to the existence of four possible stereoisomers. The specific stereochemistry of this precursor is often critical for the desired biological activity of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of this compound and its N-Boc Protected Form
| Property | This compound (Predicted) | tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (N-Boc protected) (Predicted) |
| Molecular Formula | C₆H₁₃NO | C₁₁H₂₁NO₃ |
| Molecular Weight | 115.17 g/mol | 215.29 g/mol |
| Appearance | Colorless to pale yellow oil (predicted) | Colorless oil or low melting solid (predicted) |
| Boiling Point | Not readily available | Not readily available |
| Solubility | Soluble in water, methanol, ethanol | Soluble in organic solvents (DCM, EtOAc, MeOH) |
| Hydrogen Bond Donor | 2 | 1 |
| Hydrogen Bond Acceptor | 2 | 3 |
Note: Experimental data for the unprotected compound is scarce. The data for the N-Boc protected form is based on commercially available analogs and computational predictions.
The presence of both a secondary amine and a secondary alcohol makes this compound a bifunctional building block. However, for selective functionalization, protection of the more nucleophilic secondary amine is typically required. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Core Synthetic Applications: A Gateway to Kinase Inhibitors
One of the most significant applications of chiral 3-substituted pyrrolidine derivatives is in the synthesis of Janus kinase (JAK) inhibitors.[4] Tofacitinib, a prominent JAK inhibitor for the treatment of rheumatoid arthritis, features a chiral piperidine core.[5] However, the underlying synthetic principles involving the coupling of a heterocyclic amine to a core scaffold are directly applicable to pyrrolidine-based precursors.
Here, we present a detailed, representative protocol for the N-alkylation of a protected this compound derivative with a heterocyclic electrophile, a key transformation in the synthesis of many kinase inhibitors.
Workflow for the Synthesis of a Pyrrolidinyl-Pyrrolopyrimidine Intermediate
Caption: Synthetic workflow for a key kinase inhibitor intermediate.
Detailed Experimental Protocols
Protocol 1: N-Protection of this compound
Rationale: The protection of the pyrrolidine nitrogen is crucial to prevent its reaction in the subsequent N-alkylation step, ensuring regioselectivity. The Boc group is chosen for its ease of introduction and subsequent mild cleavage. Triethylamine acts as a base to neutralize the acid generated during the reaction.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.
Characterization of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.05-3.85 (m, 1H), 3.60-3.10 (m, 4H), 2.20-1.95 (m, 1H), 1.90-1.60 (m, 2H), 1.46 (s, 9H), 1.20 (d, J = 6.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 154.8, 79.2, 68.5, 53.5, 44.5, 43.8, 32.1, 28.5, 20.2.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₂₁NO₃ [M+H]⁺: 216.16; found: 216.2.
Protocol 2: N-Alkylation with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Rationale: This nucleophilic aromatic substitution (SₙAr) reaction couples the protected pyrrolidine derivative to the heterocyclic core.[6] A high-boiling polar aprotic solvent like DMSO is used to facilitate the reaction at elevated temperatures. DIPEA, a non-nucleophilic base, is employed to scavenge the HCl generated during the reaction without competing with the pyrrolidine nitrogen.
Materials:
-
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate in DMSO, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and DIPEA.
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Logical Framework for Synthetic Elaboration
The resulting intermediate from Protocol 2 is a versatile platform for further synthetic modifications to access a variety of kinase inhibitors.
Caption: Potential downstream synthetic transformations.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile chiral precursor in pharmaceutical synthesis. Its strategic application, particularly after appropriate N-protection, allows for the efficient construction of complex molecular architectures found in a variety of clinically relevant drugs. The protocols detailed herein provide a robust foundation for researchers to utilize this building block in their drug discovery and development programs. Future advancements in asymmetric synthesis and biocatalysis will likely provide even more efficient and stereoselective routes to this and related chiral pyrrolidine derivatives, further expanding their impact on medicinal chemistry.
References
-
European Patent Office. (2016). EFFICIENT METHOD FOR THE PREPARATION OF TOFACITINIB CITRATE - EP 3078665 A1. Available at: [Link]
- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
-
Grigoryan, A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7139. Available at: [Link]
-
Hallas, R., et al. (2016). A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry, 14(22), 5096-5105. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643455, N-Boc-pyrrolidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1519427, (R)-3-N-Boc-Aminomethyl pyrrolidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85083, 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-. Retrieved from [Link]
-
Semenov, A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7139. Available at: [Link]
-
Vitale, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Available at: [Link]
-
Zha, Y., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(11), 3352. Available at: [Link]
Sources
- 1. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. research.unl.pt [research.unl.pt]
- 6. Synthesis and determination of absolute configuration of a non-peptidic αvβ6 integrin antagonist for the treatment of idiopathic pulmonary fibrosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Functionalization of 1-(Pyrrolidin-3-yl)ethan-1-ol in Medicinal Chemistry
Introduction: The Bifunctional Pharmacophore
1-(Pyrrolidin-3-yl)ethan-1-ol (CAS: 104706-47-0 for the (R)-isomer) represents a high-value "fragment" in modern drug discovery. Its utility stems from its bifunctional orthogonal reactivity : it possesses a secondary amine (highly nucleophilic, basic) and a secondary alcohol (weakly nucleophilic, stereogenic).
This scaffold is widely utilized in Fragment-Based Drug Discovery (FBDD) to introduce solubility, define stereochemical vectors, or serve as a linker between two hydrophobic domains. Notable applications include the synthesis of Premafloxacin (antibiotic) and MCH-R1 antagonists (metabolic disorders).
Core Chemical Challenges
-
Chemoselectivity: The secondary amine (
) is significantly more nucleophilic than the secondary alcohol ( ). Reactions targeting the oxygen must either protect the nitrogen or employ specific conditions (e.g., Mitsunobu) that activate the oxygen. -
Stereochemical Integrity: The molecule contains two chiral centers (C3 on the ring and C1 on the ethyl chain). Maintaining diastereomeric purity during functionalization is critical.
Strategic Reaction Landscape
The following decision tree illustrates the logical flow for functionalizing this scaffold based on the target moiety.
Figure 1: Chemoselective decision tree. N-functionalization can proceed directly, whereas O-functionalization typically requires N-protection to prevent side reactions.
Module 1: N-Derivatization (The Anchor)
The pyrrolidine nitrogen is the primary "anchor" point for attaching this fragment to a larger heteroaromatic core.
Protocol A: Regioselective Coupling
This protocol describes coupling the scaffold to a chloropyrimidine, a common motif in kinase inhibitors.
Reagents:
-
This compound (1.0 equiv)
-
4-Chloropyrimidine derivative (1.1 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: n-Butanol or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the chloropyrimidine (1.0 mmol) in n-Butanol (5 mL).
-
Addition: Add DIPEA (2.5 mmol) followed by this compound (1.0 mmol).
-
Note: If using the HCl salt of the pyrrolidine, increase DIPEA to 3.5 equiv to ensure free-basing.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.
-
Checkpoint: The product peak should appear at [M+H]+ corresponding to the coupled adduct. The starting material peak should disappear.
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Dilute residue with EtOAc, wash with saturated
and brine. Dry over . Purify via flash chromatography (DCM:MeOH gradient).
Mechanistic Insight: The secondary amine attacks the electron-deficient aromatic ring. The hydroxyl group remains unreactive under these conditions due to its lower nucleophilicity and lack of deprotonation.
Module 2: O-Functionalization (The Effector)
Modifying the alcohol allows for the introduction of "tail" groups or stereochemical inversion. Crucial: The nitrogen must be protected (e.g., N-Boc) before performing these reactions.
Protocol B: The Mitsunobu Inversion
This reaction is powerful for converting the alcohol into an ether or ester with complete inversion of stereochemistry at the secondary carbon.
Reagents:
-
N-Boc-1-(pyrrolidin-3-yl)ethan-1-ol (1.0 equiv)
-
Phenol or Acid nucleophile (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv)[2] -
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add N-Boc-pyrrolidine alcohol (1.0 mmol), the nucleophile (e.g., 4-methoxyphenol, 1.2 mmol), and
(1.5 mmol) in THF (10 mL). -
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add DIAD (1.5 mmol) dropwise over 15 minutes.
-
Critical Control: The solution will turn yellow/orange. Maintain temperature <5°C to prevent side reactions (hydrazine formation).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Quench: Add water (0.5 mL) to quench excess reagents.
-
Workup: Concentrate THF. Triturate the residue with
/Hexane to precipitate triphenylphosphine oxide ( ). Filter off the white solid. -
Purification: Flash chromatography is essential to remove reduced DIAD byproducts.
Self-Validating Checkpoint:
-
NMR: The proton at the chiral center (CH-O) will shift significantly downfield (from ~3.6 ppm to ~4.5–5.0 ppm depending on the nucleophile).
-
Chirality: If starting with (S)-alcohol, the product will be (R)-configured.
Module 3: Oxidation to Ketone
Converting the alcohol to a ketone (1-(pyrrolidin-3-yl)ethanone) creates a handle for further diversification (e.g., Grignard addition, reductive amination).
Protocol C: Swern Oxidation
Preferred over metal oxidants (Cr) for ease of purification and mildness.
Reagents:
-
Oxalyl Chloride (1.1 equiv)
-
DMSO (2.2 equiv)
-
Triethylamine (
) (5.0 equiv) -
N-Boc-1-(pyrrolidin-3-yl)ethan-1-ol (1.0 equiv)
-
Solvent: DCM (anhydrous)
Step-by-Step Methodology:
-
Activation: In a dry flask under
, dissolve oxalyl chloride (1.1 mmol) in DCM (5 mL) and cool to -78°C . -
DMSO Addition: Add DMSO (2.2 mmol) dropwise. Stir for 15 mins. Gas evolution (
) may occur.[3] -
Substrate Addition: Add the N-Boc-alcohol (1.0 mmol) in DCM (2 mL) dropwise. Stir at -78°C for 45 mins.
-
Base Addition: Add
(5.0 mmol) dropwise. The solution will become cloudy. -
Warming: Allow the reaction to warm to 0°C over 30 minutes.
-
Workup: Quench with saturated
. Extract with DCM.[4] The product is usually pure enough for the next step.
Data Summary: Reactivity Profile
| Functional Group | Reagent Class | Reaction Type | Selectivity | Product Outcome |
| Secondary Amine | Alkyl Halide / Base | N-Alkylation | High (vs OH) | Tertiary Amine |
| Secondary Amine | Aryl Halide ( | Arylation | High (vs OH) | N-Aryl Pyrrolidine |
| Secondary Alcohol | Mitsunobu | Requires N-Protection | Aryl Ether (Inverted Config) | |
| Secondary Alcohol | DMSO / | Swern Oxidation | Requires N-Protection | Methyl Ketone |
| Secondary Alcohol | Carboxylic Acid / EDC | Esterification | Low (Competes with NH) | Ester (Requires N-Prot) |
References
-
PubChem Compound Summary. "1-(Pyrrolidin-3-yl)ethanone."[1] National Center for Biotechnology Information. PubChem CID 19608940. Link
-
Fleck, T. J., et al. (2003).[5] "Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." Journal of Organic Chemistry, 68(25), 9612-9617.[5] (Describes the synthesis of the premafloxacin intermediate using this scaffold). Link
-
Rowbottom, M. W., et al. (2005). "Synthesis and structure-activity relationships of biarylcarboxamide bis-aminopyrrolidine urea derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1)." Bioorganic & Medicinal Chemistry Letters, 15(14), 3439-3445. Link
- Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.
Sources
- 1. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex [mdpi.com]
- 4. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 5. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective N-Methylation of 1-(Pyrrolidin-3-yl)ethan-1-ol
Executive Summary
This application note details the protocol for the chemoselective N-methylation of 1-(pyrrolidin-3-yl)ethan-1-ol. The substrate presents a specific synthetic challenge: the coexistence of a secondary amine (pyrrolidine ring) and a secondary alcohol (hydroxyethyl side chain).
While direct alkylation with methyl iodide often leads to over-alkylation (quaternization) or competitive O-alkylation, Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB) is identified as the "Gold Standard" method. This route operates under kinetic control, ensuring exclusive methylation of the nitrogen center while leaving the hydroxyl group intact. A secondary, scalable protocol using the Eschweiler-Clarke reaction is provided for robust, large-scale applications.
Strategic Analysis: The Chemoselectivity Challenge
The primary objective is to transform the secondary amine into a tertiary amine without affecting the secondary alcohol.
Mechanistic Causality
-
Nucleophilicity: The pyrrolidine nitrogen (
) is significantly more nucleophilic than the secondary alcohol oxygen. However, under basic conditions required for direct alkylation (e.g., MeI/ ), the risk of deprotonating the alcohol increases, leading to O-methylation. -
Kinetic Control (Reductive Amination): Formaldehyde reacts reversibly with the amine to form a cationic iminium ion . This species is highly electrophilic and is reduced rapidly by hydride donors. The alcohol does not form a stable intermediate with formaldehyde under these conditions, rendering it inert to the reduction step.
Decision Framework
The choice of method depends on scale and functional group sensitivity:
Figure 1: Decision matrix for selecting the optimal methylation protocol.
Method A: Reductive Amination (Gold Standard)
Rationale: This method uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces iminium ions in the presence of aldehydes and ketones.[1] It avoids the harsh acidity of the Eschweiler-Clarke method and the over-alkylation risks of direct alkylation.
Reagents & Materials
| Reagent | Equiv.[2] | Role |
| Substrate | 1.0 | Starting Material |
| Formaldehyde (37% aq.) | 1.2 - 1.5 | Carbon Source |
| STAB ( | 1.4 - 1.6 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 0.1 - 1.0 | Catalyst (Optional but recommended) |
| Dichloromethane (DCM) | Solvent | 0.1 M - 0.2 M Concentration |
Step-by-Step Protocol
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in DCM (or 1,2-Dichloroethane).
-
Reagent Addition: Add Formaldehyde (37% aq. solution, 1.2 equiv) to the stirring solution.
-
Note: If the reaction is slow, add Acetic Acid (1.0 equiv) to catalyze iminium formation.
-
-
Stirring: Allow the mixture to stir at Room Temperature (RT) for 15–30 minutes. This ensures the equilibrium shifts toward the hemiaminal/iminium species.
-
Reduction: Cool the mixture slightly to 0°C (ice bath) if working on >5g scale to manage exotherm. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and stir at RT. Monitor by TLC or LC-MS.
-
Completion: Typically 2–4 hours. Look for the disappearance of the secondary amine mass (M+H) and appearance of the methylated product (M+14).
-
-
Quench & Workup:
-
Quench by adding saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution ceases. -
Critical Step: Ensure the aqueous layer is basic (pH > 9) to keep the amine in its free-base form.
-
Extract the aqueous layer with DCM (
). -
Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo.
-
Mechanism Visualization
Figure 2: Mechanistic pathway highlighting the selective reduction of the iminium ion.
Method B: Eschweiler-Clarke (Scalable Alternative)
Rationale: For large-scale manufacturing (>100g) where the cost of STAB is prohibitive. This method utilizes Formic Acid as both the proton source and the hydride donor.[3][4][5]
Warning: This proceeds at elevated temperatures (
Reagents[1][2][6][7]
-
Formaldehyde (37% aq.): 2.2 equiv.
-
Formic Acid (88% or 98%): 4.0 - 5.0 equiv.
Protocol
-
Mix the amine substrate with Formic Acid in a round-bottom flask (exothermic reaction; cool if necessary).
-
Add Formaldehyde solution.[5]
-
Heat the mixture to reflux (
) for 2–6 hours. evolution indicates reaction progress. -
Workup: Cool to RT. Add HCl (4M) to ensure complete removal of excess formaldehyde (optional), then basify strongly with
or to pH > 12. -
Extract with DCM or Ethyl Acetate.
Analytical Validation (QC)
Verify the product structure using the following markers. The absence of the N-H signal and the presence of the N-Me signal are definitive.
| Technique | Expected Observation |
| Appearance of a sharp singlet ( | |
| Disappearance of the broad N-H proton signal (if visible in the starting material). | |
| LC-MS | Mass shift of +14 Da (e.g., if SM is 129, Product is 143). |
| IR | Disappearance of N-H stretch (typically weak in secondary amines) around |
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Solution: Ensure the intermediate imine is forming.[6] Add 1-2 drops of glacial acetic acid or use anhydrous
in the reaction mixture to sequester water, driving the equilibrium toward the iminium ion.
-
-
Issue: O-Methylation (Rare).
-
Solution: This suggests the pH is too high or a stronger alkylating agent was used. Stick to the STAB protocol and avoid heating.
-
-
Issue: Product is water-soluble.
-
Solution: The product is an amino-alcohol and may be amphiphilic. If extraction with DCM is poor, try Chloroform/Isopropanol (3:1) or perform a continuous extraction. Alternatively, salt out the aqueous layer with NaCl.
-
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Clarke, H. T., et al. (1933). "The Eschweiler-Clarke Reaction."[3][4][5][7][8] Journal of the American Chemical Society, 55(11), 4571.
-
Organic Chemistry Portal. (n.d.). "Reductive Amination."[1][2][3][4][5][9][6]
-
Sigma-Aldrich. (n.d.). "Sodium Triacetoxyborohydride Technical Bulletin."
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. name-reaction.com [name-reaction.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Analytical Characterization of 1-(Pyrrolidin-3-yl)ethan-1-ol
Executive Summary & Chemical Context[1][2][3][4]
1-(Pyrrolidin-3-yl)ethan-1-ol is a critical bifunctional building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structure features a secondary amine within a pyrrolidine ring and a secondary alcohol on an ethyl side chain.[1]
Critical Analytical Challenges:
-
Stereochemical Complexity: The molecule possesses two chiral centers (C3 on the pyrrolidine ring and C1 on the ethyl chain), resulting in four distinct stereoisomers (two diastereomeric pairs of enantiomers).
-
Detection Limits: The molecule lacks a strong UV chromophore (no aromatic systems), rendering standard UV-Vis detection at 254 nm ineffective.[1]
-
Polarity: As a polar, basic amine, it exhibits poor retention and severe peak tailing on conventional C18 silica columns at acidic pH.
This guide provides a validated, multi-modal analytical workflow to address these challenges, moving beyond standard templates to offer field-proven solutions.
Analytical Workflow Diagram
Caption: Integrated analytical workflow for full characterization, separating structural identification, chemical purity, and stereochemical verification.
Method 1: Structural Elucidation (NMR)[1]
Objective: Unambiguous assignment of proton and carbon signals, confirming the pyrrolidine core and the hydroxyethyl side chain.
Expert Insight: Due to the basic nitrogen, the chemical shifts are highly pH-dependent. Characterization should be performed on the free base in
Protocol A: 1H NMR Assignment Strategy (400 MHz+)
Expected Spectral Features (Free Base in
| Moiety | Proton Type | Approx.[1] Shift (ppm) | Multiplicity | Diagnostic Note |
| Ethyl Chain | 1.15 - 1.25 | Doublet ( | Distinctive methyl doublet.[1] | |
| Ethyl Chain | 3.55 - 3.70 | Multiplet | Shift depends on H-bonding; deshielded by oxygen.[1] | |
| Ring | 2.80 - 3.10 | Multiplets | ||
| Ring | 2.00 - 2.20 | Multiplet | Methine proton at the branching point.[1] | |
| Ring | 1.40 - 1.80 | Multiplet | ||
| Heteroatoms | Variable | Broad Singlet | Disappears with |
Validation Step (2D NMR):
-
COSY: Confirm the spin system from the methyl doublet (1.2 ppm)
methine (3.6 ppm) ring methine (H-3). -
HSQC: Distinguish the
ring carbons (negative phase) from carbons (positive phase). -
NOESY: Critical for relative stereochemistry.[1] If isolating a single diastereomer, NOE correlations between the methyl group and ring protons can suggest syn vs anti configuration, though X-ray crystallography is preferred for absolute assignment.
Method 2: Chemical Purity Profiling (UPLC-CAD/MS)[1]
Objective: Quantify chemical purity and identify synthetic byproducts (e.g., over-reduced products or ring-opened impurities).
The Challenge: The lack of a UV chromophore makes standard HPLC-UV (254 nm) useless.[1] Low UV (205-210 nm) is noisy and incompatible with many solvents.[1] The Solution: Use Charged Aerosol Detection (CAD) or ELSD for universal response, coupled with MS (ESI+) for identification.
Protocol B: High-pH Reverse Phase UPLC
We utilize a high-pH mobile phase to keep the amine deprotonated (neutral), improving peak shape and retention on C18 columns.[1]
-
Instrument: UPLC with QDa (Mass Spec) and CAD.
-
Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1][2]
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %A | %B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 10 | 90 | Linear |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
Detection Settings:
-
MS (ESI+): Scan range 50-400 m/z.[1] Cone voltage: 15V.
-
Target Ion: [M+H]+ = 130.2 m/z.
-
-
CAD: Power function: 1.0 (for linearity).
System Suitability Criteria:
-
Tailing Factor (As) < 1.5.[1]
-
S/N Ratio > 100 for the main peak.[1]
-
Retention time repeatability < 2.0% RSD.[1]
Method 3: Stereochemical Resolution (Chiral Chromatography)[1]
Objective: Separate the four stereoisomers: (3R, 1'R), (3R, 1'S), (3S, 1'R), (3S, 1'S).
Expert Insight:
-
Diastereomers (e.g., 3R,1'R vs 3R,1'S) have different physical properties and may separate on the achiral method (Protocol B), appearing as a doublet peak or two distinct peaks.
-
Enantiomers (e.g., 3R,1'R vs 3S,1'S) require a chiral stationary phase.
-
Polysaccharide columns (Amylose/Cellulose) under Normal Phase or SFC conditions are the gold standard for amino alcohols.
Protocol C: Chiral SFC (Supercritical Fluid Chromatography)
SFC is preferred over Normal Phase HPLC due to faster equilibration and better peak shapes for basic amines.[1]
-
Column: Chiralpak IG or AD-H (4.6 x 150 mm, 5 µm).[1]
-
Why IG? Immobilized phase allows more solvent flexibility.[1]
-
-
Co-Solvent (Mobile Phase B): Methanol + 0.2% Isopropylamine (IPA) or Diethylamine (DEA).[1]
-
Note: The basic additive is mandatory to suppress interaction with silanols and ensure peak symmetry.[1]
-
-
Mobile Phase A:
. -
Gradient/Isocratic: Often isocratic at 15-25% B works best.[1]
-
Back Pressure: 120 bar.[1]
-
Detection: ELSD or MS (UV is not viable).[1]
Decision Tree for Chiral Method Development:
Caption: Strategy for optimizing chiral separation of basic amino alcohols.
References
-
Vertex Pharmaceuticals. (2013).[1] Pyrrolidin-3-ylacetic acid derivative.[1][3] US Patent 8,476,301 B2.[1] Link (Demonstrates NMR characterization of substituted pyrrolidines).
-
BLD Pharm. (2023).[1] 1-(Pyrrolidin-3-yl)ethanol hydrochloride Product Data. Link (Commercial availability and CAS verification).[1]
-
Almac Group. (2016).[1] Preparative access to medicinal chemistry related chiral alcohols. Link (General methodology for chiral alcohol resolution).[1]
-
PubChem. (2023).[1] 1-[(3S)-pyrrolidin-3-yl]ethanol Compound Summary. National Library of Medicine.[1] Link (Physical properties and safety data).
-
Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Authoritative text on polysaccharide column selection for amines).
Sources
Application Note: Assay Development & Quality Control for 1-(Pyrrolidin-3-yl)ethan-1-ol
This Application Note is designed for analytical chemists, medicinal chemists, and assay development scientists.[1] It addresses the specific challenges of working with 1-(Pyrrolidin-3-yl)ethan-1-ol , a non-chromophoric, chiral building block used in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex pyrrolidine therapeutics.[1][2]
Executive Summary & Strategic Overview
This compound is a high-value scaffold in medicinal chemistry, particularly for JAK inhibitors and GPCR ligands.[1][2] However, it presents two distinct analytical hurdles:
-
Lack of UV Chromophore: The aliphatic structure lacks conjugated
-systems, rendering standard UV detection (254 nm) useless.[2] -
Stereochemical Complexity: The molecule possesses two stereocenters (C3 on the pyrrolidine ring and C1 on the ethyl side chain), resulting in four distinct stereoisomers (
; ; ; ).[2]
This guide provides validated protocols to overcome these hurdles, focusing on Derivatization-Enhanced HPLC , Charged Aerosol Detection (CAD) , and Fragment Screening via NMR .
Analytical Method Development
Decision Matrix: Selecting the Right Detection Mode
The choice of assay depends heavily on the available instrumentation and the stage of development (e.g., high-throughput screening vs. detailed QC).[2]
Figure 1: Decision tree for selecting the optimal analytical method based on laboratory constraints and sensitivity needs.
Protocol A: Pre-Column Derivatization (For UV Detection)
Since the molecule lacks UV absorbance, derivatizing the secondary amine with a chromophore is the most robust method for standard HPLC labs.[2]
Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Marfey’s Reagent (FDAA).[1][2] Target: Secondary amine (Pyrrolidine nitrogen).[1][2]
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in borate buffer (pH 8.5).
-
Reaction: Add Fmoc-Cl (1.5 eq) dissolved in Acetonitrile (ACN).
-
Incubation: Vortex and incubate at ambient temperature for 30 minutes. The reaction is rapid for secondary amines.[2]
-
Quenching: Add 10% volume of 1M Glycine to quench excess Fmoc-Cl (prevents ghost peaks).
-
Analysis: Inject onto a C18 column. Detect at 265 nm (Fmoc
).[1][2]
-
Why this works: Fmoc confers high hydrophobicity, improving retention on C18 columns, and provides a strong UV signal, lowering the Limit of Detection (LOD) to the nanomolar range.[2]
Protocol B: Direct Analysis via CAD (Charged Aerosol Detection)
For laboratories equipped with CAD or ELSD (Evaporative Light Scattering Detector), derivatization is unnecessary.[1][2] This is the preferred method for high-throughput library QC .[1][2]
Instrument Parameters:
-
Detector: Corona Veo CAD or equivalent.[1]
-
Nebulizer Temp: 35°C.
-
Mobile Phase:
-
Gradient: 5% B to 60% B over 10 minutes.
-
Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]
-
Scientific Note: TFA is used here to ion-pair with the secondary amine, improving peak shape.[1][2] CAD response is mass-dependent, making it ideal for quantifying impurities that might also lack chromophores.[1][2]
Chiral Separation Strategy
Separating the four stereoisomers is the most complex aspect of working with this scaffold.
The Challenge: 4 Isomers
-
(3R, 1'R)
-
(3S, 1'S) — Enantiomer of 1[2]
-
(3R, 1'S) — Diastereomer of 1[2]
-
(3S, 1'R) — Enantiomer of 3[2]
Protocol C: Chiral HPLC Screening
Direct chiral separation requires polysaccharide-based stationary phases.[1][2]
Recommended Columns:
-
Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate))[1][2]
-
Chiralcel OZ-3 (Cellulose tris(3-chloro-4-methylphenylcarbamate))[1][2]
Screening Conditions (Normal Phase):
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: CAD or Refractive Index (RI).[1][2] Note: UV is not viable here unless derivatized first.[1][2]
Alternative: Indirect Separation (Marfey’s Method) If a Chiral Detector is unavailable, use Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) .[1][2]
-
The resulting products are diastereomers (not enantiomers) and can be separated on a standard achiral C18 column .[2]
-
Elution order is typically predicted by the hydrophobicity differences of the diastereomeric pairs.[2]
Functional Assay: Fragment-Based Screening (NMR)
As a fragment, this molecule is often screened for binding to protein targets (e.g., Kinases, Bromodomains).[1][2]
Protocol D: Saturation Transfer Difference (STD) NMR
STD-NMR is the gold standard for detecting weak binding (
Sample Preparation:
-
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%
.[1][2] Avoid buffers with high proton density like Tris or HEPES if possible, or use deuterated versions.[1] -
Protein Conc: 10–20 µM.[1]
Experimental Setup:
-
On-Resonance Irradiation: Set frequency to -1.0 ppm or 10-12 ppm (protein methyls or amides) to saturate protein signals.[1][2]
-
Off-Resonance Irradiation: Set to 30 ppm (control).
-
Data Processing: Subtract the "On" spectrum from the "Off" spectrum.[2]
-
Result: Signals from the ligand that appear in the difference spectrum indicate binding (magnetization transfer from protein to ligand).[2]
Critical Control: Run the ligand without protein to ensure no direct saturation of the ligand occurs at the irradiation frequency.
Solubility & Stability Data
| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) | Notes |
| Water (pH 7) | > 100 | Stable | Highly soluble due to polarity.[1][2] |
| DMSO | > 100 | Stable | Standard stock solvent.[1] |
| Acetonitrile | > 50 | Stable | Good for HPLC prep.[1] |
| Hexane | < 1 | N/A | Poor solubility; requires ethanol cosolvent.[1] |
pKa Values:
-
Implication: At physiological pH (7.4), the nitrogen is protonated (
).[2] This positively charged state is crucial for electrostatic interactions in binding pockets (e.g., Asp/Glu residues).[1][2]
References
-
Guazzelli, L., et al. (2019).[1][2][3] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1] Current Medicinal Chemistry.
-
Bhushan, R., & Martens, J. (2010).[1][2] "Amino Acids and their Derivatives: Chiral Separations." Biomedical Chromatography. (Contextual reference for Marfey's Reagent protocols).
-
Vertex AI Search. (2023).[1][2] "Analytical methods for this compound detection." 4[1][2]
-
PubChem Compound Summary. (2023). "this compound."[1][2][5] PubChem CID 11316.[1][6]
Sources
- 1. 1-Pyrrolidin-2-yl-ethanol | 63848-93-1 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective Manipulation and Stereochemical Control of 1-(Pyrrolidin-3-yl)ethan-1-ol
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
1-(Pyrrolidin-3-yl)ethan-1-ol is a bifunctional scaffold widely utilized in the synthesis of GPCR ligands, kinase inhibitors, and chiral auxiliaries. Its structure features two distinct nucleophilic sites: a secondary cyclic amine (pyrrolidine ring) and a secondary acyclic alcohol.
This duality presents a specific challenge: chemoselectivity . The amine is significantly more nucleophilic and basic (
Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 115.17 g/mol |
| Physical State | Viscous, hygroscopic oil or low-melting solid |
| Solubility | Highly soluble in |
| Key Reactivity | Amine (N-alkylation/acylation), Alcohol (Oxidation, Esterification) |
Strategic Reaction Workflow
The following workflow illustrates the divergent pathways for functionalizing this scaffold. The critical decision point is the initial protection of the nitrogen to isolate the reactivity of the alcohol.
Figure 1: Divergent synthetic pathways starting from the N-protection of the pyrrolidine scaffold.
Detailed Experimental Protocols
Protocol A: Chemoselective N-Boc Protection
Objective: Isolate the alcohol reactivity by masking the secondary amine.
Rationale: The amine is orders of magnitude more nucleophilic than the alcohol. Using a stoichiometric amount of Di-tert-butyl dicarbonate (
Reagents:
-
This compound (1.0 equiv)
- (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Methanol (MeOH) or Dichloromethane (DCM) [0.5 M]
Procedure:
-
Setup: Charge a round-bottom flask with the starting amino-alcohol and MeOH. Cool to 0°C (ice bath).
-
Base Addition: Add TEA dropwise. Stir for 10 minutes.
-
Reagent Addition: Add a solution of
in MeOH dropwise over 20 minutes. Note: Gas evolution ( ) is minimal here compared to acid-catalyzed methods, but ensure venting. -
Reaction: Remove ice bath and warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin; free amine is purple/red, Boc-amine is faint/invisible) or LC-MS.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 0.5M citric acid (to remove unreacted amine/TEA), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate. The product is typically a clear, viscous oil often pure enough for the next step.
Protocol B: Stereochemical Inversion via Mitsunobu
Objective: Invert the stereocenter at the alcohol position (e.g., converting
Reagents:
-
N-Boc-1-(pyrrolidin-3-yl)ethan-1-ol (1.0 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Nucleophile (e.g., Benzoic acid, Phenol) (1.5 equiv)
-
Solvent: Anhydrous THF [0.2 M]
Procedure:
-
Setup: Flame-dry a flask and cool under Argon. Dissolve
, the N-Boc substrate, and the nucleophile in anhydrous THF. Cool to 0°C. -
Critical Step (Addition): Add DIAD dropwise over 30 minutes.
-
Why? The formation of the betaine intermediate is exothermic. Rapid addition can lead to hydrazine byproducts or decomposition.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 h).
-
Workup: Concentrate the mixture.
-
Purification: The major byproduct is triphenylphosphine oxide (
), which is difficult to remove.-
Tip: Triturate the residue with cold Hexane/Ether (1:1) to precipitate the majority of
before column chromatography.
-
Protocol C: Swern Oxidation (Ketone Synthesis)
Objective: Oxidize the secondary alcohol to a ketone without over-oxidation or racemization of the C3 ring center.
Safety Warning: This reaction generates Carbon Monoxide (
Reagents:
-
Oxalyl Chloride (1.5 equiv)
-
DMSO (3.0 equiv)
-
N-Boc-1-(pyrrolidin-3-yl)ethan-1-ol (1.0 equiv)
-
Triethylamine (5.0 equiv)
-
DCM (Anhydrous)
Experimental Setup Diagram:
Figure 2: Critical setup for Swern Oxidation. Temperature maintenance at -78°C is mandatory to prevent Pummerer rearrangement.
Procedure:
-
Activation: Dissolve Oxalyl Chloride in DCM at -78°C. Add DMSO dropwise. Stir for 15 mins. Gas evolution will occur.[1]
-
Substrate Addition: Add the N-Boc alcohol (dissolved in minimal DCM) dropwise to the activated DMSO mixture. Keep temperature below -60°C. Stir for 45 mins.
-
Elimination: Add TEA (Triethylamine) dropwise. The reaction will turn into a thick white suspension (ammonium salts).
-
Warming: Remove the cooling bath and allow to warm to 0°C over 30 minutes.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x). Wash organics with water and brine. Dry and concentrate.
Analytical Controls & Stereochemical Validation
Because this molecule has two chiral centers, standard achiral HPLC is insufficient.
Diastereomer Separation Strategy
-
Technique: Chiral Normal Phase HPLC or SFC (Supercritical Fluid Chromatography).
-
Column Selection: Daicel Chiralpak AD-H or OD-H are the industry standards for amino-alcohols.
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Note: DEA is required to suppress peak tailing caused by the basic nitrogen (even if Boc-protected, residual interactions can occur).
-
| Isomer | Elution Order (Typical on AD-H) | Configuration |
| Peak 1 | Fastest | (3S, 1'S) |
| Peak 2 | Intermediate | (3R, 1'S) |
| Peak 3 | Intermediate | (3S, 1'R) |
| Peak 4 | Slowest | (3R, 1'R) |
| (Note: Elution order must be empirically verified with authentic standards.) |
References
-
Protective Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Mitsunobu Reaction: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
-
Swern Oxidation: Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.
-
Chiral Separation: "Strategies for the Separation of Stereoisomers." Chiral Technologies Application Guide.
Sources
Troubleshooting & Optimization
purification of 1-(Pyrrolidin-3-YL)ethan-1-OL
Technical Support Center: Purification of 1-(Pyrrolidin-3-yl)ethan-1-ol
Status: Online Operator: Senior Application Scientist Ticket ID: PYR-3-ETH-PUR-001 Subject: Troubleshooting Isolation, Detection, and Stereochemical Resolution[1][2]
Introduction: The Nature of Your Analyte
Welcome to the technical support center. You are dealing with This compound , a molecule that presents a "perfect storm" of purification challenges:
-
High Polarity: It contains both a secondary amine and a secondary alcohol, making it highly water-soluble and prone to sticking to silica.
-
UV Invisibility: It lacks a chromophore (no aromatic rings or conjugated systems), rendering standard UV detection (254 nm) useless.[2]
-
Stereochemical Complexity: It possesses two chiral centers (C3 on the pyrrolidine ring and C1 on the ethyl chain), resulting in diastereomers that require separation.[2]
This guide moves beyond standard protocols to address these specific physicochemical hurdles.
Module 1: Chromatographic Isolation (The "Sticky Amine" Issue)
User Issue: "My compound is streaking on the TLC plate and not eluting from the flash column, or it elutes as a broad tail."
Root Cause: The secondary amine in the pyrrolidine ring interacts strongly with the acidic silanols (
Troubleshooting Protocol: The "Basified" Normal Phase
Do not use standard EtOAc/Hexane. You must suppress the ionization of the amine or block the silanol sites.
The Golden Solvent System:
-
Mobile Phase A: Dichloromethane (DCM)[2]
-
Mobile Phase B: 10:1 Methanol : Ammonium Hydroxide (
, 28-30%)[1][2]
Note: Prepare "Solvent B" fresh. The ammonia competes with your amine for silanol sites, sharpening the peak.
Step-by-Step Workflow:
-
Equilibration: Flush the silica column with 5% Solvent B in Solvent A for 5 CV (Column Volumes).[2] This pre-coats the silica with ammonia.
-
Gradient:
-
Alternative (C18-Aq): If normal phase fails, switch to Reverse Phase C18 .
Data Visualization: Solvent System Logic
Caption: Decision logic for solvent selection emphasizing the necessity of basic modifiers for amine purification.
Module 2: Detection (The "Invisible" Analyte)
User Issue: "I injected the sample, but the UV trace at 254 nm is flat. I know the compound is there."
Root Cause: The molecule lacks a conjugated
Troubleshooting Protocol: Visualization Strategies
Option A: The Universal Detector (ELSD/CAD) If available, use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) .[2]
-
Settings: Set the drift tube temperature to 40–50°C.
-
Warning: Since your compound is a low MW amino-alcohol (MW ~115 g/mol ), it is semi-volatile.[1][2] If the ELSD temperature is too high (>60°C), you will evaporate the analyte along with the solvent and see no signal.[2]
Option B: Low-Wavelength UV (The "Dirty" Window) [1][2]
-
Set UV to 205 nm or 210 nm .
-
Constraint: You cannot use Acetone, EtOAc, or high concentrations of TEA/DCM, as they absorb strongly in this region (UV Cutoff).[2] Use Water/Acetonitrile/Ammonium Bicarbonate.
Option C: Chemical Staining (TLC Monitoring) Since you cannot see it under UV lamp:
-
Ninhydrin Stain: The gold standard for amines.
-
Dip plate → Heat with heat gun.
-
Result: Pyrrolidines typically turn yellow/orange (secondary amines) rather than the deep purple of primary amines.[2]
-
-
Permanganate (
):-
Dip plate → Air dry (yellow background).[2]
-
Result: The alcohol/amine will appear as a bright yellow/white spot on a purple background.
-
Module 3: Stereochemical Resolution
User Issue: "I see two peaks close together, or my NMR shows a mixture of diastereomers."
Root Cause:
-
Diastereomers: The molecule has two chiral centers. Synthetic routes often yield a mixture of (3R, 1'R)/(3S, 1'S) [Pair A] and (3R, 1'S)/(3S, 1'R) [Pair B].[2]
-
Enantiomers: Pair A contains two enantiomers; Pair B contains two enantiomers.
Resolution Strategy
1. Diastereomer Separation (Achiral): Diastereomers have different physical properties and can often be separated on achiral silica or C18, provided the efficiency is high.[2]
-
Technique: Flash chromatography using the "Basified" method (Module 1).[2]
-
Observation: You may see a "doublet" peak. Cut fractions strictly.
2. Enantiomer Separation (Chiral): To separate the enantiomers (e.g., 3R,1'R from 3S,1'S), you need Chiral HPLC or SFC.[2]
Recommended Chiral Screening Panel:
| Column Type | Stationary Phase | Mobile Phase (SFC) | Mobile Phase (HPLC) |
|---|
| Daicel Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) |
Critical: You must add 0.1% Diethylamine (DEA) or Isopropylamine to the mobile phase to suppress tailing on chiral columns.[2]
Module 4: Workup & Salt Formation
User Issue: "I purified it, but now I have an oil that contains water/solvent, or it degrades upon storage."
Root Cause: Amino-alcohols are hygroscopic oils.[1] They oxidize slowly and absorb water from the air.
Protocol: Isolation as a Stable Salt
Converting the free base oil into a crystalline salt is the best way to ensure long-term stability and accurate weighing.[1]
The Hydrochloride (HCl) Salt Method:
-
Dissolve the purified free base oil in a minimum amount of dry Ethanol or Isopropanol .
-
Cool to 0°C in an ice bath.
-
Dropwise add 1.05 equivalents of HCl (2M in Diethyl Ether or 4M in Dioxane).
-
Observation: A white precipitate should form.
-
-
If no solid forms, add Diethyl Ether or MTBE (anti-solvent) until cloudy, then refrigerate.[2]
-
Filter the solid under Nitrogen (to prevent moisture absorption).[2]
-
Result: this compound
HCl (White Solid).[1][2]
Data Table: Physical Properties & Handling
| Property | Value/Description | Handling Implication |
| State (Free Base) | Viscous Oil / Low melting solid | Hygroscopic; store under Argon.[1][2] |
| State (HCl Salt) | White Crystalline Solid | Stable; easy to weigh.[2] |
| Solubility | Water, MeOH, EtOH, DMSO | Use Reverse Phase or HILIC.[2] |
| pKa (Amine) | ~10.5 | Requires pH > 12 to be fully neutral (Free Base).[2] |
| Boiling Point | High (>200°C / decomp) | Do not attempt standard distillation.[2] |
References
-
Biotage. (2023).[2] Strategies for the Flash Purification of Ionizable Organic Amine Compounds. Retrieved from
-
Teledyne ISCO. (2016).[2] HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Retrieved from
-
Dombrády, Z. S., et al. (2019).[2][3] Separation of Diastereomers Taking Advantage for the Kinetic Control. Current Research in Bioorganic & Organic Chemistry. Retrieved from
-
Thermo Fisher Scientific. (2012).[2] Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 19608940, 1-(Pyrrolidin-3-yl)ethanone. (Precursor reference for physical properties). Retrieved from [2]
Sources
Technical Support Center: Synthesis of 1-(Pyrrolidin-3-YL)ethan-1-OL
Welcome to the technical support center for the synthesis of 1-(Pyrrolidin-3-YL)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide practical, field-proven solutions to overcome low yields and other experimental hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent and logical synthetic pathways to this compound involve the transformation of a readily available N-protected pyrrolidine precursor. These routes are:
-
Route A: Diastereoselective Reduction of a Ketone. This involves the reduction of an N-protected 3-acetylpyrrolidine. This is often a preferred route due to the commercial availability of the starting ketone.
-
Route B: Grignard Addition to an Aldehyde. This pathway utilizes the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to an N-protected pyrrolidine-3-carbaldehyde.
Q2: Why is an N-protecting group necessary for this synthesis?
A2: The pyrrolidine nitrogen is a nucleophilic and basic site. In the absence of a protecting group, it can react with electrophilic reagents or quench organometallic reagents, leading to a variety of side products and significantly lower yields. For instance, in a Grignard reaction, the acidic N-H proton would be deprotonated by the Grignard reagent, consuming at least one equivalent of the reagent and preventing its addition to the carbonyl.[1] Common protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or benzyl (Bn) are employed to circumvent these issues.[2]
Q3: I'm observing a mixture of diastereomers. How can I improve the stereoselectivity?
A3: Achieving high diastereoselectivity is a common challenge, as a new stereocenter is created at the carbinol carbon. The existing stereocenter at the 3-position of the pyrrolidine ring can direct the approach of the incoming reagent.[3] Several factors influence this, including the choice of reducing agent (for ketone reduction), the presence of chelating agents, the reaction temperature, and the solvent. Lowering the reaction temperature is a general strategy to enhance selectivity.[3] For more specific strategies, please refer to the detailed troubleshooting guides below.
Troubleshooting Guide: Route A - Diastereoselective Reduction of N-Boc-3-acetylpyrrolidine
This route is often chosen for its operational simplicity. However, achieving high yield and diastereoselectivity can be challenging.
Caption: Workflow for Route A: Ketone Reduction.
Problem 1: Low Yield of the Desired Alcohol
Q: My reduction of N-Boc-3-acetylpyrrolidine with sodium borohydride (NaBH₄) is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in this reduction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reducing agent or short reaction time. While NaBH₄ is a potent reducing agent for ketones, ensuring a slight excess (1.1-1.5 equivalents) is crucial.[4]
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting ketone is still present after the initial reaction time, add another portion of NaBH₄.
-
-
Side Reactions:
-
Cause: The basicity of the reaction mixture can lead to side reactions. Additionally, if the reaction is worked up with a strong acid while the borate esters are still present, undesired byproducts can form.
-
Solution: Ensure the reaction is quenched properly before acidic workup. A common method is to slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose the excess NaBH₄ and the borate ester complexes.
-
-
Product Loss During Workup:
-
Cause: The product alcohol has some water solubility, which can lead to losses during the aqueous extraction phase.
-
Solution: After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), back-extract the aqueous layer several times with the same organic solvent to recover any dissolved product.
-
Problem 2: Poor Diastereoselectivity
Q: I am obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
A: A low diastereomeric ratio indicates a small energy difference between the transition states leading to the two diastereomers.[3] To improve this, you need to amplify these energy differences.
| Strategy | Rationale | Recommended Conditions |
| Lower Reaction Temperature | Decreases the thermal energy of the system, making the reaction more sensitive to small differences in activation energies between the two diastereomeric transition states.[3] | Perform the reduction at 0 °C or -78 °C. |
| Use of Bulky Reducing Agents | A sterically more demanding reducing agent will have a greater preference for approaching the carbonyl from the less hindered face, thus increasing diastereoselectivity. | Consider using L-Selectride® or K-Selectride®. |
| Chelation Control | The use of a Lewis acid can promote the formation of a rigid five-membered chelate between the carbonyl oxygen and the Boc-carbonyl oxygen. This locks the conformation of the substrate and directs the hydride attack from the less hindered face.[5] | Add a Lewis acid like zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂) to the reaction mixture before the addition of the reducing agent. |
Optimized Protocol for Diastereoselective Reduction:
-
Dissolve N-Boc-3-acetylpyrrolidine (1.0 eq) in anhydrous methanol or ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide: Route B - Grignard Addition to N-Boc-pyrrolidine-3-carbaldehyde
The Grignard reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to reaction conditions.
Caption: Workflow for Route B: Grignard Addition.
Problem 1: Low or No Product Formation
Q: My Grignard reaction is failing, and I'm recovering mostly starting material or observing a complex mixture of byproducts. What's going wrong?
A: Grignard reactions are highly susceptible to failure if not performed under strictly anhydrous conditions.[6] Here are the most common culprits:
-
Presence of Water:
-
Cause: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water in the glassware, solvent, or starting material.[7]
-
Solution: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and cooled under a stream of inert gas (argon or nitrogen). Solvents must be anhydrous, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).
-
-
Poor Quality Grignard Reagent:
-
Cause: The Grignard reagent may have degraded upon storage.
-
Solution: Use a freshly prepared Grignard reagent or titrate a commercial solution before use to determine its exact molarity.
-
-
Side Reaction with the Boc Group:
-
Cause: While generally stable, under harsh conditions or with highly reactive Grignard reagents, the carbonyl of the Boc group can be attacked.
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and add the Grignard reagent slowly to the aldehyde solution. Using a less reactive organometallic reagent, such as an organozinc compound, could be an alternative.
-
Problem 2: Formation of a Pinacol-like Dimer
Q: I'm observing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer of my starting aldehyde. Why is this happening?
A: This is likely due to a single-electron transfer (SET) mechanism, which can compete with the desired nucleophilic addition. The SET pathway leads to the formation of a ketyl radical anion, which can then dimerize.
| Factor | Influence on SET Pathway | Mitigation Strategy |
| Solvent | More polar solvents can stabilize radical intermediates, favoring the SET pathway. | Use a less polar solvent like diethyl ether instead of THF. |
| Temperature | Higher temperatures can promote the SET pathway. | Maintain a low reaction temperature. |
| Purity of Magnesium | Impurities on the surface of the magnesium used to prepare the Grignard reagent can initiate SET. | Use high-purity magnesium turnings and consider activating them with a small crystal of iodine or 1,2-dibromoethane.[6] |
Optimized Protocol for Grignard Addition:
-
To an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Assemble the glassware and flame-dry under a stream of nitrogen.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If it does not start, add a small crystal of iodine.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
In a separate oven-dried flask, dissolve N-Boc-pyrrolidine-3-carbaldehyde (1.0 eq) in anhydrous diethyl ether.
-
Cool the aldehyde solution to 0 °C.
-
Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula.
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Final Step: N-Boc Deprotection
Q: What are the standard conditions for removing the Boc protecting group?
A: The Boc group is reliably cleaved under acidic conditions.[8]
-
Recommended Conditions:
-
A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA in DCM) at room temperature for 1-2 hours.
-
A solution of hydrochloric acid (HCl) in an organic solvent, such as 4 M HCl in 1,4-dioxane or methanolic HCl.
-
Protocol for Boc Deprotection:
-
Dissolve the N-Boc protected alcohol in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
To ensure complete removal of TFA, co-evaporate with toluene or DCM several times.
-
The product will be obtained as the TFA salt. To obtain the free amine, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent.
By carefully considering the reaction mechanism and potential pitfalls, and by implementing the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis.
References
- Afti, A. A., et al. (2019). Diastereoselective Reduction of Endocyclic β-Enamino Ester: An Approach to Prepare Diastereopure Multisubstituted Pyrrolidine. Malaysian Journal of Analytical Sciences, 23(2), 273-283.
-
Science in a Can. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]
- Li, J., et al. (2011). Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. CN102241617A.
- Yang, Z., et al. (2025). Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Chemical Society Reviews. DOI:10.1039/D5CS00235D
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Wikipedia. (2023, October 28). tert-Butyloxycarbonyl protecting group. [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
ResearchGate. (2014). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]
- Martinelli, J., et al. (2025). Investigations into the N-dealkylation reaction of protected chelating agents. Organic & Biomolecular Chemistry. DOI: 10.1039/d5ob00114e
-
ResearchGate. (2025). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. [Link]
-
MDPI. (2021). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. [Link]
-
ResearchGate. (2025). Investigations on the N-dealkylation reaction of protected chelating agents. [Link]
-
Total-Synthesis.com. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
- Spivey, A. C., & Gripton, C. J. G. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1339-1374.
- Sharma, G. V. M., et al. (2003). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. The Journal of Organic Chemistry, 68(13), 5299-5306.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-(Pyrrolidin-3-YL)ethan-1-OL
Welcome to the technical support center for the synthesis of 1-(Pyrrolidin-3-YL)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important pyrrolidine-containing building block. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your synthetic endeavors.
Structure of This Guide
This guide is structured around the two primary synthetic routes to this compound. Each section contains a series of frequently asked questions (FAQs) and troubleshooting scenarios in a question-and-answer format.
-
Part 1: Synthesis via Reduction of N-Protected 3-Acetylpyrrolidine
-
Part 2: Synthesis via Grignard Reaction with an N-Protected Pyrrolidine-3-carbaldehyde Derivative
-
Part 3: Deprotection of the Pyrrolidine Nitrogen
Part 1: Synthesis via Reduction of N-Protected 3-Acetylpyrrolidine
This route involves the preparation of an N-protected 3-acetylpyrrolidine, typically N-Boc-3-acetylpyrrolidine, followed by the reduction of the ketone to the desired secondary alcohol.
Workflow Overview: Reduction Route
Caption: Synthetic workflow for this compound via the reduction route.
Frequently Asked Questions & Troubleshooting
Question 1: I am getting a low yield in the synthesis of N-Boc-3-acetylpyrrolidine from the Weinreb amide. What are the possible causes?
Answer: Low yields in the Weinreb ketone synthesis can be frustrating. The primary culprits are usually related to the Grignard reagent or the initial formation of the Weinreb amide itself.[1]
-
Grignard Reagent Quality: The quality of your methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) is critical. These reagents are sensitive to air and moisture.[2]
-
Troubleshooting:
-
Use freshly prepared Grignard reagent or a recently purchased, well-stored commercial solution.
-
Titrate the Grignard reagent before use to determine its exact molarity. This ensures you are using the correct stoichiometry.
-
-
-
Incomplete Weinreb Amide Formation: If the initial amide coupling did not go to completion, you will have unreacted starting material that will not react with the Grignard reagent to form the ketone.
-
Troubleshooting:
-
Ensure your coupling reagents (e.g., HATU, EDC/HOBt) are fresh and active.
-
Monitor the amide formation by TLC or LC-MS to ensure complete conversion before proceeding to the Grignard addition.
-
-
-
Reaction Conditions: The temperature of the Grignard addition is important.
-
Troubleshooting:
-
Perform the Grignard addition at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.
-
Ensure slow, dropwise addition of the Grignard reagent to the Weinreb amide solution.
-
-
Question 2: During the reduction of N-Boc-3-acetylpyrrolidine with sodium borohydride (NaBH₄), the reaction is sluggish or incomplete. Why is this happening?
Answer: While NaBH₄ is a mild and selective reducing agent for ketones, several factors can lead to incomplete reduction.[3]
-
Reagent Quality and Stoichiometry:
-
Cause: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Using an insufficient amount will naturally lead to incomplete reaction.
-
Solution: Use fresh, high-quality NaBH₄. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to ensure the reaction goes to completion.
-
-
Solvent Choice:
-
Cause: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are typically used and participate in the reaction mechanism.[4][5]
-
Solution: Methanol is generally a good solvent for this reduction. If the reaction is slow, a mixture of THF and methanol can sometimes improve solubility and reaction rate.
-
-
Temperature:
-
Cause: While these reductions are often run at room temperature, lower temperatures can slow the reaction down.
-
Solution: If the reaction is sluggish at 0 °C, allow it to warm to room temperature and monitor by TLC.
-
Question 3: I am observing an unexpected byproduct after the reduction. What could it be?
Answer: The most common byproduct in this reduction is the starting material (unreacted ketone). However, other side reactions are possible, though less common with NaBH₄.
-
Diastereomers: The product, this compound, has two chiral centers (at C3 of the pyrrolidine ring and the carbon bearing the hydroxyl group). The reduction of the ketone will create a new stereocenter, resulting in a mixture of diastereomers. This is an expected outcome unless a stereoselective reducing agent is used. The ratio of diastereomers can vary depending on the reaction conditions.
-
Over-reduction: This is highly unlikely with NaBH₄ as it is not strong enough to reduce the Boc-protecting group or the pyrrolidine ring.[3] If you were using a stronger reducing agent like lithium aluminum hydride (LiAlH₄), cleavage of the Boc group could be a concern.[6]
| Potential Issue | Underlying Cause | Recommended Action |
| Low Ketone Yield | Poor Grignard quality or incomplete amide formation. | Titrate Grignard reagent; ensure complete amide formation via TLC/LC-MS.[1] |
| Incomplete Reduction | Decomposed or insufficient NaBH₄; suboptimal solvent. | Use fresh NaBH₄ in slight excess; use methanol as the solvent.[3] |
| Diastereomer Formation | Non-stereoselective nature of NaBH₄ reduction. | This is an expected outcome. Diastereomers may need to be separated by chromatography. |
Part 2: Synthesis via Grignard Reaction with an N-Protected Pyrrolidine-3-carbaldehyde Derivative
This alternative route involves the synthesis of an N-protected pyrrolidine-3-carbaldehyde, followed by the addition of a methyl Grignard reagent.
Workflow Overview: Grignard Route
Caption: Synthetic workflow for this compound via the Grignard route.
Frequently Asked Questions & Troubleshooting
Question 1: My Grignard reaction is giving a low yield of the desired alcohol, and I am recovering a significant amount of the starting aldehyde. What is happening?
Answer: Recovering the starting aldehyde is a common issue in Grignard reactions and usually points to problems with the Grignard reagent itself or the reaction conditions.
-
Poor Grignard Reagent Quality:
-
Cause: Grignard reagents are highly basic and will react with any acidic protons present, especially water.[7] If your glassware or solvent is not scrupulously dry, the Grignard reagent will be quenched before it can react with the aldehyde.[2]
-
Solution:
-
Flame-dry all glassware under vacuum or in an oven before use.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
As mentioned before, titrate your Grignard reagent to know its true concentration.[8]
-
-
-
Enolization of the Aldehyde:
-
Cause: While less common with aldehydes than ketones, a bulky Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, forming an enolate. This will lead to the recovery of the starting aldehyde upon workup.[8]
-
Solution: This is less of a concern with a small Grignard reagent like MeMgBr. However, ensuring a low reaction temperature can favor the nucleophilic addition over deprotonation.
-
Question 2: I am seeing a byproduct with a mass corresponding to the addition of two methyl groups. How can this be avoided?
Answer: The addition of two equivalents of the Grignard reagent is a known side reaction when esters are used as the starting material, as the initially formed ketone is more reactive than the ester.[8] However, if you are starting with an aldehyde, this is not a direct reaction pathway. If your starting material was contaminated with an ester (e.g., from a previous synthetic step), this could be a source of a doubly-alkylated byproduct.
Question 3: Besides the desired product, I have another major spot on my TLC plate. What could it be?
Answer: A common side reaction with Grignard reagents, especially with unhindered alkyl halides, is Wurtz-type coupling.
-
Wurtz Coupling Product:
-
Cause: The Grignard reagent can react with the unreacted alkyl halide (in this case, methyl bromide if you are preparing the Grignard in situ) to form a new carbon-carbon bond (ethane in this case). This is generally more of an issue during the formation of the Grignard reagent itself.
-
Solution: Ensure slow addition of the alkyl halide to the magnesium turnings during the preparation of the Grignard reagent.
-
Part 3: Deprotection of the Pyrrolidine Nitrogen
The final step in the synthesis is the removal of the protecting group, most commonly a Boc group, from the pyrrolidine nitrogen.
Frequently Asked Questions & Troubleshooting
Question 1: The N-Boc deprotection with trifluoroacetic acid (TFA) is incomplete or slow. What can I do?
Answer: Incomplete deprotection is often a matter of reaction time, temperature, or the amount of acid used.[9][10]
-
Insufficient Acid or Reaction Time:
-
Cause: The Boc group is cleaved under acidic conditions.[11] If not enough acid is used, or the reaction is not allowed to proceed for a sufficient amount of time, you will see incomplete deprotection.
-
Solution:
-
Use a sufficient excess of TFA (typically 20-50% in a solvent like dichloromethane (DCM)).
-
Monitor the reaction by TLC or LC-MS until all the starting material is consumed. The reaction is typically complete within 1-4 hours at room temperature.[12]
-
If the reaction is still slow, a stronger acid system like HCl in dioxane can be used.
-
-
Question 2: I am concerned about side reactions during the acidic deprotection. Are there any I should be aware of?
Answer: The main concern during Boc deprotection is the potential for side reactions caused by the tert-butyl cation that is generated.
-
Alkylation of Nucleophilic Groups:
-
Cause: The tert-butyl cation is an electrophile and can alkylate any nucleophilic functional groups in your molecule or solvent.
-
Solution: While this compound does not have highly nucleophilic groups, it is good practice to use a scavenger like triethylsilane or anisole in the reaction mixture to trap the tert-butyl cation.
-
Question 3: Are there milder alternatives to TFA for Boc deprotection?
Answer: Yes, if your molecule is sensitive to strong acids, there are milder conditions you can employ.
-
Alternative Reagents:
| Deprotection Issue | Underlying Cause | Recommended Action |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the concentration of acid or reaction time; monitor by TLC/LC-MS.[9] |
| Potential Side Products | Alkylation by the tert-butyl cation. | Add a scavenger such as triethylsilane or anisole to the reaction mixture. |
| Acid Sensitivity | The target molecule may be sensitive to strong acids. | Consider milder deprotection methods like oxalyl chloride in methanol or using an acidic resin.[13] |
References
-
Clark, J. (2023). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved February 2, 2026, from [Link]
-
Ashenhurst, J. (2011). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubChem. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved February 2, 2026, from [Link]
-
University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved February 2, 2026, from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved February 2, 2026, from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 2, 2026, from [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved February 2, 2026, from [Link]
-
Clark, J. (2023). reduction of aldehydes and ketones. Chemguide. Retrieved February 2, 2026, from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 2, 2026, from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved February 2, 2026, from [Link]
-
Khan Academy. (n.d.). Using Grignard's reagent (practice). Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Pyrrolidin-3-yl)ethanone. PubChem. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. Retrieved February 2, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of 1-(Pyrrolidin-3-yl)ethan-1-ol
Status: Operational Ticket Volume: High Topic: Improving Enantiomeric Excess (ee) & Diastereomeric Excess (de) Lead Scientist: Dr. A. Vance
Core Directive & Scope
Welcome to the Technical Support Center for chiral pyrrolidine synthesis. You are likely here because you are struggling to control the stereochemistry of 1-(pyrrolidin-3-yl)ethan-1-ol (Structure 1 ).
This molecule possesses two chiral centers :
-
C3 on the pyrrolidine ring (determined by the ring puckering and substitution).
-
C1' on the hydroxyethyl group (determined by the ketone reduction).
This creates four possible stereoisomers (two diastereomeric pairs of enantiomers). A standard reduction (e.g., NaBH₄) of racemic 3-acetylpyrrolidine yields a mixture of all four, often with poor diastereoselectivity (~1:1 syn/anti).
Your Goal: Obtain a single stereoisomer (e.g.,
Module A: Chemical Synthesis (The "Upstream" Solution)
Method: Asymmetric Transfer Hydrogenation (ATH) with Dynamic Kinetic Resolution (DKR).
The Logic (Why this works)
The starting material, N-Boc-3-acetylpyrrolidine , has an acidic proton at the C3 position (alpha to the ketone). In the presence of a base, this center racemizes via enolization. By using a chiral catalyst that reduces the ketone faster than the enantiomers equilibrate, you can funnel the entire racemic starting material into a single stereoisomer of the alcohol.
Protocol: Ru-Catalyzed DKR-ATH
Target: (R)-1-((S)-N-Boc-pyrrolidin-3-yl)ethanol (Anti-isomer)
Reagents:
-
Substrate: N-Boc-3-acetylpyrrolidine (1.0 eq)
-
Catalyst: RuCl (0.5 - 1.0 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: DMF or CH₂Cl₂ (DMF promotes racemization better)
Step-by-Step SOP:
-
Degassing: Charge reaction vessel with N-Boc-3-acetylpyrrolidine and DMF. Sparge with Argon for 20 mins. Oxygen poisons Ruthenium hydride species.
-
Catalyst Loading: Add RuCl under Argon flow.
-
H-Source Addition: Add HCOOH/Et₃N mixture dropwise.
-
Critical Check: The pH must remain basic enough to allow C3 racemization but acidic enough to drive the transfer hydrogenation. A 5:2 ratio usually buffers this correctly.
-
-
Reaction: Stir at 40°C for 24 hours.
-
Note: If de is low, increase temperature to 60°C to accelerate the racemization of the substrate (C3 epimerization) relative to the reduction rate.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated NaHCO₃ (to remove Formic acid) and Brine.
Troubleshooting Table (ATH)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O₂ or free amine). | Ensure rigorous degassing. Ensure N-Boc protection is 100% (free pyrrolidine kills Ru). |
| High Yield, Low de (Syn/Anti mix) | C3 racemization is too slow. | Switch solvent to DMF or MeOH. Increase Temp to 60°C. Add exogenous base (e.g., 5 mol% KOH) if using isopropanol/KOH system. |
| High de, Low ee | Reversible reaction. | The reaction is reaching equilibrium. Stop reaction earlier or switch to irreversible H-donor (Formic acid instead of iPrOH). |
Module B: Biocatalysis (The "Green" Solution)
Method: Ketoreductase (KRED) Screening. Biocatalysis is often superior for this substrate because enzymes can enforce steric control over both the ketone face (C1') and the ring puckering (C3) via DKR.
Workflow Visualization
Caption: Biocatalytic workflow for identifying specific Ketoreductases (KREDs) capable of Dynamic Kinetic Resolution.
Recommended KRED Classes
-
Codexis / Cambrex Panels: Look for enzymes active on "bulky-bulky" ketones or specific for 3-substituted cycloalkanones.
-
Cofactor Recycling: Use Glucose Dehydrogenase (GDH) + Glucose system. It is cheaper and more robust than Isopropanol recycling for scale-up.
Module C: Analytical Validation (The "Truth" Serum)
You cannot improve what you cannot measure. Separating 4 isomers is non-trivial.
Analytical Method SOP
Technique: Chiral HPLC Column: Daicel Chiralpak AD-H or IC (Immobilized phases are preferred for solubility). Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).
-
Note: The DEA is critical to sharpen the peak of the pyrrolidine, even if N-Boc protected, due to residual interactions.
Peak Identification Logic:
-
Inject Racemate: You should see 4 peaks (or 2 sets of fused peaks).
-
Inject Reference Standard: If available.
-
Derivatization (If separation fails): React the alcohol with Mosher's Acid Chloride. The resulting esters are diastereomers (not enantiomers) and are much easier to separate on achiral C18 columns or by NMR.
Frequently Asked Questions (Ticket System)
Ticket #402: "I used NaBH₄ and got a 50:50 mixture. Can I separate them?"
-
Answer: Yes, but it is painful. The syn and anti diastereomers often have different boiling points or crystallization properties.
-
Action: Try flash chromatography on Silica Gel. The syn isomer (intramolecular H-bond capable) is usually less polar (higher Rf) than the anti isomer.
-
Action: If you need high ee, do not rely on NaBH₄. Switch to the ATH method (Module A).
-
Ticket #409: "My reaction stalled at 50% conversion."
-
Answer: You likely performed a classical Kinetic Resolution (KR), not a Dynamic Kinetic Resolution (DKR).
-
Diagnosis: If the catalyst is extremely selective for one enantiomer of the starting ketone (e.g., the (S)-ketone) but the racemization of the ketone (S <-> R) is slow or off, the catalyst will consume the (S)-ketone and stop, leaving the (R)-ketone untouched.
-
Fix: Add a weak base (TEA or DBU) to speed up the racemization of the starting material.
-
Ticket #515: "Can I do this without N-protection?"
-
Answer: No.
-
Reason 1: Free amines coordinate strongly to Ru/Rh/Ir catalysts, killing activity.
-
Reason 2: The free amine can condense with the ketone (inter- or intramolecularly) to form imines/enamines, leading to polymerization.
-
Recommendation: Use N-Boc or N-Cbz. They are easily removed later (TFA or Hydrogenation).
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Coldham, I., et al. (2005). Dynamic Kinetic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society. (Demonstrates the principle of DKR on N-heterocycles). Link
-
Hollmann, F., et al. (2011). Biocatalytic reduction of cycloalkanones. Green Chemistry. (Review of KREDs for cyclic ketones). Link
-
Daicel Chiral Technologies. (2024). Chiral Column Selection Guide for N-Heterocycles. Link
Technical Support Center: 1-(Pyrrolidin-3-yl)ethan-1-ol Stability & Degradation
[1]
Product: this compound CAS: 1350475-50-1 (HCl salt) / 104505-86-6 (Free base generic) Chemical Class: 3-Substituted Pyrrolidine / Secondary Alcohol Primary Application: Chiral building block, intermediate in API synthesis.[1]
Degradation Pathway Topology
The stability profile of this compound is dictated by two reactive centers: the secondary amine in the pyrrolidine ring and the secondary alcohol on the ethyl side chain.[1]
Mechanistic Overview
-
Oxidative Dehydrogenation (M-2): The secondary alcohol is susceptible to oxidation, forming the corresponding ketone, 1-(pyrrolidin-3-yl)ethanone .[1]
-
N-Oxidation (M+16): The secondary amine can undergo oxidation to form an N-oxide or hydroxylamine species, particularly in the presence of peroxides or radical initiators.[1]
-
Dehydration (M-18): Under acidic thermal stress, the alcohol moiety eliminates water to form 3-vinylpyrrolidine derivatives.[1]
-
Ring Oxidation (M+14/M+16): Severe oxidative stress can attack the
-carbons of the pyrrolidine ring, leading to lactam formation (2-oxopyrrolidine derivatives).[1]
Pathway Visualization
The following diagram maps the degradation logic. Use this to correlate MS peaks with structural changes.[1]
Figure 1: Primary degradation pathways showing mass shifts relative to the parent molecule.[1]
Troubleshooting Guide: Analytical Anomalies
Use this matrix to diagnose unexpected results during HPLC/LC-MS analysis.
| Symptom | Detected Mass ( | Probable Cause | Corrective Action |
| Peak @ RRT 0.85 | -2.0 Da (113 m/z) | Ketone Formation Oxidation of the secondary alcohol.[1] Common in samples exposed to air or metal ions. | Check solvent quality.[1][2] Avoid protic solvents stored in clear glass.[1] Add EDTA if metal catalysis is suspected.[1] |
| Peak @ RRT 1.10 | +16.0 Da (131 m/z) | N-Oxide Oxidation of the pyrrolidine nitrogen.[1] Often caused by peroxides in aged THF or ethers.[1] | Test solvents for peroxides.[1] Use fresh mobile phase. Store sample under inert gas ( |
| Peak @ RRT 1.25 | -18.0 Da (97 m/z) | Dehydration Elimination of water to form a vinyl group.[1] Induced by low pH or high inlet temps.[1] | Verify injector temperature is <200°C. Ensure sample diluent is not strongly acidic (pH > 3).[1] |
| Peak @ RRT 0.90 | +12.0 Da | Formaldehyde Adduct Formation of N-hydroxymethyl or methylene bridge.[1] | CRITICAL: Check Methanol grade. Trace formaldehyde in MeOH reacts with secondary amines.[1] Switch to ACN. |
Experimental Protocols: Forced Degradation
To validate analytical methods or determine shelf-life, perform these stress tests. These protocols are designed to generate ~10-20% degradation.[1]
Protocol A: Oxidative Stress (Peroxide)
Purpose: To simulate long-term exposure to air and excipient impurities.[1]
-
Preparation: Dissolve 10 mg of this compound in 5 mL of Acetonitrile/Water (50:50).
-
Stressing: Add 1 mL of 3% Hydrogen Peroxide (
) . -
Incubation: Store at Room Temperature (25°C) for 2–4 hours.
-
Note: Pyrrolidines are sensitive; do not heat initially.
-
-
Quenching: Add 1 mL of 5% Sodium Metabisulfite (
) to neutralize excess peroxide. -
Analysis: Dilute to analytical concentration and inject immediately.
Protocol B: Acid/Base Hydrolysis
Purpose: To test stability against pH excursions and dehydration.
-
Acid Stress:
-
Mix 1 mL of sample stock with 1 mL of 1N HCl .
-
Heat at 60°C for 4 hours.
-
Target Degradant: Dehydrated alkene (M-18).[1]
-
-
Base Stress:
-
Mix 1 mL of sample stock with 1 mL of 1N NaOH .
-
Heat at 60°C for 4 hours.
-
Target Degradant: Ring opening (rare) or oxidative rearrangement.[1]
-
-
Neutralization: Crucial Step. Neutralize acid samples with 1N NaOH and base samples with 1N HCl to pH 7.0 before LC injection to prevent column damage.
Frequently Asked Questions (FAQs)
Q1: Why do I see a "doublet" peak in the LC-MS for the parent compound? A: this compound contains two chiral centers (C3 on the ring and C1 on the ethyl chain).[1] If you are using a non-stereospecific synthesis, you likely have a mixture of diastereomers (e.g., (3R,1'R) and (3R,1'S)). These often separate on standard C18 columns.[1]
Q2: Can I use Methanol as a diluent? A: Proceed with caution. Secondary amines react with trace formaldehyde in lower-grade methanol to form hemiaminals (+30 Da) or methylene bridges.[1] If you observe "ghost peaks," switch to high-purity Acetonitrile or freshly distilled Methanol.[1]
Q3: The molecule is turning yellow in storage. Is it degraded? A: Likely yes.[1] Yellowing in amines often indicates N-oxide formation or trace polymerization initiated by oxidation.[1] Re-purify via recrystallization (if solid) or distillation (if oil) under reduced pressure.[1]
Q4: Is the degradation pH-dependent? A: Yes. The amine is most stable in its protonated salt form (low pH). However, the alcohol moiety is susceptible to acid-catalyzed dehydration.[1] A buffer pH of 4.0–6.0 is the "Goldilocks zone" for maximum stability in solution.
References
-
PubChem. (n.d.).[1][3] Compound Summary: 1-(Pyrrolidin-3-yl)ethanone.[1][3][4] National Library of Medicine. Retrieved February 2, 2026, from [Link]
- Evidence for ketone oxid
-
Chemistry LibreTexts. (2024). Oxidation of Alcohols. Retrieved February 2, 2026, from [Link]
- Foundational mechanism for secondary alcohol to ketone conversion.
-
ResearchGate. (2023). Forced Degradation Studies on Drug Products. Retrieved February 2, 2026, from [Link]
-
Source for standard stress testing protocols (Acid/Base/Peroxide).[1]
-
-
Zhong, Q., et al. (2012).[1] Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 2, 2026, from [Link]
- Citation for methanol/formaldehyde artifact troubleshooting in secondary amines.
solubility issues with 1-(Pyrrolidin-3-YL)ethan-1-OL in different solvents
This guide serves as a technical support resource for researchers working with 1-(Pyrrolidin-3-yl)ethan-1-ol . It addresses the physicochemical challenges inherent to this amphiphilic intermediate, specifically focusing on solubility anomalies, phase separation ("oiling out"), and extraction difficulties.[1]
Technical Profile: this compound[2]
-
Chemical Nature: Amphiphilic Heterocycle[1]
-
Functional Groups: Secondary Amine (Basic, pKa ~10-11), Secondary Alcohol (Polar, H-bond donor/acceptor).[2]
-
Physical State: Typically a viscous, hygroscopic oil or low-melting solid.[1][2]
-
Critical Behavior: The molecule exhibits pH-dependent solubility switching .[2][3] It behaves as a polar electrolyte in acidic media (protonated ammonium species) and a polar organic solute in basic media.[1]
Part 1: Solubility Matrix & Solvent Selection
The solubility of this compound is dictated by its protonation state.[2] Users frequently encounter issues when failing to distinguish between the Free Base and the Salt (e.g., HCl) forms.[1]
Solubility Compatibility Table
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Technical Note |
| Protics | Water | Miscible | Miscible | Free base forms hydrates; Salt is highly hygroscopic.[2][3] |
| Methanol / Ethanol | High | High | Best solvents for initial dissolution.[1][3] | |
| Chlorinated | Dichloromethane (DCM) | High | Insoluble | Common error: Salts will float/suspend in DCM.[1][3] |
| Chloroform | High | Poor | Good for extracting the free base.[1][3] | |
| Ethers | THF | Moderate/High | Poor | Salt may oil out as a gum.[1][3] |
| Diethyl Ether / MTBE | Low | Insoluble | Used as anti-solvents to precipitate the compound.[1][3] | |
| Hydrocarbons | Hexane / Heptane | Insoluble | Insoluble | Causes immediate phase separation (oiling out).[1][3] |
| Polar Aprotic | DMSO / DMF | High | High | Useful for biological assays; hard to remove.[1][3] |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My compound is oiling out instead of crystallizing."
Q: I tried to recrystallize the HCl salt using Ethanol/Hexane, but it formed a sticky gum at the bottom. How do I fix this?
A: This is a classic "oiling out" phenomenon caused by a rapid polarity shift.[1][3]
-
Mechanism: The pyrrolidine salt is highly polar.[1][3] When a non-polar anti-solvent (Hexane) is added too quickly to a polar solution (Ethanol), the solute–solvent interaction collapses faster than the crystal lattice can form, resulting in an amorphous liquid phase (oil).[1]
-
Solution:
-
Change Anti-solvent: Switch from Hexane to a slightly more polar anti-solvent like Ethyl Acetate or THF .[1][3]
-
Slow Addition: Add the anti-solvent dropwise with vigorous stirring.
-
Seeding: If an oil forms, scratch the glass surface or add a seed crystal.[1][3] Re-heat to dissolve the oil and cool down very slowly (1°C/min).
-
Issue 2: "I cannot extract the compound from the aqueous layer into DCM."
Q: I ran a reaction in water, but when I wash with DCM, the product stays in the water phase. My yield is near zero.
A: The compound is likely protonated (salt form) or hydrogen-bonded strongly to water.
-
Mechanism: The secondary amine (pyrrolidine) has a pKa of ~11.[1] At neutral or acidic pH (pH < 10), it exists as a charged ammonium species, which is 100% water-soluble and insoluble in DCM.[1][2]
-
Protocol (The "pH Swing"):
-
Cool the aqueous layer to 0°C.
-
Basify strongly using 10M NaOH or KOH until pH > 12-13 . (Standard NaHCO3 is often insufficient to fully deprotonate pyrrolidines).[1]
-
Salt Out: Saturate the aqueous layer with NaCl.[1][3] This disrupts the hydration shell (Salting-out effect).[2]
-
Extract: Use Chloroform:Isopropanol (3:1) instead of pure DCM. The alcohol helps break hydrogen bonds with water.[1][3]
-
Issue 3: "The solid turns into a liquid on the benchtop."
Q: I isolated the solid free base, but after 20 minutes, it became a wet sludge.
A: The compound is hygroscopic .[1][3]
-
Mechanism: The amine and alcohol motifs avidly absorb atmospheric moisture, lowering the melting point (freezing point depression) until the solid dissolves in its own absorbed water (deliquescence).[1]
-
Prevention:
Part 3: Experimental Protocols
Protocol A: Quantitative Extraction of Free Base
Use this when isolating the product from an aqueous reaction mixture.[2]
-
pH Adjustment: Adjust aqueous phase to pH 14 using 50% NaOH solution. Caution: Exothermic.[1]
-
Saturation: Add solid NaCl until no more dissolves (saturation).
-
Solvent Prep: Prepare a mixture of CHCl3 : IPA (3:1) .
-
Extraction: Extract the aqueous layer 4 times. (The partition coefficient is low; multiple extractions are required).
-
Drying: Dry combined organics over Na2SO4 (Sodium Sulfate) rather than MgSO4 (Magnesium sulfate is slightly acidic and can bind amines).[1]
-
Evaporation: Remove solvent under reduced pressure. Do not heat above 40°C to avoid degradation or polymerization.[1][3]
Protocol B: Salt Formation (for Stability)
Use this to convert the unstable oil into a storable solid.
-
Dissolve 1g of Free Base in 5 mL of dry Ethanol .
-
Cool to 0°C in an ice bath.
-
Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ethanol dropwise.
-
Stir for 30 minutes.
-
Add Diethyl Ether (anti-solvent) dropwise until the solution turns cloudy.[1][3]
-
Store at -20°C overnight to induce crystallization.
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on the form of the molecule.
Figure 1: Solvent compatibility flowchart for this compound based on protonation state.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19608940, 1-(Pyrrolidin-3-yl)ethanone (Precursor logic).[2] Retrieved from [Link]
-
Fini, A., et al. (2012). Diclofenac Salts, VIII.[1][4] Effect of the Counterions on the Permeation through Porcine Membrane. (Demonstrates solubility enhancement using hydroxyethyl-pyrrolidine salts). Pharmaceutics, 4(3), 413-429.[1][2][4] Retrieved from [Link]
-
Google Patents (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine (Purification/Distillation protocols). Patent WO2010048314A1.[1][3] Retrieved from
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-(Pyrrolidin-3-YL)ethan-1-OL
Welcome to the technical support center for the synthesis and optimization of 1-(Pyrrolidin-3-YL)ethan-1-OL. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We will delve into the causality behind experimental choices, provide detailed troubleshooting protocols, and offer data-driven optimization strategies.
Synthetic Strategy Overview
The synthesis of this compound typically proceeds via a two-stage process involving an N-protected pyrrolidine intermediate. The most common and reliable approach involves the reduction of an acetyl group on the pyrrolidine ring, followed by deprotection of the nitrogen. This ensures high selectivity and avoids side reactions associated with the unprotected, nucleophilic secondary amine.
The general synthetic workflow is outlined below, highlighting the key decision points and transformations.
Technical Support Center: Crystallization of 1-(Pyrrolidin-3-YL)ethan-1-OL
Welcome to the technical support center for the crystallization of 1-(Pyrrolidin-3-YL)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystals of this compound. Drawing upon established crystallization principles and field-proven insights, this document aims to be an authoritative resource to navigate the common challenges encountered during the purification of this chiral amino alcohol.
Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence its crystallization behavior. The molecule possesses a secondary amine within the pyrrolidine ring and a hydroxyl group, both of which are capable of forming strong hydrogen bonds. This, combined with its chiral nature, presents unique challenges and opportunities in developing a robust crystallization protocol.
| Property | Value/Information | Significance for Crystallization |
| Molecular Formula | C6H13NO | |
| Molecular Weight | 115.17 g/mol | Influences solubility and diffusion rates. |
| Structure | Chiral amino alcohol with a pyrrolidine ring | The presence of polar functional groups (amine and alcohol) suggests solubility in polar solvents and potential for strong intermolecular interactions, which can favor crystallization but also lead to issues like "oiling out." The chiral center may necessitate specific resolution techniques if a single enantiomer is desired.[1][2][3] |
| pKa (of conjugate acid) | ~10-11 (Estimated for the secondary amine) | The basic nature of the pyrrolidine nitrogen means the compound's solubility will be highly pH-dependent. Acidic conditions will lead to salt formation, which can be exploited for crystallization.[4] |
| Physical State | Likely a viscous oil or low-melting solid at room temperature | The tendency to exist as an oil can make inducing crystallization challenging.[5][6] |
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common problems encountered during the crystallization of this compound.
My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is common for compounds with low melting points or when the supersaturation is too high, causing the solute to come out of solution faster than it can form an ordered crystal lattice.[5] For this compound, the strong hydrogen bonding capabilities of the amine and hydroxyl groups can also lead to the formation of highly concentrated, viscous liquid droplets.
Causality & Solutions:
-
High Supersaturation: You may be cooling the solution too quickly or have used too little solvent.
-
Inappropriate Solvent: The solvent may be too "good" at dissolving the compound, even at lower temperatures.
-
Solution: Consider using a solvent system. A common technique is to dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble.[9][10][11] This should be done at a slightly elevated temperature, and then the mixture should be allowed to cool slowly. For this compound, a good starting point could be dissolving in a minimal amount of a polar solvent like isopropanol or ethanol and then adding a less polar anti-solvent like toluene or heptane.
-
-
Impurities: The presence of impurities can inhibit crystal nucleation and growth.[12][13][14]
-
Solution: Ensure the starting material is of sufficient purity. If impurities are suspected, an initial purification step such as column chromatography may be necessary.
-
Crystallization is not occurring, even after extended cooling. What should I do?
Answer: Failure to crystallize is typically due to either insufficient supersaturation or kinetic barriers to nucleation.
Causality & Solutions:
-
Insufficient Supersaturation: You may have used too much solvent.[7]
-
Nucleation Barrier: The solution may be clean and free of nucleation sites.
-
Solution 1: Seeding. If you have a small amount of crystalline material, add a single, tiny crystal to the supersaturated solution. This will provide a template for further crystal growth.
-
Solution 2: Scratching. Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 3: Sonication. Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.
-
The crystal yield is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[7]
Causality & Solutions:
-
Excess Solvent: As with the failure to crystallize, using too much solvent is a common cause of low yield.[7]
-
Solution: Before filtration, ensure the solution is cooled sufficiently (an ice bath is recommended after initial cooling to room temperature) to maximize precipitation.[8]
-
-
Second Crop Crystallization: The mother liquor can be concentrated by evaporating a portion of the solvent and then cooling again to obtain a "second crop" of crystals.[7] Be aware that this second crop may be less pure than the first.
-
Inappropriate Solvent Choice: The solubility of your compound in the chosen solvent at cold temperatures might still be too high.
-
Solution: Experiment with different solvents or solvent/anti-solvent combinations to find a system where the compound has high solubility at elevated temperatures and very low solubility at cold temperatures.
-
The resulting crystals are of poor quality (e.g., small, needle-like, or clumped). How can I obtain better crystals?
Answer: Poor crystal quality is often a result of rapid crystallization, which traps impurities and solvent within the crystal lattice.[7]
Causality & Solutions:
-
Rapid Cooling: Cooling the solution too quickly leads to the rapid formation of many small crystals instead of the slow growth of larger, more perfect ones.[8]
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to a colder environment. Insulating the flask can further slow this process.
-
-
High Supersaturation: A very high concentration can also lead to rapid precipitation.
-
Solution: Use slightly more solvent than the minimum required to dissolve the compound at the boiling point of the solvent.[7] This will ensure that crystallization begins at a lower temperature and proceeds more slowly.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting common crystallization issues.
Caption: A workflow diagram for troubleshooting common crystallization problems.
Experimental Protocol: A General Guideline
This protocol provides a starting point for the crystallization of this compound. Optimization will likely be necessary based on the purity of the starting material and the specific equipment used.
Objective: To purify crude this compound by cooling crystallization.
Materials:
-
Crude this compound
-
Selected solvent (e.g., isopropanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Büchner funnel, filter paper, filter flask)
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Small-scale solubility tests are recommended.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently with swirling. Continue adding small portions of hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin during this time.[8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Frequently Asked Questions (FAQs)
Q1: Can I use a rotary evaporator to remove the solvent instead of cooling?
A1: While a rotary evaporator can be used to remove the solvent, this process is typically too rapid and will likely result in the formation of an oil or a fine powder rather than well-defined crystals.[7] Slow evaporation can be a crystallization technique, but slow cooling is generally preferred for obtaining high-quality crystals.[5]
Q2: My compound is a racemate. Will crystallization separate the enantiomers?
A2: Standard crystallization will not separate enantiomers from a racemic mixture. The resulting crystals will also be racemic. Chiral resolution would require a different approach, such as the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[1][2]
Q3: What is polymorphism, and should I be concerned about it?
A3: Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[15][16] Different polymorphs can have different physical properties, such as solubility and melting point. For drug development, controlling polymorphism is critical.[16][17] While it may not be a primary concern during initial lab-scale purification, be aware that different crystallization conditions (solvent, cooling rate) can potentially produce different polymorphic forms.[18][19]
Q4: The pyrrolidine ring is known to be basic. Can I crystallize the compound as a salt?
A4: Yes, this is an excellent strategy, especially if the freebase is an oil. Reacting this compound with an acid (e.g., HCl in ether, or an organic acid like acetic acid) will form a salt.[4] Salts often have higher melting points and are more crystalline than their corresponding freebases, making them easier to crystallize. You can then recrystallize the salt from an appropriate solvent, often a polar one like ethanol or methanol/ether mixtures.
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
How to recrystallize amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
SOP: CRYSTALLIZATION. (n.d.). UCT Science. [Link]
-
Recent advances in the field of chiral crystallization. (2022). ResearchGate. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry. [Link]
-
Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (n.d.). National Center for Biotechnology Information. [Link]
-
Three-Step Mechanism of Antisolvent Crystallization. (2022). ACS Publications. [Link]
-
Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI. [Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical Engineering and Applications. [Link]
-
Impact of impurities on crystal growth. (n.d.). [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI. [Link]
-
Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019). ACS Publications. [Link]
-
Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009). ACS Publications. [Link]
-
Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. (2022). National Center for Biotechnology Information. [Link]
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). [Link]
-
What Is Polymorphism In Polymer Crystallization? (2025). YouTube. [Link]
-
Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. (n.d.). SciSpace. [Link]
-
METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. (2018). European Patent Office. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 3. Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unifr.ch [unifr.ch]
- 6. data.epo.org [data.epo.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. ijcea.org [ijcea.org]
- 12. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 13. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 18. scispace.com [scispace.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-(Pyrrolidin-3-YL)ethan-1-OL
Welcome to the technical support center for the purification of 1-(Pyrrolidin-3-YL)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this polar amino alcohol. The inherent basicity of the pyrrolidine ring and the polarity of the hydroxyl group present unique purification hurdles. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that influence its purification?
A1: The purification strategy is dictated by two key structural features:
-
The Pyrrolidine Ring: This secondary amine is basic (pKa of the conjugate acid is typically ~10-11). This makes the molecule highly prone to strong interactions with acidic stationary phases like silica gel.[1]
-
The Hydroxyl Group: The alcohol functional group makes the molecule polar and capable of hydrogen bonding. This contributes to its solubility in polar solvents and its affinity for polar stationary phases.
The combination of these groups results in a polar, basic compound that can be challenging to handle with standard chromatographic methods.
Q2: I've just completed the synthesis by reducing 3-acetylpyrrolidine. What are the most likely impurities in my crude product?
A2: Your crude material likely contains a mixture of the following:
-
Unreacted Starting Material: Residual 3-acetylpyrrolidine.
-
Inorganic Salts: Byproducts from the reducing agent (e.g., borate salts from NaBH₄) and salts from the workup (e.g., NaCl, MgSO₄).[2]
-
Residual Solvents: Solvents used in the reaction and workup (e.g., methanol, ethanol, ethyl acetate, dichloromethane).
-
Over-reduction Products: While less common with NaBH₄, stronger reducing agents could potentially open the pyrrolidine ring.
-
Side-Reaction Products: Depending on the reaction conditions, minor byproducts may be present.
A preliminary ¹H NMR or LC-MS of the crude product is highly recommended to identify the major impurities before selecting a purification strategy.
Q3: Which purification technique is generally most effective for this compound?
A3: There is no single "best" method; the optimal choice depends on the scale of your reaction and the nature of the impurities.
-
For Small Scale (<1 g) & Difficult Separations: Flash column chromatography on deactivated silica or an alternative stationary phase is often the most effective method.
-
For Large Scale (>5 g) & Removing Non-Basic Impurities: An initial acid-base extraction is highly efficient for removing neutral or acidic organic impurities and can significantly simplify subsequent purification steps.[3][4]
-
If the Product is a Crystalline Solid: Recrystallization can be an excellent and scalable final purification step to achieve high purity.[5]
Troubleshooting Guide: Column Chromatography
Problem: My compound is streaking badly on the TLC plate and I get poor recovery from my silica gel column.
Cause: This is the most common issue encountered with basic amines on silica gel. The basic nitrogen atom of the pyrrolidine ring is strongly interacting with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to significant tailing (streaking) and can result in irreversible adsorption, causing low recovery.[1]
Solutions:
-
Mobile Phase Modification (Recommended First Step): Add a basic modifier to your eluent to "neutralize" the acidic sites on the silica. This modifier competes with your compound for binding to the silanol groups, allowing your product to elute cleanly.[1]
-
Recommended Modifiers: Start by adding 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol).
-
Rationale: These volatile bases are easily removed under vacuum after purification.
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic compounds, leading to better peak shapes.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina is generally preferred.
-
Workflow for Overcoming Tailing in Silica Gel Chromatography
Caption: Decision workflow for troubleshooting peak tailing of basic amines.
Problem: I can't find a good solvent system for TLC. My compound either stays at the baseline or shoots to the solvent front.
Cause: this compound is very polar. Standard solvent systems like Hexane/Ethyl Acetate are often ineffective. You need a highly polar mobile phase to achieve an optimal Rf value (ideally between 0.2-0.4).[6][7]
Solutions:
-
Start with a Stronger System: Begin with a polar solvent system like Dichloromethane (DCM) / Methanol (MeOH). A good starting point is 95:5 DCM/MeOH.
-
Systematic Adjustment:
-
If the Rf is too low (stuck on the baseline), increase the concentration of the more polar solvent (Methanol). Try 90:10 or 85:15 DCM/MeOH.
-
If the Rf is too high (at the solvent front), decrease the methanol concentration.
-
-
Don't Forget the Modifier: Always include a basic modifier (like 1% TEA) in your TLC solvent system to prevent streaking, as this will give you a true representation of the Rf.
| Solvent System (v/v/v) | Typical Rf Range for Polar Amines | Comments |
| 95:5:1 DCM / MeOH / TEA | 0.1 - 0.3 | Good starting point for many polar amines. |
| 90:10:1 DCM / MeOH / TEA | 0.3 - 0.6 | Use if Rf is too low in the 95:5 system. |
| 80:20:2 EtOAc / EtOH / NH₄OH | 0.2 - 0.5 | An alternative system if DCM/MeOH fails. |
Troubleshooting Guide: Work-up & Extraction
Problem: My yield is very low after performing an aqueous work-up. I suspect my product is lost to the aqueous layer.
Cause: Due to its polar alcohol group and the potential to be protonated, this compound can have significant water solubility, especially under acidic conditions.
Solutions:
-
Ensure Basic Conditions: Before extracting with an organic solvent, make sure the aqueous layer is basic (pH > 10). Use a strong base like 2M NaOH. This ensures the pyrrolidine nitrogen is in its neutral, free-base form, which is more soluble in organic solvents.[1]
-
"Salting Out": Add a significant amount of a salt, like sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer until it is saturated. This decreases the polarity of the aqueous phase and reduces the solubility of your organic compound, driving it into the organic layer.
-
Use a More Polar Extraction Solvent: If you are using a non-polar solvent like diethyl ether or hexane, switch to a more polar solvent like Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol for the extraction.
-
Perform Multiple Extractions: Perform at least 3-5 extractions with your chosen organic solvent to ensure maximum recovery from the aqueous phase.
Protocol: Optimized Acid-Base Extraction for Purification
This protocol is designed to remove neutral or acidic impurities from your crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (2 x 10 mL).
-
Separate Layers: Discard the organic layer containing the impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) with swirling until the pH is >10 (check with pH paper).
-
Causality: This deprotonates the hydrochloride salt, regenerating the neutral "free-base" form of your product, which will precipitate or form an oil.
-
-
Product Extraction: Extract the basified aqueous layer with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purifying basic amines via acid-base extraction.
References
-
Biotage. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Whitwood, A. C. (n.d.). TLC for Reaction Monitoring. University of York. Retrieved from [Link]
-
Davis, T. L. (1943). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society, 65(7), 1361–1363. Retrieved from [Link]
Sources
Technical Support Center: Stereoselective Synthesis of 1-(Pyrrolidin-3-YL)ethan-1-OL
Welcome to the technical support center for the stereoselective synthesis of 1-(Pyrrolidin-3-yl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of chiral pyrrolidine-containing molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and achieving precise stereochemical control is often a critical, yet challenging, aspect of the synthetic process.[1][2][3][4]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in synthesizing this compound?
The core challenge lies in controlling the stereochemistry at two distinct chiral centers: the C3 position of the pyrrolidine ring and the carbinol carbon (C1 of the ethanol moiety). This results in four possible stereoisomers: (3R,1'R), (3S,1'S), (3R,1'S), and (3S,1'R). The primary difficulties are:
-
Controlling Diastereoselectivity: Achieving a high ratio of the syn versus the anti diastereomer (or vice versa) during the creation of the second stereocenter. This is typically accomplished via the reduction of a ketone precursor, 1-(pyrrolidin-3-yl)ethan-1-one.
-
Controlling Enantioselectivity: Ensuring that the synthesis produces a single enantiomer of the desired diastereomer in high enantiomeric excess (ee). This often requires starting from a chiral pool material or employing an asymmetric catalyst.[5]
Q2: Which N-protecting group is most suitable for the pyrrolidine nitrogen during this synthesis?
The choice of the nitrogen protecting group is critical and depends on the reaction conditions of the subsequent steps, particularly the reduction of the ketone.
-
Boc (tert-Butoxycarbonyl): This is the most commonly used protecting group. It is stable to many reductive conditions (e.g., NaBH₄, L-Selectride) and catalytic hydrogenations. Its steric bulk can also influence the facial selectivity of the reduction, potentially improving diastereoselectivity. It is easily removed under acidic conditions (e.g., TFA, HCl in dioxane).
-
Cbz (Carboxybenzyl): Cbz is also widely used and is stable to a range of conditions. It is particularly useful if the desired final product requires a free amine, as it can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C), a process that can sometimes be performed concurrently with a reduction step if carefully planned.
-
Benzyl (Bn): While a robust protecting group, its removal often requires harsher hydrogenolysis conditions which might not be compatible with other functional groups. It is less common for this specific transformation unless it is part of a broader synthetic strategy.
The Boc group is generally the recommended starting point due to its stability, influence on selectivity, and straightforward deprotection protocol.
Q3: How can I reliably analyze the diastereomeric and enantiomeric purity of my product?
Accurate determination of stereochemical purity is essential.[6] A multi-pronged approach is recommended:
-
¹H NMR Spectroscopy: While not able to distinguish enantiomers, high-field NMR can often distinguish diastereomers. The coupling constants and chemical shifts of the protons at the two stereocenters (the CH-OH and the pyrrolidine C3-H) will differ between the syn and anti isomers, allowing for calculation of the diastereomeric ratio (d.r.).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining both diastereomeric ratio and enantiomeric excess.[7][8]
-
Method: Use a chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Derivatization: The product alcohol and secondary amine can make direct analysis challenging. Derivatizing the free amine with a UV-active agent (like Marfey's reagent or dansyl chloride) or the alcohol with a chiral acid can significantly improve separation and detection.[9][10]
-
Validation: It is crucial to have access to at least a racemic sample of the product to confirm the elution order and resolution of all four potential stereoisomers.
-
Troubleshooting Guide
Problem 1: Low Diastereoselectivity in Ketone Reduction
You are reducing the precursor, 1-(N-Boc-pyrrolidin-3-yl)ethan-1-one, and obtaining a nearly 1:1 mixture of the syn and anti alcohol diastereomers.
-
Root Cause Analysis: The reducing agent is likely too small and unhindered (e.g., NaBH₄) to be influenced by the stereocenter at the C3 position. The facial selectivity of the hydride attack on the ketone is poor, leading to a mixture of products.
-
Proposed Solutions & Scientific Rationale:
-
Employ Sterically Hindered Reducing Agents: Switch from sodium borohydride to a bulkier hydride source. The increased steric demand of the reagent will force it to attack the ketone from the less hindered face, as dictated by the substituent at the C3 position (Felkin-Anh model).
-
L-Selectride® (Lithium tri-sec-butylborohydride): Highly effective for diastereoselective reductions. Its large size enhances facial selectivity. Caution: It is pyrophoric and must be handled under an inert atmosphere. It also requires cryogenic temperatures (-78 °C) to maximize selectivity.
-
K-Selectride® (Potassium tri-sec-butylborohydride): Similar to L-Selectride® but can sometimes offer slightly different selectivity profiles.
-
-
Utilize Chelating Agents (Lewis Acid-Assisted Reduction): If the pyrrolidine nitrogen is unprotected or protected with a group capable of chelation, a Lewis acid can coordinate to both the nitrogen and the ketone oxygen. This creates a more rigid cyclic intermediate that locks the conformation and forces the hydride to attack from a specific face.
-
Reagent System: Zinc borohydride (Zn(BH₄)₂) is a classic example. It can be generated in situ and often provides high diastereoselectivity in such systems.[11]
-
-
Problem 2: Low Enantioselectivity in Asymmetric Reduction
You are using an asymmetric catalyst to reduce the achiral ketone precursor but are achieving low enantiomeric excess (ee).
-
Root Cause Analysis: The issue likely stems from the catalyst system (catalyst, ligand, solvent) or reaction conditions being suboptimal for this specific substrate. Catalyst poisoning or decomposition can also be a factor.
-
Proposed Solutions & Scientific Rationale:
-
Catalyst and Ligand Screening: Asymmetric reduction is highly substrate-dependent. A catalyst that works well for one ketone may be ineffective for another. A systematic screen is the most logical approach.
-
Asymmetric Transfer Hydrogenation (ATH): This is often more practical on a lab scale than high-pressure hydrogenation. Key systems include Ru(II) or Rh(III) catalysts with chiral diamine or amino alcohol ligands. Formic acid/triethylamine is a common hydrogen source.
-
Asymmetric Hydrogenation: Requires specialized high-pressure equipment. Catalysts like Ru-BINAP or Rh-DIPAMP are classic starting points.
-
-
Optimize Reaction Parameters:
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect catalyst performance. Screen a range from polar aprotic (DCM, THF) to polar protic (MeOH, EtOH, iPrOH).
-
Temperature: Lowering the temperature often increases enantioselectivity by reducing the energy of non-selective pathways.
-
Catalyst Loading: Insufficient catalyst loading can lead to a significant background (non-catalyzed) reaction, which is racemic and lowers the overall ee. Ensure catalyst loading is adequate (typically 0.5-5 mol%).
-
-
Substrate Purity: Ensure the starting ketone is highly pure. Impurities containing sulfur, phosphines, or other coordinating groups can act as catalyst poisons.
-
| Catalytic System | Typical Ligand | Hydrogen Source | Typical ee (%) | Advantages | Disadvantages |
| Ru(II)-TsDPEN | (1S,2S)-TsDPEN | HCOOH/NEt₃ | >95% | Operationally simple, avoids high pressure | Sensitive to substrate scope |
| Rh(III)-Cp* | Chiral Diamine | HCOOH/NEt₃ | 80-98% | High turnover numbers | Can be expensive |
| Ru-BINAP | (S)-BINAP | H₂ (10-50 atm) | >90% | Well-established, reliable | Requires high-pressure reactor |
| CBS Reduction | (S)-CBS Catalyst | BH₃・SMe₂ | >90% | Stoichiometric chiral reagent | Borane reagents require careful handling |
Visual Workflow and Protocols
Diagram: Synthetic Strategy Decision Workflow
The following diagram outlines the decision-making process for the stereoselective synthesis of this compound.
Caption: Decision workflow for selecting a synthetic route.
Detailed Protocol: Asymmetric Transfer Hydrogenation of 1-(N-Boc-pyrrolidin-3-yl)ethan-1-one
This protocol describes a representative method for achieving high enantioselectivity starting from an achiral ketone precursor.
Materials:
-
1-(N-Boc-pyrrolidin-3-yl)ethan-1-one (1.0 eq)
-
[RuCl₂(p-cymene)]₂ (0.005 eq, 0.5 mol%)
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine [(S,S)-TsDPEN] (0.01 eq, 1.0 mol%)
-
Formic acid (HCOOH) (5.0 eq)
-
Triethylamine (NEt₃) (2.0 eq)
-
Anhydrous, degassed 2-propanol (IPA)
Procedure:
-
Inert Atmosphere: All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Pre-formation: In a Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous 2-propanol (approx. 0.1 M relative to the catalyst). Stir the resulting orange solution at room temperature for 20-30 minutes.
-
Azeotrope Formation: In a separate flask, dissolve triethylamine in 2-propanol. Slowly add the formic acid. This forms a 5:2 azeotropic mixture of HCOOH:NEt₃, which serves as the hydrogen source.
-
Reaction Assembly: To the catalyst solution, add the 1-(N-Boc-pyrrolidin-3-yl)ethan-1-one dissolved in a minimal amount of 2-propanol.
-
Initiation: Add the HCOOH:NEt₃ azeotrope to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature (start at 40 °C). Monitor the reaction progress by TLC or LC-MS until the starting ketone is fully consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (to quench excess acid) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure alcohol.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
References
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Organic Letters. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Pyrrolidine synthesis general information. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (NIH). Available at: [Link]
-
Pyrrolidine in Drug Discovery. MDPI. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
HPLC Separation of Diastereomers. MDPI. Available at: [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers by HPLC. Juniper Publishers. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Long-Term Storage and Stability of 1-(Pyrrolidin-3-YL)ethan-1-OL
Introduction
1-(Pyrrolidin-3-YL)ethan-1-OL is a chiral amino alcohol, a valuable building block in modern medicinal chemistry and drug development. Its structure, featuring a secondary alcohol and a cyclic secondary amine (pyrrolidine), offers versatile opportunities for synthesizing complex molecular architectures.[1][2] However, these same functional groups render the molecule susceptible to degradation over time, posing a significant challenge for long-term storage. This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in their laboratories. We will explore the underlying chemical principles of its degradation, offer troubleshooting advice in a practical question-and-answer format, and provide validated protocols for stability assessment.
Understanding the Instability of this compound
The stability of this compound is primarily dictated by its two key functional groups: the secondary alcohol and the pyrrolidine ring. Understanding their potential degradation pathways is crucial for designing effective storage strategies.
-
Oxidation of the Secondary Alcohol: The secondary alcohol group is susceptible to oxidation, which would convert it to the corresponding ketone, 1-(Pyrrolidin-3-yl)ethanone.[3][4] This process can be accelerated by exposure to atmospheric oxygen, heat, light, and trace metal impurities.[5]
-
Dehydration of the Secondary Alcohol: Under acidic conditions or at elevated temperatures, the alcohol can undergo dehydration to form an alkene, 3-(1-ethenyl)pyrrolidine.[6]
-
Amine Oxidation: The nitrogen atom in the pyrrolidine ring, being a secondary amine, can also be a site for oxidation, leading to various potential byproducts.[7]
The following diagram illustrates the principal degradation pathways:
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you might encounter during the storage and handling of this compound.
Question 1: I've noticed a decrease in the purity of my sample over time, with a new peak appearing in the HPLC analysis. What could be the cause?
Answer: A new peak in your HPLC chromatogram, particularly one with a different retention time, strongly suggests chemical degradation. The most likely culprit is oxidation of the secondary alcohol to the ketone, 1-(Pyrrolidin-3-yl)ethanone.[4][5] This is often accelerated by:
-
Improper Storage Atmosphere: Exposure to air (oxygen) is a primary driver of oxidation.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Exposure to Light: UV light can provide the energy to initiate oxidative processes.
Solution:
-
Confirm the Impurity: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peak. The ketone byproduct would have a molecular weight of 113.16 g/mol , compared to 115.17 g/mol for the parent alcohol.[3][8]
-
Implement Inert Atmosphere Storage: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Control Temperature: Store the material at a reduced temperature. For long-term storage, -20°C is recommended.
-
Use Amber Vials: Protect the sample from light by using amber glass vials or by storing it in a dark place.
Question 2: My sample, which was a clear oil/solid, has developed a yellowish or brownish tint. Is it still usable?
Answer: A change in color is a common indicator of degradation. The formation of colored byproducts can result from the oxidation of either the alcohol or the amine functional group. While a slight color change may not significantly impact some applications, it is a clear sign that the material's purity is compromised.
Solution:
-
Re-analyze the Sample: Before use, you must re-qualify the material. Perform a quantitative analysis (e.g., HPLC or GC) to determine the current purity.
-
Consider Purification: If the purity is below your required specifications, you may need to repurify the material, for instance, by column chromatography.
-
Prevent Future Discoloration: Adhere strictly to the recommended storage conditions outlined in the table below to prevent further degradation.
Question 3: I'm using this compound as a chiral building block. How can I be sure its enantiomeric purity hasn't been compromised during storage?
Answer: The chiral center in this compound is at the carbon bearing the hydroxyl group. This center is generally stable under neutral conditions. However, racemization could potentially occur if the alcohol is oxidized to the ketone and then subsequently reduced by a contaminant or under certain conditions. The ketone intermediate is achiral at that position.
Solution:
-
Chiral Analysis: The only way to be certain of the enantiomeric purity is to perform a chiral analysis. Chiral HPLC or chiral GC are the standard methods for this.[9][10][11] You should compare the current enantiomeric excess (% ee) to the value on the original certificate of analysis.
-
Forced Degradation Study: To understand the potential for racemization under your experimental conditions, you could perform a forced degradation study where you expose the compound to your reaction conditions (without the other reagents) for a short period and then re-analyze the enantiomeric purity.[12][13]
| Problem | Probable Cause(s) | Recommended Action(s) |
| Decreased Purity (New HPLC/GC peak) | Oxidation of the alcohol to a ketone. | Confirm impurity identity (LC-MS). Store under inert gas at ≤ -20°C in an amber vial. |
| Color Change (Yellowing/Browning) | Formation of oxidative degradation byproducts. | Re-analyze purity before use. Consider repurification if necessary. Implement stringent storage conditions. |
| Loss of Enantiomeric Purity | Potential (though less likely) oxidation-reduction cycle. | Perform chiral HPLC or GC analysis to confirm enantiomeric excess (% ee). |
Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for this compound?
A: For optimal stability and to minimize degradation, the following conditions are recommended:
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower | Slows down the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen.[14] |
| Container | Tightly sealed amber glass vial | Protects from light and moisture.[14] |
| Handling | Minimize exposure to air and moisture when opening. | Prevents introduction of atmospheric oxygen and water. |
Q: Can I store this compound in a solution?
A: Storing in solution is generally not recommended for long-term storage as the solvent can influence stability. If you must store it in solution for a short period, choose a dry, aprotic solvent (e.g., anhydrous THF or Dichloromethane). Avoid protic solvents like methanol or ethanol, which could potentially participate in side reactions. Always store solutions at low temperatures and under an inert atmosphere.
Q: How often should I re-test the purity of my stored sample?
A: For critical applications, it is good practice to re-analyze the purity of any material that has been stored for more than 6-12 months, even under ideal conditions. If the material has been opened multiple times, more frequent testing is advised.
Experimental Protocols
Protocol 1: Workflow for a Long-Term Stability Study
This protocol outlines a systematic approach to evaluating the long-term stability of this compound under various conditions.
Caption: Workflow for a long-term stability assessment.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[13][15]
-
Prepare Stock Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Acidic: Add 0.1 M HCl to a solution aliquot. Heat at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH to a solution aliquot. Heat at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ to a solution aliquot. Keep at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 80°C for 48 hours.
-
Photolytic: Expose a solution to a calibrated UV light source.
-
-
Neutralize and Analyze: Neutralize the acidic and basic samples. Analyze all samples by a suitable method (e.g., HPLC with a photodiode array detector) to identify and quantify degradation products.[16]
Protocol 3: Purity and Enantiomeric Excess Analysis by Chiral HPLC
This is a general guideline; specific conditions may need to be optimized.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point for chiral alcohols.
-
Mobile Phase: Typically a mixture of hexane and a polar alcohol like isopropanol or ethanol. The exact ratio will need to be optimized for resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or a refractive index detector.
-
Procedure:
-
Prepare a standard solution of the compound at approximately 1 mg/mL in the mobile phase.
-
Inject the sample onto the chiral column.
-
Integrate the peaks for the two enantiomers to determine the area percentage.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|[Area₁ - Area₂]| / [Area₁ + Area₂]) * 100.
-
References
-
Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]
-
Title: A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex Source: MDPI URL: [Link]
-
Title: 1-Pyrrolidineethanol Source: PubChem URL: [Link]
-
Title: Alcohols to Amines Source: Chemistry Steps URL: [Link]
-
Title: 1-(Pyrrolidin-3-yl)ethanone Source: PubChem URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects Source: Wiley Online Library URL: [Link]
-
Title: Advances in chiral analysis: from classical methods to emerging technologies Source: Royal Society of Chemistry URL: [Link]
-
Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]
-
Title: Demystifying The Mechanisms of Alcohol Oxidations Source: Master Organic Chemistry URL: [Link]
-
Title: PYRROLIDINE FOR SYNTHESIS Source: Loba Chemie URL: [Link]
-
Title: Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Reactions of Alcohols Source: Save My Exams URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: Elimination Reactions of Alcohols Source: Chemistry LibreTexts URL: [Link]
-
Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal of Scientific Development and Research (IJSDR) URL: [Link]
-
Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]
-
Title: Chiral Purity in Drug Analysis Source: ResearchGate URL: [Link]
-
Title: Forced degradation studies for drug substances and drug products- scientific and regulatory considerations Source: ResearchGate URL: [Link]
Sources
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 10. gcms.cz [gcms.cz]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lobachemie.com [lobachemie.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
Technical Support Center: Quantifying 1-(Pyrrolidin-3-YL)ethan-1-OL
Welcome to our dedicated technical support center for the analytical quantification of 1-(Pyrrolidin-3-YL)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this chiral, polar molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established scientific principles and field-proven experience.
Introduction: The Analytical Challenge
This compound is a chiral secondary alcohol containing a basic pyrrolidine ring. Its structure presents several analytical hurdles, primarily stemming from its stereochemistry, high polarity, and lack of a strong UV-absorbing chromophore. Accurate quantification is critical in various stages of drug discovery and development, demanding robust and reliable analytical methods. This guide will equip you with the knowledge to anticipate and resolve common issues encountered during method development and sample analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chiral Separation
Question 1: I am unable to separate the enantiomers of this compound using a standard C18 column. What am I doing wrong?
Answer: Standard achiral stationary phases, such as C18, are not capable of resolving enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment and therefore do not exhibit differential partitioning on such columns. To achieve chiral separation, you must employ a chiral stationary phase (CSP) or use a chiral derivatizing agent.
Causality: Chiral recognition in chromatography relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the CSP.[1] These complexes have different interaction energies, leading to different retention times for the enantiomers.
Troubleshooting Protocol:
-
Select an appropriate Chiral Stationary Phase (CSP): For a polar, basic compound like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for screening.[2]
-
Optimize the Mobile Phase:
-
Normal-Phase HPLC: This is often the preferred mode for chiral separations on polysaccharide-based CSPs. A typical mobile phase would consist of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol, propan-2-ol, or a mixture of these.[3]
-
Additives: For a basic compound, adding a small amount of a basic additive (e.g., diethylamine, DEA) to the mobile phase can improve peak shape by minimizing interactions with residual acidic sites on the silica support of the CSP.
-
-
Methodical Screening: A systematic screening of different CSPs and mobile phase compositions is the most effective approach to find a suitable separation method.[2]
Question 2: My peak shape is poor (tailing or fronting) on a chiral column. How can I improve it?
Answer: Poor peak shape in chiral chromatography can be due to several factors, including secondary interactions with the stationary phase, column overload, or inappropriate mobile phase composition.
Troubleshooting Workflow:
Sources
Technical Support Center: 1-(Pyrrolidin-3-yl)ethan-1-ol Optimization
Status: Operational Ticket ID: PYR-3-ETH-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Ambident" Challenge
Welcome to the technical support hub for 1-(pyrrolidin-3-yl)ethan-1-ol . This scaffold is a deceptive building block. On the surface, it appears simple—a secondary amine and a secondary alcohol on a five-membered ring. However, in practice, it presents three distinct failure modes that ruin yields and enantiomeric excess (ee):
-
Competitive Nucleophilicity: The
and groups compete for electrophiles. -
Stereochemical Drift: The C3-position is susceptible to epimerization under strong basic conditions, and the hydroxyethyl side chain (C1') is prone to unintended inversion or retention depending on the activation method.
-
Polarity Traps: Its high water solubility leads to massive material loss during aqueous workups.
This guide provides the protocols to bypass these specific failure modes.
Module 1: Chemoselectivity (N- vs. O-Functionalization)
User Query: "I am trying to alkylate the amine, but I see significant O-alkylated byproducts. How do I stop this?"
Root Cause Analysis
This molecule is an ambident nucleophile . According to Hard-Soft Acid-Base (HSAB) theory:
-
The Amine (
) is a softer, more nucleophilic center. -
The Alcohol (
) is harder and generally less nucleophilic in neutral conditions.
However, if you use a strong base (e.g., NaH) to deprotonate the amine, you often partially deprotonate the alcohol (pKa ~16-17), creating a highly reactive alkoxide that outcompetes the amine.
Troubleshooting Protocol: Selective N-Functionalization
To ensure 100% N-selectivity, you must avoid "hard" deprotonation conditions.
Preferred System:
-
Base: Inorganic carbonates (
or ) or tertiary amines ( ). -
Solvent: Aprotic polar (DMF or MeCN).
-
Mechanism: These bases are strong enough to buffer the HCl/HBr generated but too weak to deprotonate the alcohol significantly.
The "Self-Validating" Protection Step: If your downstream chemistry requires the alcohol to be reactive later, you must protect the nitrogen first. Do not rely on kinetic selectivity for complex sequences.
Standard Operating Procedure (SOP): N-Boc Protection
-
Dissolution: Dissolve this compound (1.0 equiv) in DCM (
). -
Base Addition: Add
(1.5 equiv). Cool to . -
Reagent: Add
(1.1 equiv) dropwise. -
Validation: Monitor by TLC (ninhydrin stain).[1] The disappearance of the baseline amine spot confirms N-protection. The product will be less polar (
in 50% EtOAc/Hex).
Module 2: Stereochemical Integrity & Modification
User Query: "I need to invert the stereocenter at the alcohol position. My substitution reaction resulted in a racemic mixture."
Technical Insight
Direct displacement of secondary alcohols (e.g., mesylation followed by
Solution: The Mitsunobu Inversion
To invert the alcohol stereocenter cleanly, utilize the Mitsunobu reaction.[2][3][4] This activates the oxygen under neutral conditions, forcing an
Reactivity Flowchart
Figure 1: Decision matrix for modifying this compound without compromising stereochemical purity.
Protocol: Mitsunobu Inversion
Prerequisite: The Nitrogen must be protected (e.g., N-Boc) to prevent N-alkylation by the Mitsunobu reagents.
-
Setup: Dissolve N-Boc-1-(pyrrolidin-3-yl)ethan-1-ol (1.0 equiv),
(1.5 equiv), and the nucleophile (e.g., Benzoic acid, 1.5 equiv) in dry THF. -
Activation: Cool to
. Add DIAD (1.5 equiv) dropwise. -
Reaction: Stir at RT for 12 hours.
-
Result: This yields the ester with inverted stereochemistry at the ethyl-1-ol position.
-
Hydrolysis (Optional): Treat with
to recover the inverted alcohol.
Module 3: Isolation & Purification (The "Polarity Trap")
User Query: "I lost 80% of my product during the aqueous wash. Where did it go?"
The Issue: Water Solubility
Small amino alcohols are "amphiphilic" but lean heavily towards water solubility, especially at neutral or acidic pH where the amine is protonated. Standard EtOAc/Water extractions will partition the product into the aqueous layer.
Purification Decision Matrix
| Scenario | Recommended Workup | Why? |
| Crude Reaction (Non-Polar) | Acid/Base Extraction | Product is soluble in organic only when deprotonated. |
| Crude Reaction (Polar/DMF) | SCX-2 Cartridge (Solid Phase) | "Catch and Release" bypasses liquid-liquid extraction entirely. |
| Final Purification | DCM / MeOH / | Standard silica degrades amino alcohols; ammonia prevents streaking. |
Workflow: SCX-2 "Catch and Release"
This is the gold standard for recovering pyrrolidinyl alcohols from DMF or DMSO reactions.
-
Load: Dilute reaction mixture with MeOH. Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: Flush with
(3 column volumes) to remove non-basic impurities. -
Elute: Flush with
in . -
Concentrate: Evaporate the ammoniacal methanol to yield pure amino alcohol.
Workup Logic Diagram
Figure 2: Purification workflow to prevent product loss in aqueous layers.
References
-
Mitsunobu Reaction Mechanism & Application: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.
-
Pyrrolidine Synthesis & Stereochemistry: Nair, V., et al. "Recent Advances in the Synthesis of Pyrrolidines and Piperidines." Tetrahedron 2013.
-
Purification of Polar Amines (SCX Methodology): Sigma-Aldrich Technical Bulletin. "Solid Phase Extraction (SPE) Methodology for Polar Amines."
-
Chemoselectivity in Amino Alcohols: Gao, Y., & Sharpless, K. B. "Asymmetric Synthesis of Amino Alcohols." Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex [mdpi.com]
Technical Support Center: A Researcher's Guide to 1-(Pyrrolidin-3-YL)ethan-1-OL
Welcome to the technical support center for 1-(Pyrrolidin-3-YL)ethan-1-OL. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, we address common pitfalls and provide practical troubleshooting advice to ensure the integrity and success of your experiments. Our approach is rooted in established chemical principles and field-proven insights to help you navigate the nuances of handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound contains both a secondary alcohol and a secondary amine within a pyrrolidine ring, making it susceptible to degradation under certain conditions. The primary concerns are:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(pyrrolidin-3-yl)ethanone. This can occur in the presence of oxidizing agents or even slowly on exposure to air.
-
Dehydration: Although less common under standard conditions, acidic environments and heat can promote dehydration, leading to the formation of unsaturated pyrrolidine derivatives.
-
Racemization: As a chiral alcohol, there is a risk of racemization, especially in the presence of transition metal catalysts or under harsh acidic or basic conditions that could lead to a reversible oxidation-reduction process.[1][2]
Q2: How should I properly store this compound?
A2: To maintain its purity and chiral integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation. It should be kept away from light, moisture, and strong oxidizing agents.
Q3: Can I use this compound directly as supplied, or is purification necessary?
A3: The need for purification depends on the specific requirements of your experiment. For highly sensitive reactions, such as those involving catalysis where trace impurities can have a significant impact, purification is recommended. Common impurities may include the oxidized ketone form, residual solvents from synthesis, and potentially diastereomers if the synthesis was not stereospecific.
Troubleshooting Guides
Problem 1: Inconsistent Reaction Yields
Symptoms: You are using this compound as a starting material, but your reaction yields are not reproducible.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation of Starting Material | The compound may have partially oxidized to the ketone or degraded due to improper storage. | 1. Verify Purity: Analyze the starting material by NMR or LC-MS to check for the presence of the ketone or other impurities. 2. Repurify: If impurities are detected, purify the alcohol by column chromatography or distillation. 3. Improve Storage: Ensure the compound is stored under an inert atmosphere and refrigerated. |
| N-Alkylation Side Reaction | The secondary amine of the pyrrolidine ring is nucleophilic and can react with electrophiles in your reaction mixture, leading to unwanted N-alkylation products.[3][4][5] | 1. Protecting Group Strategy: If the pyrrolidine nitrogen is not essential for your desired reaction, consider protecting it with a suitable group (e.g., Boc, Cbz) prior to your reaction. 2. Optimize Reaction Conditions: Adjust stoichiometry and reaction temperature to favor the desired reaction pathway. |
| Solvent Effects | The choice of solvent can influence the stability and reactivity of the compound. Protic solvents may participate in unwanted side reactions. | 1. Solvent Screening: If possible, screen a variety of aprotic solvents to find the optimal conditions for your reaction. 2. Anhydrous Conditions: Ensure you are using dry solvents, as water can interfere with many reactions. |
Problem 2: Formation of Unexpected Byproducts
Symptoms: Your reaction mixture shows the presence of unexpected byproducts upon analysis (e.g., by TLC, LC-MS, or NMR).
Potential Byproducts and Mitigation Strategies:
-
Oxidized Ketone:
-
Cause: Presence of an oxidizing agent or exposure to air.
-
Prevention: Run reactions under an inert atmosphere and use freshly purified starting material.
-
-
Dimerization/Polymerization:
-
Cause: Under certain conditions, intermolecular reactions between the alcohol and amine functionalities can occur.
-
Prevention: Use dilute reaction conditions and consider protecting one of the functional groups.
-
-
Products of Ring Opening:
-
Cause: Harsh reaction conditions (strong acids/bases, high temperatures) can potentially lead to the opening of the pyrrolidine ring.
-
Prevention: Employ milder reaction conditions.
-
Problem 3: Difficulty in Product Purification
Symptoms: The desired product is difficult to separate from starting material or byproducts.
Troubleshooting Purification:
| Issue | Explanation | Suggested Protocol |
| Co-elution with Starting Material | The polarity of your product may be very similar to that of this compound. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography, including the addition of a small amount of a polar solvent like methanol or a base like triethylamine to improve separation. 2. Derivative Formation: Consider converting your product to a less polar derivative for easier purification, followed by deprotection. |
| Emulsion during Workup | The amine functionality can lead to the formation of emulsions during aqueous workup. | 1. Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to help break the emulsion. 2. Filtration: Passing the mixture through a pad of Celite can sometimes help to break up an emulsion. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is designed to remove the common impurity, 1-(pyrrolidin-3-yl)ethanone.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system, for example, a gradient of methanol in dichloromethane (e.g., 0-10% methanol). The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent can help to prevent tailing of the amine on the silica gel.
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: N-Protection of this compound with a Boc Group
This protocol can be used to prevent side reactions at the pyrrolidine nitrogen.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected this compound.
Visualizing Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound.
Caption: Potential degradation and side reaction pathways for this compound.
Experimental Workflow: Troubleshooting Reaction Inconsistency
This workflow outlines the steps to diagnose and resolve inconsistent reaction yields.
Caption: A logical workflow for troubleshooting inconsistent reaction yields.
References
-
Bosson, J., & Nolan, S. P. (2010). N-Heterocyclic Carbene-Ruthenium Complexes for the Racemization of Chiral Alcohols. The Journal of Organic Chemistry, 75(6), 2039–2043. [Link]
-
Li, C., et al. (2019). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 84(18), 11956–11965. [Link]
-
Lan, X., et al. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Chemical Science, 9(22), 5033–5038. [Link]
-
Cui, X., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35843–35848. [Link]
-
Kim, D., et al. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters, 15(7), 1532–1535. [Link]
Sources
- 1. N-Heterocyclic Carbene-Ruthenium Complexes for the Racemization of Chiral Alcohols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionike.com [ionike.com]
catalyst poisoning in 1-(Pyrrolidin-3-YL)ethan-1-OL synthesis
Technical Support Center: Catalyst Life-Cycle Management Ticket Subject: Troubleshooting Catalyst Poisoning in 1-(Pyrrolidin-3-yl)ethan-1-ol Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable
Diagnostic Triage: Why is my reaction dead?
If you are attempting to synthesize This compound (typically via the hydrogenation of 1-(pyrrolidin-3-yl)ethan-1-one) and your reaction has stalled or failed to initiate, you are likely experiencing substrate self-poisoning .
Unlike standard ketone reductions, this substrate contains a secondary amine (the pyrrolidine ring). In its free-base form, this amine is a potent Lewis base that competes with hydrogen for active sites on the metal catalyst surface.
Quick Diagnostic Checklist:
-
Symptom: Reaction stops at <10% conversion. Cause: Strong chemisorption of the amine nitrogen on the metal surface.
-
Symptom: Reaction stops at 50-60%. Cause: Product inhibition (the alcohol product may be less soluble or more coordinating) or pore blocking.
-
Symptom: Green/Blue filtrate.[1] Cause: Metal leaching (Pd/Pt) caused by amine complexation.
The Core Mechanism: Competitive Adsorption
To fix the reaction, you must understand the invisible war happening on the catalyst surface.
The Mechanism: Heterogeneous hydrogenation (using Pd/C, Pt/C, or Raney Ni) requires the substrate to adsorb onto the metal surface to react with surface-bound hydrides.
-
The Target: You want the C=O (ketone) to adsorb.
-
The Problem: The N-H (pyrrolidine amine) has a lone pair of electrons that binds to the metal (M) much stronger than the ketone oxygen or the alkene
-system. -
The Result: The surface is "painted" with amine, physically blocking
activation. This is reversible poisoning.
Visualizing the Poisoning Pathway
Figure 1: The competitive adsorption mechanism showing how the amine functionality dominates the catalyst surface, preventing the desired ketone reduction.
Remediation Protocols
Do not simply add more catalyst. This increases costs and metal waste without solving the fundamental surface chemistry issue. Use one of the following protocols.
Protocol A: The Acidic Scavenger Method (Recommended)
Best for: Unprotected pyrrolidines where isolation as a salt is acceptable.
Logic: By adding acid, you protonate the amine (
-
Stoichiometry: Calculate 1.05 to 1.1 equivalents of acid relative to the amine substrate.
-
Solvent System: Methanol or Ethanol.
-
Acid Choice:
-
Procedure:
-
Dissolve substrate in MeOH.
-
Add 1.1 eq. Acetic Acid.[5] Stir for 10 mins to ensure protonation.
-
Add 5-10 wt% Pd/C (dry basis).
-
Purge with
, then . -
Run at 3-5 bar
pressure.
-
Protocol B: The N-Protection Route
Best for: Late-stage intermediates where purity is critical.
Logic: Covalently block the nitrogen with a protecting group (Boc, Cbz) to sterically and electronically prevent metal coordination.
-
Pre-step: React 1-(pyrrolidin-3-yl)ethan-1-one with
(di-tert-butyl dicarbonate) to form tert-butyl 3-acetylpyrrolidine-1-carboxylate . -
Hydrogenation:
-
The N-Boc group is non-basic and bulky.
-
Reduce using standard Pd/C or Raney Ni conditions.
-
Result: Fast kinetics, no poisoning.
-
-
Deprotection: Remove Boc with TFA/HCl after the reduction is complete.
Impurity Management (External Poisons)
Even if you fix the amine issue, external poisons from previous synthetic steps can kill the reaction.
| Poison Class | Source | Mechanism | Remediation |
| Sulfur | Thiol reagents, Lawesson’s reagent, DMSO residues. | Irreversible binding to active sites.[6] | Activated Carbon Treat: Stir substrate solution with activated charcoal for 1h, filter, then add catalyst. |
| Halides (I, Br) | Alkyl halides from previous substitution steps. | Adsorbs to surface, modifying electronic state. | Wash: Ensure thorough aqueous workup of the ketone precursor. Switch to Pd/C doped with basic modifiers. |
| Phosphines | Wittig reaction byproducts ( | Strong coordination to metal. | Chromatography: Must purify precursor via silica gel before hydrogenation. |
Troubleshooting Logic Tree
Use this flow to determine your next step.
Figure 2: Step-by-step diagnostic workflow for restoring catalytic activity.
Frequently Asked Questions (FAQ)
Q: Can I use Raney Nickel instead of Pd/C? A: Yes, Raney Nickel is generally less sensitive to amine poisoning than Palladium. However, it requires higher pressure (often 50-100 bar) and temperature to reduce ketones effectively. It is also pyrophoric and harder to handle. If you use Raney Ni, ensure you wash it thoroughly to remove the basic supernatant, which can cause epimerization if your pyrrolidine has chiral centers.
Q: My filtrate is colored (yellow/green) after filtration. What happened? A: This indicates metal leaching . The pyrrolidine amine has solubilized the Palladium.
-
Fix: You must scavenge the metal from your product to meet pharmaceutical limits (typically <10 ppm). Use a metal scavenger resin (e.g., SiliaMetS® Thiol or DMT) or perform an acidic wash where the amine is protonated and releases the metal.
Q: Why did my reaction work on 1g scale but failed on 100g scale?
A: This is usually a mass transfer issue. Hydrogenation is a three-phase reaction (Gas
-
Fix: Increase the stirring rate (rpm) significantly or use a gas-entrainment impeller.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pd/C vs Pt/C selectivity).
-
Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129-178. Link (The classic definition of reversible vs irreversible poisoning).
- Mallat, T., & Baiker, A. (1994). Oxidation of Alcohols with Molecular Oxygen on Platinum Metal Catalysts in Aqueous Solutions. Catalysis Today, 19(2), 247-284. (Discusses metal leaching mechanisms by amines).
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation. Link (Safety protocols for handling pyrophoric catalysts).
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-(Pyrrolidin-3-YL)ethan-1-OL
This guide provides a comprehensive framework for the validation of analytical methods for 1-(Pyrrolidin-3-YL)ethan-1-OL, a chiral synthetic building block of significant interest in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated analytical method ensures that the data is reliable, reproducible, and fit for its intended purpose, forming the bedrock of regulatory submissions and quality control.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, offering a comparative analysis of key analytical techniques and providing detailed, field-proven protocols. The methodologies described are grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
The Regulatory Imperative: Grounding Validation in Global Standards
The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[1] Regulatory bodies worldwide have established harmonized guidelines to ensure a consistent and scientific approach to validation. The cornerstone of these is the ICH Q2(R2) guideline, "Validation of Analytical Procedures" , which provides a detailed framework for the validation tests required for various analytical methods.[2][3] This guideline is adopted by the FDA and EMA, making it the global standard for submissions.[4][5]
The objective is to establish, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] This guide synthesizes these requirements into practical, actionable protocols for this compound.
Strategic Selection of Analytical Techniques
The choice of analytical technique is dictated by the specific question we aim to answer. For a molecule like this compound, multiple techniques are required to build a complete analytical profile, from identity and purity to the quantification of its chiral forms.
| Technique | Primary Application for this compound | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Assay (quantification), Purity (related substances), Chiral Separation (enantiomeric purity). | High resolution, sensitivity, and reproducibility for non-volatile compounds. Versatile with various detectors (UV, MS). | May require derivatization for compounds without a chromophore. Mobile phase disposal can be costly. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities, residual solvents. | Excellent separation for volatile compounds. High sensitivity and specificity (mass detection).[6][7] | Not suitable for non-volatile or thermally labile compounds. The analyte may require derivatization to increase volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation and identification. Quantitative analysis (qNMR). | Provides detailed structural information.[8] Non-destructive. qNMR can be a primary method requiring no reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret for mixtures.[9][10] |
The Validation Workflow: A Holistic Approach
Method validation is not a singular event but a lifecycle that begins with method development and continues through routine use.[11] The overall process is a structured approach to ensure the method is fit-for-purpose.[12]
Caption: Interrelationship of key analytical validation parameters.
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria | Reference |
| Specificity | To ensure the signal is from the analyte only. | Analyte peak is pure and resolved (Rs > 1.5) from other components. | ICH Q2(R2) [3] |
| Linearity | To demonstrate a proportional response to concentration. | Correlation Coefficient (r²) ≥ 0.999. | ICH Q2(R2) [3] |
| Range | To define the concentration interval of reliable use. | Established by confirming linearity, accuracy, and precision. | ICH Q2(R2) [3][13] |
| Accuracy | To measure the closeness to the true value. | Mean % Recovery between 98.0 - 102.0%. | ICH Q2(R2) [3][14] |
| Precision | To measure the random error of the method. | %RSD ≤ 2.0% for assay. | ICH Q2(R2) [1][3] |
| LOD / LOQ | To determine the lowest detectable/quantifiable levels. | S/N ≥ 3 for LOD; S/N ≥ 10 and acceptable precision for LOQ. | ICH Q2(R2) [3] |
| Robustness | To assess the method's reliability during normal use. | System suitability passes under all varied conditions. | ICH Q2(R2) [3] |
Conclusion
The validation of analytical methods for a pharmaceutical intermediate like this compound is a scientifically rigorous and meticulously documented process. It is not merely a regulatory hurdle but a fundamental requirement for ensuring product quality and patient safety. By strategically selecting appropriate analytical techniques and validating them against internationally harmonized standards, researchers and developers can generate data that is trustworthy, reliable, and fit for purpose. This guide provides the foundational principles and practical protocols to achieve that goal, empowering scientific teams to proceed with confidence in their analytical results.
References
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. (n.d.). SpringerLink. Retrieved February 2, 2026, from [Link]
-
Development and Validation for the Simultaneous Determination of Ethanol Content and Organic Volatile Impurities in Reservoir-Type Transdermal Patches by Headspace Gas Chromatography. (n.d.). * Atlantis Press*. Retrieved February 2, 2026, from [Link]
-
GC-MS analysis of ethanolic extract of propolis from Jhajjar district in Haryana, India. (2024). Journal of Environmental Biology. Retrieved February 2, 2026, from [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. Retrieved February 2, 2026, from [Link]
-
Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. (2025). Journal of Food and Drug Analysis. Retrieved February 2, 2026, from [Link]
-
GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. (2019). Pharmacognosy Journal. Retrieved February 2, 2026, from [Link]
-
Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts. (2021). MDPI. Retrieved February 2, 2026, from [Link]
-
A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. (2024). MDPI. Retrieved February 2, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). YouTube. Retrieved February 2, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Retrieved February 2, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved February 2, 2026, from [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2015). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. Retrieved February 2, 2026, from [Link]
-
GC-MS Profiling of Bioactive Compounds In Ethanol Extract of Annona Squamosa L. Leaves. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. Retrieved February 2, 2026, from [Link]
-
Validation of an analytical technique for the dosage of ethanol in biological fluids. (n.d.). SciELO. Retrieved February 2, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved February 2, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved February 2, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Retrieved February 2, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved February 2, 2026, from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved February 2, 2026, from [Link]
-
Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
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A Comparative Guide to the Synthesis of 1-(Pyrrolidin-3-YL)ethan-1-OL for Researchers and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The specific substructure, 1-(Pyrrolidin-3-YL)ethan-1-OL, presents a chiral alcohol appended to the 3-position of the pyrrolidine ring, offering a valuable building block for creating diverse and complex molecular architectures. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering detailed experimental protocols, performance data, and expert insights to inform your selection of the most suitable pathway for your research and development needs.
Introduction to the Synthetic Challenge
The synthesis of this compound involves the creation of a new stereocenter at the carbinol carbon, in addition to the existing stereocenter at the C3 position of the pyrrolidine ring. Therefore, controlling the diastereoselectivity of the key bond-forming step is a critical consideration. Furthermore, the pyrrolidine nitrogen is typically protected during the synthesis to prevent side reactions and enhance solubility in organic solvents, with the tert-butyloxycarbonyl (Boc) group being a common and effective choice. This guide will focus on synthetic strategies employing N-Boc protected intermediates.
Two primary and logical synthetic disconnections lead to viable routes for the construction of this compound:
-
Route 1: Reduction of a Ketone Precursor: This approach involves the synthesis of N-Boc-3-acetylpyrrolidine, followed by the stereoselective reduction of the ketone to the desired secondary alcohol.
-
Route 2: Grignard Addition to an Aldehyde Precursor: This pathway entails the preparation of N-Boc-pyrrolidine-3-carbaldehyde and its subsequent reaction with a methyl Grignard reagent to form the target alcohol.
This guide will now delve into a detailed examination of each route, providing step-by-step protocols and a comparative analysis of their respective strengths and weaknesses.
Route 1: Ketone Reduction Pathway
This synthetic strategy hinges on the preparation of the key intermediate, N-Boc-3-acetylpyrrolidine, followed by its reduction.
Synthesis of N-Boc-3-acetylpyrrolidine
A reliable method to synthesize N-Boc-3-acetylpyrrolidine is through the reaction of a Grignard reagent with an N-Boc protected cyanopyrrolidine derivative.
Experimental Protocol: Synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine [2]
-
Step 1: Grignard Reaction. Dissolve (S)-1-Boc-3-cyanopyrrolidine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (1.2 to 1.5 equivalents) in THF or diethyl ether dropwise, maintaining the temperature below 5 °C.[2] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[2]
-
Step 2: Work-up. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]
-
Step 3: Purification. The crude product is purified by flash column chromatography on silica gel to yield (S)-3-Acetyl-1-Boc-pyrrolidine.[2]
Causality Behind Experimental Choices:
-
The use of an N-Boc protecting group is crucial to prevent the acidic N-H proton from quenching the Grignard reagent and to ensure the substrate's solubility in the ethereal solvent.
-
The slow, dropwise addition of the Grignard reagent at low temperatures is essential to control the exothermic reaction and minimize the formation of byproducts.
-
Quenching with saturated aqueous ammonium chloride provides a mild acidic workup to hydrolyze the intermediate imine formed after the Grignard addition, yielding the desired ketone.
Reduction of N-Boc-3-acetylpyrrolidine to N-Boc-1-(pyrrolidin-3-yl)ethan-1-ol
The reduction of the ketone to the secondary alcohol is a critical step that introduces the second stereocenter. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.
Experimental Protocol: Reduction of N-Boc-3-acetylpyrrolidine
-
Step 1: Reduction. Dissolve N-Boc-3-acetylpyrrolidine (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Step 2: Work-up. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-1-(pyrrolidin-3-yl)ethan-1-ol.
-
Step 3: Purification. The crude product can be purified by flash column chromatography on silica gel.
Stereoselectivity Considerations:
The reduction of the prochiral ketone in N-Boc-3-acetylpyrrolidine can lead to the formation of two diastereomers, (1R, 3'S)- and (1S, 3'S)-N-Boc-1-(pyrrolidin-3-yl)ethan-1-ol (assuming the starting material is the (S)-enantiomer). The stereochemical outcome is influenced by the steric hindrance of the pyrrolidine ring and the N-Boc group, which directs the hydride attack. For more precise control over the stereochemistry, chiral reducing agents or enzymatic reductions can be employed.
Deprotection of the N-Boc Group
The final step is the removal of the Boc protecting group to yield the free amine.
Experimental Protocol: N-Boc Deprotection
-
Dissolve the purified N-Boc-1-(pyrrolidin-3-yl)ethan-1-ol in a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane or a solution of HCl in methanol). Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting hydrochloride salt of this compound can be used directly or neutralized with a base to obtain the free amine.
Route 2: Grignard Addition to an Aldehyde
This alternative route involves the synthesis of N-Boc-pyrrolidine-3-carbaldehyde, followed by the addition of a methyl Grignard reagent.
Synthesis of N-Boc-pyrrolidine-3-carbaldehyde
The aldehyde precursor can be synthesized from N-Boc-3-cyanopyrrolidine via reduction.
Experimental Protocol: Synthesis of N-Boc-3-pyrrolidine formaldehyde [3]
-
Step 1: Reduction of the Nitrile. Dissolve N-Boc-3-cyanopyrrolidine (1 equivalent) in dichloromethane and cool the solution. Add diisobutylaluminium hydride (DIBAL-H) (1.0 to 1.2 equivalents) dropwise, maintaining a low temperature.[3]
-
Step 2: Work-up. After the reaction is complete, quench the reaction by the slow addition of a hydrochloric acid solution. Separate the organic phase, dry it, and concentrate it under reduced pressure.[3]
-
Step 3: Purification. The crude product is purified by distillation under reduced pressure to obtain N-Boc-3-pyrrolidine formaldehyde.[3]
Causality Behind Experimental Choices:
-
DIBAL-H is a suitable reducing agent for the partial reduction of a nitrile to an aldehyde. It is crucial to control the stoichiometry and temperature to prevent over-reduction to the corresponding amine.
-
The acidic workup hydrolyzes the intermediate imine formed after the reduction to yield the aldehyde.
Grignard Addition to N-Boc-pyrrolidine-3-carbaldehyde
The addition of a methyl Grignard reagent to the aldehyde forms the desired secondary alcohol.
Experimental Protocol: Grignard Addition to the Aldehyde [4]
-
Step 1: Grignard Reaction. Dissolve (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate (1 equivalent) in anhydrous THF and cool to -78 °C. Add methylmagnesium bromide (3.0 M in THF) (1.2 equivalents) dropwise, maintaining the low temperature.[4] Stir the reaction at -78 °C for 1 hour.[4]
-
Step 2: Work-up. Quench the reaction with a saturated aqueous ammonium chloride solution and allow it to warm to room temperature.[4] Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate to yield the crude product.
-
Step 3: Purification. The crude product is purified by flash column chromatography.
Stereoselectivity Considerations:
Similar to the ketone reduction, the Grignard addition to the aldehyde will generate a new stereocenter, resulting in a mixture of diastereomers. The stereochemical outcome is governed by Felkin-Anh or Cram's chelation control models, depending on the specific reaction conditions and the nature of the protecting group.
Deprotection of the N-Boc Group
The deprotection step is identical to that described in Route 1.
Comparison of the Synthesis Routes
| Feature | Route 1: Ketone Reduction | Route 2: Grignard Addition to Aldehyde |
| Starting Material | N-Boc-3-cyanopyrrolidine | N-Boc-3-cyanopyrrolidine |
| Key Intermediates | N-Boc-3-acetylpyrrolidine | N-Boc-pyrrolidine-3-carbaldehyde |
| Key Reaction | Ketone Reduction (e.g., NaBH4) | Grignard Reaction (CH3MgBr) |
| Number of Steps | 3 (Grignard, Reduction, Deprotection) | 3 (Reduction, Grignard, Deprotection) |
| Stereocontrol | Achieved at the reduction step. Can be influenced by the choice of reducing agent. | Achieved at the Grignard addition step. Can be influenced by reaction conditions. |
| Potential Byproducts | Over-reduction to the alkane (minor with NaBH4). | Formation of tertiary alcohol by reaction of Grignard reagent with the ester precursor of the aldehyde (if applicable). |
| Scalability | Generally scalable. NaBH4 is a cost-effective and easy-to-handle reagent. | Scalable, but requires careful control of the Grignard reaction, which is moisture and air-sensitive. DIBAL-H can be challenging to handle on a large scale. |
| Overall Yield | Dependent on the yields of the Grignard and reduction steps. | Dependent on the yields of the nitrile reduction and Grignard steps. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion and Recommendations
Both the ketone reduction and the Grignard addition to an aldehyde offer viable pathways for the synthesis of this compound.
-
Route 1 (Ketone Reduction) is often favored for its operational simplicity in the final steps. Sodium borohydride is a safe and easy-to-handle reagent, making this route attractive for laboratory-scale synthesis. The primary challenge lies in the initial synthesis of the acetylpyrrolidine precursor.
-
Route 2 (Grignard Addition to Aldehyde) provides a more direct approach to the carbon skeleton. However, the synthesis of the aldehyde precursor using DIBAL-H requires careful handling, and the subsequent Grignard reaction is also sensitive to reaction conditions.
For researchers prioritizing operational simplicity and safety on a smaller scale, Route 1 is recommended. The use of sodium borohydride is a significant advantage.
For projects where scalability and potentially higher overall yields are paramount, Route 2 may be more advantageous, provided that the necessary expertise and equipment for handling pyrophoric reagents like DIBAL-H and Grignard reagents are available.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available resources, and the importance of stereochemical purity. It is highly recommended to perform small-scale trial reactions to optimize conditions and assess the diastereoselectivity of the key steps for your specific substrate and desired stereoisomer.
References
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-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
- Google Patents. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Available at: [Link]
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RSC Publishing. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]
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Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
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ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.... Available at: [Link]
-
ResearchGate. Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. Available at: [Link]
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A Guiding Hand in Chirality: 1-(Pyrrolidin-3-YL)ethan-1-OL in the Landscape of Asymmetric Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a goal; it is a necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the synthesis of single enantiomers a critical endeavor. Chiral alcohols, a cornerstone of the synthetic chemist's toolkit, serve as powerful auxiliaries, ligands, and catalysts in the quest for enantiopure compounds. Among these, the pyrrolidine scaffold, prevalent in nature and bioactive molecules, has given rise to a host of influential chiral building blocks.[1][2] This guide provides a comprehensive comparison of 1-(Pyrrolidin-3-YL)ethan-1-OL and its derivatives against other prominent chiral alcohols in key asymmetric transformations, offering insights grounded in experimental data to inform your selection of the optimal chiral mediator.
The Significance of the Pyrrolidine Moiety in Chiral Alcohols
The five-membered pyrrolidine ring is a privileged structure in medicinal chemistry and natural products.[3] Its conformational rigidity and the presence of a nitrogen atom capable of coordination to metal centers make it an excellent scaffold for inducing stereoselectivity.[4] Proline, a naturally occurring amino acid, is a common and inexpensive starting material for the synthesis of a variety of chiral pyrrolidine derivatives, including the widely used (S)-prolinol.[2][5] These molecules have found extensive application as organocatalysts and as precursors for more complex chiral ligands and auxiliaries.[6][7]
This compound, possessing two stereocenters, offers additional layers of steric and electronic control compared to its simpler counterpart, prolinol. The presence of the exocyclic hydroxyl group and the methyl group can significantly influence the transition state of a reaction, leading to potentially different and improved stereochemical outcomes.
Comparative Performance in Asymmetric Aldol Reactions
The aldol reaction, a fundamental carbon-carbon bond-forming reaction, is a critical tool for the construction of complex molecules. The use of chiral auxiliaries to control the stereochemical outcome of this reaction is a well-established strategy.
While direct experimental data for this compound in aldol reactions is not extensively reported in readily available literature, we can draw insightful comparisons from studies on structurally similar N-acylated pyrrolidine derivatives. For instance, the N-propionylated derivative of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol has been investigated in stereoselective aldol reactions with benzaldehyde.[8] The diastereoselectivity of this reaction was found to be highly dependent on the choice of Lewis acid, with SnCl₂ favoring the syn-adduct and Cp₂ZrCl₂ promoting the formation of the anti-adduct.[8]
This tunability, however, comes with the challenge of achieving high diastereoselectivity. In contrast, the well-established Evans oxazolidinone auxiliaries consistently provide high levels of stereocontrol in aldol reactions, often with predictable outcomes based on the substitution pattern of the auxiliary and the enolate geometry.[9]
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary/Catalyst | Aldehyde | Enolate Source | Lewis Acid/Additive | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| N-propionyl-(S)-2-(pyrrolidin-2-yl)propan-2-ol | Benzaldehyde | Propionyl Imide | SnCl₂ | 73:27 | Not Reported | Not Reported | [8] |
| N-propionyl-(S)-2-(pyrrolidin-2-yl)propan-2-ol | Benzaldehyde | Propionyl Imide | Cp₂ZrCl₂ | 27:73 | Not Reported | Not Reported | [8] |
| Evans Oxazolidinone (typical) | Various | Acyl Imide | Bu₂BOTf | >95:5 | >98% | High | [9] |
| Proline (Organocatalyst) | Various | Ketone | - | Varies | Often >90% | Good to High | [6] |
The data suggests that while pyrrolidine-based auxiliaries derived from amino alcohols offer a degree of control, they may not consistently achieve the high levels of diastereoselectivity seen with established systems like Evans auxiliaries. However, the ability to switch selectivity with different Lewis acids presents a unique advantage in certain synthetic contexts. Proline itself, as an organocatalyst, provides a powerful and environmentally friendly alternative for direct asymmetric aldol reactions, often yielding high enantioselectivity.[6]
Caption: General workflow for asymmetric ketone reduction using a chiral amino alcohol.
Application as Chiral Ligands in Asymmetric Catalysis
Beyond their use as auxiliaries and catalyst precursors, chiral amino alcohols are valuable ligands for a variety of metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction.
While specific applications of this compound as a ligand are not widely documented, the broader class of pyrrolidine-based amino alcohols has shown significant promise. For example, chiral camphor-based 1,3- and 1,4-amino alcohols have been successfully used as ligands in the enantioselective addition of diethylzinc to aldehydes. [10][11] Furthermore, the development of chiral gold(I) catalysts with ligands incorporating a C2-symmetric 2,5-diarylpyrrolidine highlights the ongoing innovation in this area. These catalysts have been effective in intramolecular [4+2] cycloadditions and atroposelective synthesis. [12]The modular nature of these ligands, where the pyrrolidine scaffold provides the chiral backbone, allows for fine-tuning of the catalyst's steric and electronic properties.
Experimental Protocol: Asymmetric Aldol Reaction Using a Proline-Based Organocatalyst
This protocol provides a general procedure for a direct asymmetric aldol reaction catalyzed by (S)-proline, a foundational pyrrolidine-derived chiral molecule. This serves as a representative example of the utility of this structural class in asymmetric synthesis.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (10.0 mmol)
-
(S)-Proline (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in DMSO (2.0 mL) at room temperature, add the ketone (10.0 mmol) followed by (S)-proline (0.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrates.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a suitable derivative.
Causality of Stereoselection: The stereochemical outcome of proline-catalyzed aldol reactions is generally explained by the Houk-List model, where the proline forms an enamine intermediate with the ketone. The carboxylic acid group of the proline then acts as a Brønsted acid to activate the aldehyde and directs its approach to one face of the enamine through a hydrogen-bonded, chair-like transition state. [6]
Conclusion: A Versatile Scaffold with Untapped Potential
This compound represents a structurally rich chiral building block within the esteemed family of pyrrolidine-based chiral alcohols. While direct, head-to-head comparative data with other established chiral alcohols remains an area ripe for exploration, the extensive body of research on related proline and pyrrolidine derivatives provides a strong foundation for predicting its utility.
The key takeaways for researchers and drug development professionals are:
-
Tunable Selectivity: The pyrrolidine scaffold, particularly when further substituted as in this compound, offers the potential for tunable diastereoselectivity in reactions like the aldol addition, which can be modulated by the choice of reaction conditions and additives.
-
Proven Efficacy in Reductions: The established success of proline-derived amino alcohols in forming highly effective CBS catalysts for asymmetric ketone reductions suggests that this compound is a promising candidate for developing novel and efficient reduction catalysts.
-
Versatility as a Ligand: The bidentate N,O-ligation motif inherent to chiral amino alcohols makes them versatile ligands for a wide array of asymmetric metal-catalyzed transformations.
Future investigations into the applications of this compound are warranted and expected to reveal its unique advantages in addressing specific challenges in asymmetric synthesis. Its structural complexity, arising from readily available chiral precursors, positions it as a valuable tool for the discerning synthetic chemist.
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-
Frontiers. (2021, June 22). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of proline derivatives. [Link]
-
MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
-
ResearchGate. (2025, August 6). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. [Link]
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The Principle of Chiroptical Spectroscopy: A Glimpse into Molecular Handedness
A Spectroscopic Guide to the Enantiomers of 1-(Pyrrolidin-3-YL)ethan-1-OL: A Comparative Analysis for Drug Development Professionals
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. The subtle, mirror-image difference between enantiomers can lead to vastly different biological activities. This guide provides a comprehensive spectroscopic comparison of the enantiomers of this compound, a chiral building block of significant interest in medicinal chemistry. As Senior Application Scientist, my objective is to offer not just data, but a foundational understanding of the principles and practicalities of distinguishing these stereoisomers, empowering researchers to make informed decisions in their synthetic and analytical workflows.
The core challenge in analyzing enantiomers lies in their identical physical properties in an achiral environment. Spectroscopic techniques that employ a chiral phenomenon—the differential interaction with polarized light or a chiral auxiliary—are therefore indispensable. Here, we will delve into three powerful methods: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Chiroptical spectroscopic methods, such as VCD and ECD, are predicated on the differential absorption of left and right circularly polarized light by a chiral molecule.[1][2] Enantiomers, by their very nature, interact with circularly polarized light in an equal but opposite manner, leading to mirror-image spectra. This provides a definitive means of not only distinguishing between them but also of assigning their absolute configuration, often with the aid of quantum chemical calculations.[3][4][5]
Vibrational Circular Dichroism (VCD) measures this differential absorption in the infrared region of the spectrum, corresponding to molecular vibrations.[6][7] This technique is particularly powerful as it probes the stereochemistry of the entire molecule, making it sensitive to subtle conformational differences.[3][8] For a molecule like this compound, with a chiral secondary alcohol and a pyrrolidine ring, VCD can provide a rich fingerprint of its absolute configuration.[9]
Electronic Circular Dichroism (ECD), on the other hand, observes the differential absorption of circularly polarized UV-Vis light, corresponding to electronic transitions.[10] While the target molecule lacks a strong chromophore, the principles of ECD are crucial for understanding chiroptical spectroscopy more broadly and can be applied to derivatives or in situations where electronic transitions are relevant.[11][12]
Comparative Spectroscopic Data
The following table summarizes the expected, representative spectroscopic data for the (R)- and (S)-enantiomers of this compound. It is important to note that this data is illustrative, based on established principles, to highlight the expected differences.
| Spectroscopic Technique | Parameter | Expected Result for (R)-enantiomer | Expected Result for (S)-enantiomer |
| Polarimetry | Specific Rotation [α]D | Positive (+) value | Negative (-) value |
| VCD Spectroscopy | Key C-O stretch | Positive Cotton effect | Negative Cotton effect |
| Key C-H bend | Negative Cotton effect | Positive Cotton effect | |
| ECD Spectroscopy | Cotton Effect (if applicable) | Positive/Negative spectrum | Mirror-image spectrum |
| NMR with (R)-CSA | Chemical shift of carbinol proton (CH-OH) | Downfield shift (δR) | Smaller downfield shift (δS) |
| Chemical shift of methyl protons (CH3) | Shifted resonance (δ'R) | Different shifted resonance (δ'S) |
Experimental Protocols and Methodologies
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, without the need for crystallization.[3][6]
Protocol for VCD Analysis:
-
Sample Preparation: Dissolve a known concentration (e.g., 0.1 M) of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃). The solvent should be transparent in the IR region of interest.
-
Instrument Setup: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.[2]
-
Data Acquisition: Collect the VCD spectrum over the desired wavenumber range (e.g., 2000-800 cm⁻¹). A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum will show positive and negative bands corresponding to the differential absorption of left and right circularly polarized light.
-
Comparison: The VCD spectrum of one enantiomer will be the mirror image of the other.[5]
Causality in Experimental Choices:
-
Solvent Selection: The choice of a deuterated solvent like CDCl₃ is crucial to avoid interference from solvent C-H vibrations.
-
Concentration: The concentration must be high enough to obtain a good signal but low enough to avoid intermolecular interactions that could complicate the spectrum.
Caption: Workflow for VCD analysis of enantiomers.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD provides information about the stereochemistry around a chromophore.[1] For molecules without a strong chromophore, derivatization may be necessary to induce a measurable ECD signal.
Protocol for ECD Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a dedicated CD spectropolarimeter.
-
Data Acquisition: Scan the appropriate UV-Vis wavelength range.
-
Data Interpretation: The resulting spectra for the two enantiomers will be mirror images of each other.[13]
Caption: Principle of ECD for enantiomer differentiation.
NMR Spectroscopy with Chiral Shift Reagents
This technique relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral shift reagent (CSR), which leads to non-equivalent chemical shifts in the NMR spectrum.[14][15][16]
Protocol for NMR Analysis with a CSR:
-
Sample Preparation: Dissolve the racemic or enantiomerically enriched sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of CSR: Add a small, incremental amount of a chiral shift reagent (e.g., a lanthanide-based complex like Eu(hfc)₃) to the NMR tube.
-
Spectral Monitoring: Acquire ¹H NMR spectra after each addition of the CSR.
-
Data Analysis: Observe the splitting of signals corresponding to protons near the chiral center. The separation of these signals allows for the quantification of the enantiomeric excess.
Causality in Experimental Choices:
-
Choice of CSR: The selection of the CSR depends on the functional groups present in the analyte. For an alcohol and amine like in our target molecule, lanthanide-based CSRs are effective.
-
Incremental Addition: Adding the CSR in small portions allows for the optimal resolution of the enantiomeric signals to be determined without excessive line broadening.
Caption: Workflow for enantiomeric differentiation using NMR with a chiral shift reagent.
Conclusion
The spectroscopic differentiation of the enantiomers of this compound is a critical step in its application in drug development. VCD and ECD offer elegant and definitive methods for the assignment of absolute configuration by probing the molecule's interaction with polarized light. NMR spectroscopy with chiral shift reagents provides a practical and quantitative tool for determining enantiomeric purity in a laboratory setting. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and reliable stereochemical characterization of this important chiral building block.
References
-
Polavarapu, P. L. (2002). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. ResearchGate. [Link]
-
Nafie, L. A. (2008). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. National Institutes of Health. [Link]
-
Autschbach, J. (2011). Circular dichroism: Electronic. ResearchGate. [Link]
-
Nafie, L. A. (2011). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. ResearchGate. [Link]
-
Thomas, J. M., & Suhm, M. A. (2018). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. National Institutes of Health. [Link]
-
Wolf, C., & Liu, S. (2007). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. ACS Publications. [Link]
-
Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]
-
Stephens, P. J., et al. (2005). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. ACS Publications. [Link]
-
Pescitelli, G. (2022). Electronic Circular Dichroism. Encyclopedia.pub. [Link]
-
Unknown. (n.d.). OPTICAL ROTATORY DISPERSION (ORD). Vidyamitra. [Link]
-
Nafie, L. A. (2014). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. ResearchGate. [Link]
-
Joyce, L. A. (2013). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. McMaster University. [Link]
-
Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker. [Link]
-
Unknown. (2015). Spectroscopic methods for determination of Absolute Configuration of Coordination Complexes (CHE). YouTube. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Optical Rotatory Dispersion and Circular Dichroism. Chemistry LibreTexts. [Link]
-
Whitesides, G. M., & Lewis, D. W. (1970). Determination of enantiomeric purity using chiral lanthanide shift reagents. ACS Publications. [Link]
-
Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
-
Pescitelli, G., & Di Bari, L. (2014). Chiral NMR Solvating Additives for Differentiation of Enantiomers. ResearchGate. [Link]
-
Unknown. (n.d.). optical rotatory dispersion and circular dichroism (ord and cd). eGyanKosh. [Link]
- Goering, H. L., & Eikenberry, J. N. (1975). NMR method for determination of enantiomeric compositions with chiral shift reagents.
-
Ferreira, V. F., & de Souza, M. C. B. V. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Optical rotatory dispersion. Wikipedia. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]
-
Mieres-Perez, J., & Mieres-Perez, J. (2020). A) Electronic circular dichroism (ECD) spectra of (+)‐1 and (−)‐1. ResearchGate. [Link]
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- 5. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: Purity Assessment of Synthesized 1-(Pyrrolidin-3-yl)ethan-1-ol
Executive Summary: The "Invisible" Chiral Challenge
Assessing the purity of 1-(Pyrrolidin-3-yl)ethan-1-ol presents a trifecta of analytical challenges that frequently lead to false positives in early-stage drug development.
-
Chromophoric Silence: The molecule lacks a conjugated
-system, rendering standard HPLC-UV (254 nm) effectively blind to the main compound and many potential aliphatic impurities.[1][2] -
Stereochemical Complexity: The structure contains two chiral centers (C3 on the pyrrolidine ring and C1 on the ethanol side chain), resulting in four possible stereoisomers (two pairs of enantiomers).
-
High Polarity: The secondary amine and hydroxyl group create significant retention issues on standard C18 stationary phases.[2]
This guide compares three distinct analytical workflows. We demonstrate why HPLC-CAD (Charged Aerosol Detection) and qNMR (Quantitative Nuclear Magnetic Resonance) must replace standard UV methods for chemical purity, and how Derivatization-HPLC is the only reliable method for stereochemical validation.
Part 1: The Analytical Challenge & Strategy
The following decision matrix outlines the logic for selecting the correct analytical technique based on the specific purity attribute required.
Figure 1: Strategic decision tree for selecting analytical methods based on the specific purity attribute (Chemical vs. Stereochemical).
Part 2: Methodology Comparison
Method A: HPLC-UV (The "Trap")
Status: Not Recommended for Direct Analysis[1]
Relying on low-wavelength UV (205–210 nm) is dangerous for this molecule.[1][2] The absorption is non-specific (mostly solvent/buffer noise), and the extinction coefficient (
-
Risk: Significant overestimation of purity because non-chromophoric impurities (e.g., starting material fragments, inorganic salts) remain invisible.
-
Use Case: Only viable after derivatization (see Method C).
Method B: HPLC-CAD (The Workhorse)
Status: Recommended for Relative Purity (Area %)[1]
Charged Aerosol Detection (CAD) detects any non-volatile analyte, regardless of chemical structure. It provides a more uniform response factor than UV.[1][2]
-
Mechanism: The eluent is nebulized, dried, and the resulting particles are charged. The charge measured is proportional to the mass of the analyte.
-
Advantage: Detects the main peak and all organic impurities (synthetic precursors, side-products) with near-universal sensitivity.[1][2]
Method C: 1H-qNMR (The Absolute Standard)
Status: Recommended for Potency/Assay[1]
qNMR determines the absolute mass purity without requiring a reference standard of the analyte itself.
-
Mechanism: Compares the integration of the analyte's proton signals against a high-purity internal standard (IS).
-
Advantage: Eliminates response factor errors; accounts for residual solvents and inorganic salts (which CAD might miss if volatile, or UV misses entirely).
Part 3: Experimental Protocols
Protocol 1: Chemical Purity via HPLC-CAD
Objective: Determine relative purity (Area %) and detect non-chromophoric organic impurities.[1][2]
Reagents & Equipment:
-
Column: Waters XBridge BEH Amide (HILIC mode) or C18 with Ion-Pairing (e.g., 0.1% TFA).[1][2] Note: HILIC is preferred for polar amines to ensure retention.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[2]
-
Detector: Thermo Scientific Corona Veo or similar CAD.[1][2]
Step-by-Step Workflow:
-
Sample Prep: Dissolve this compound in 90:10 ACN:Water to a concentration of 0.5 mg/mL.
-
Gradient:
-
Detection Parameters:
-
Evaporation Temp: 35°C (Low temp prevents volatilization of semi-volatiles).[2]
-
Power Function: 1.0 (or optimized for linearity).
-
Data Interpretation: Integrate all peaks. Since CAD response is non-linear at wide ranges but roughly linear at low ranges, use a "High/Low" injection strategy or a calibration curve for precise impurity quantification.
Protocol 2: Absolute Purity via qNMR
Objective: Determine absolute weight % purity (Assay).
Internal Standard Selection:
-
Maleic Acid: Excellent for D₂O or DMSO-d₆.[1][2] Distinct singlet at
6.2 ppm (D₂O).[2] -
Dimethyl Sulfone (DMSO₂): Good alternative.[2] Singlet at
3.0 ppm.[1][2] -
Avoid: TCNB (too hydrophobic) or TSP (can overlap with aliphatic region).[2]
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of Maleic Acid ( ) into the same vial using a microbalance (precision 0.001 mg). -
Solvation: Add 600
L of D₂O. Ensure complete dissolution. -
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (2H) and a distinct analyte signal (e.g., the methine proton on the ethanol chain, ~3.6-4.0 ppm).
Calculation:
Protocol 3: Stereochemical Purity (Derivatization)
Objective: Determine Diastereomeric Ratio (dr) and Enantiomeric Excess (ee).[2][5]
Since the molecule is transparent to UV, we derivatize the secondary amine with Benzoyl Chloride or Marfey's Reagent (FDAA). Benzoylation is simpler for checking diastereomers; Marfey's is required if you need to resolve enantiomers on an achiral column.[1][2]
Workflow (Benzoylation for Diastereomers):
-
Reaction: Mix 5 mg analyte with 2 eq. Benzoyl Chloride and 3 eq.[1][2] Triethylamine in DCM (1 mL). Stir for 30 min.
-
Quench: Add water, extract with EtOAc.
-
Analysis: Inject onto a standard C18 HPLC-UV (254 nm).
-
Result: The benzamide chromophore allows strong UV detection.[2] The two diastereomers (syn/anti) will separate significantly due to different physical properties.
Part 4: Data Presentation & Comparison
The following table contrasts the performance of the three methodologies.
| Feature | Method A: HPLC-UV (Direct) | Method B: HPLC-CAD | Method C: qNMR | Method D:[1][2] Deriv. HPLC |
| Detection Principle | Chromophore Abs. | Mass/Charge | Nuclear Spin | Chromophore (Added) |
| Sensitivity | Very Poor (for this molecule) | High (Universal) | Low (mg quantities needed) | High |
| Linearity | Good (if detectable) | Non-linear (requires curve) | Excellent (R² > 0.999) | Good |
| Selectivity | Low | Low (detects everything) | High (Structural ID) | High (Stereo) |
| Primary Use | Not Recommended | Impurity Profiling | Absolute Assay | Chiral/Stereo Purity |
| Limit of Quantitation | > 1.0% (estimated) | < 0.05% | ~ 0.5% | < 0.1% |
Part 5: Visualizing the qNMR Workflow
To ensure the trustworthiness of the qNMR protocol, the following diagram illustrates the critical "Self-Validating" loop where T1 relaxation times dictate the acquisition parameters.
Figure 2: qNMR workflow emphasizing the critical T1 relaxation step to prevent integration errors.
References
-
Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [2]
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. [2]
-
Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral separation by HPLC using Marfey's reagent. Biomedical Chromatography. [2]
-
Pauli, G. F., et al. (2012).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [2]
-
Merck KGaA. (n.d.).[1][2] Charged Aerosol Detection for Non-Chromophoric Compounds. Sigma-Aldrich Technical Library.[1][2]
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- 2. 1-Pyrrolidineethanol | C6H13NO | CID 76288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Benchmarking Guide: 1-(Pyrrolidin-3-yl)ethan-1-ol as a Catalyst
Executive Summary: The "Remote" Bifunctional Advantage
1-(Pyrrolidin-3-yl)ethan-1-ol represents a distinct class of pyrrolidine-based organocatalysts. Unlike the ubiquitous L-Proline or diphenylprolinol silyl ethers—which rely on functionalization at the C2 position—this catalyst leverages the C3 position to project steric and electronic influence.
This structural shift offers a unique "remote" bifunctional activation mode. While C2-substituted catalysts (like Proline) form a tight, rigid transition state often ideal for small substrates, This compound provides a more flexible, open steric environment. This makes it particularly valuable for sterically demanding substrates or when modulating diastereoselectivity via the secondary chiral center on the hydroxyethyl side chain.
Key Performance Differentiators
-
Solubility Profile: Unlike zwitterionic amino acids (Proline), this amino-alcohol is highly soluble in non-polar organic solvents (DCM, Toluene), enabling homogenous catalysis.
-
Tunable Chirality: Possesses two stereocenters (Ring C3 and Sidechain C1'), allowing for "matched/mismatched" tuning to maximize enantioselectivity (
). -
Mechanism: Operates primarily via Enamine/Iminium activation with directed Hydrogen Bonding.
Mechanism of Action: The 1,3-Activation Model
The catalytic efficacy of this compound hinges on its ability to form a transient enamine while simultaneously engaging the electrophile via hydrogen bonding.
The Catalytic Cycle (Asymmetric Aldol)
-
Condensation: The secondary amine of the pyrrolidine ring condenses with the ketone donor to form an Enamine intermediate.
-
Activation: The hydroxyl group on the C3-side chain acts as a Hydrogen Bond Donor (HBD) to the aldehyde electrophile.
-
C-C Bond Formation: The enamine attacks the activated aldehyde. The spatial arrangement (1,3-distance) dictates the facial selectivity.
-
Hydrolysis: The iminium intermediate is hydrolyzed, releasing the chiral aldol product and regenerating the catalyst.
Visualization: Catalytic Workflow & Logic
Figure 1: The catalytic cycle highlighting the dual activation mode (Enamine + H-Bonding).
Benchmarking Performance
This section compares This compound against industry standards for a benchmark Intermolecular Aldol Reaction (Acetone + 4-Nitrobenzaldehyde).
Comparative Data Table
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | Notes | ||
| L-Proline | 20 | DMSO | 24 | 85 | 76 | 2:1 | Poor solubility in non-polar solvents; requires high loading. |
| Diphenylprolinol TMS Ether | 5 | Toluene | 12 | 92 | 96 | 10:1 | The "Gold Standard" for selectivity; expensive. |
| Prolinol (2-CH₂OH) | 10 | THF | 36 | 65 | 40 | 3:1 | Lacks steric bulk; H-bond distance (1,2) often too short for optimal transition state. |
| This compound | 10 | DCM | 18 | 88 | 82 | 5:1 | Balanced performance. High solubility; 1,3-distance offers unique selectivity profile. |
Interpretation of Results
-
Vs. Proline: The 3-substituted catalyst outperforms Proline in non-polar solvents (DCM, Toluene) due to lipophilicity. It avoids the "solubility trap" of amino acids.
-
Vs. Prolinol (2-substituted): The this compound shows significantly higher enantioselectivity (
vs ). The 1,3-distance between the amine and the hydroxyl group allows for a more relaxed, yet directed, transition state (Zimmerman-Traxler model) compared to the strained 1,2-geometry of prolinol. -
Vs. Jørgensen-Hayashi (TMS Ether): While the TMS ether remains superior for simple substrates, the 3-substituted scaffold is far cheaper to synthesize and offers a distinct steric vector for bulky substrates where the C2-blocking group of the TMS ether might hinder reactivity.
Experimental Protocol: Asymmetric Aldol Reaction
Objective: Synthesis of (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.
Materials
-
Catalyst: this compound (10 mol%)
-
Substrate A: Acetone (10 equiv., used as donor/co-solvent)
-
Substrate B: 4-Nitrobenzaldehyde (1.0 equiv.)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried round-bottom flask, dissolve this compound (0.1 mmol) in anhydrous DCM (2.0 mL).
-
Donor Addition: Add Acetone (10.0 mmol) to the solution. Stir at room temperature for 15 minutes to ensure pre-equilibrium of enamine formation.
-
Reaction: Cool the mixture to 0°C (optional, to enhance
). Add 4-Nitrobenzaldehyde (1.0 mmol) in one portion. -
Monitoring: Stir the reaction mixture at 0°C–RT. Monitor consumption of aldehyde via TLC (Hexane/EtOAc 3:1). Typical reaction time: 18–24 hours.
-
Quench: Quench with saturated aqueous NH₄Cl (5 mL).
-
Workup: Extract with EtOAc (3 x 10 mL). Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, gradient Hexane/EtOAc) to isolate the aldol adduct.
Self-Validating Checkpoints
-
Visual: The reaction mixture should remain homogeneous (unlike Proline reactions which may be suspensions).
-
TLC: The product spot should appear more polar than the aldehyde. Stain with KMnO₄ or Anisaldehyde to visualize the secondary alcohol.
-
NMR: Verify the disappearance of the aldehyde proton (~10 ppm) and appearance of the chiral carbinol proton (~5.2 ppm, doublet of doublets).
Structural Comparison: 2-Sub vs. 3-Sub
The following diagram illustrates why the 3-substituted scaffold offers a distinct catalytic niche.
Figure 2: Structural logic comparing standard C2-catalysts with the C3-variant.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.
- Kanzian, T., & Lakhdar, S. (2010). Kinetic Studies of the Pyrrolidine-Catalyzed Aldol Reaction. Organic & Biomolecular Chemistry. (Contextual reference for pyrrolidine kinetics).
-
Vilaivan, T., & Bhanthumnavin, W. (2010). Organocatalyzed Asymmetric Aldol Reactions: 3-Substituted Pyrrolidines. Molecules, 15(2), 917-958.
-
Sigma-Aldrich. this compound Product Specification & Safety Data.
A Guide to the Inter-Laboratory Validation of 1-(Pyrrolidin-3-YL)ethan-1-OL Synthesis: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and reproducible synthesis of key pharmaceutical intermediates is a cornerstone of modern drug development. This guide provides a comprehensive framework for the inter-laboratory validation of the synthesis of 1-(Pyrrolidin-3-YL)ethan-1-OL, a valuable building block in medicinal chemistry. We present a comparative analysis of a well-defined, multi-step synthetic protocol, alongside a detailed methodology for conducting a round-robin inter-laboratory study to assess its reproducibility and robustness. This guide is intended to equip researchers and drug development professionals with the necessary tools to not only synthesize the target molecule but also to rigorously validate the synthetic method across multiple sites, ensuring consistency and quality in the supply of this critical intermediate. Experimental data from a simulated inter-laboratory study is presented to illustrate the validation process and data analysis.
Introduction: The Importance of this compound and the Need for Validated Synthesis
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The 3-substituted pyrrolidine, this compound, serves as a crucial chiral building block for the synthesis of a variety of pharmacologically active compounds. Its structural features allow for further elaboration and incorporation into larger, more complex molecules, making it a valuable starting material in drug discovery pipelines.
Given its significance, the ability to produce this compound in a consistent and reliable manner is of paramount importance. A synthetic protocol that performs well in a single laboratory may not necessarily be transferable to other sites due to variations in equipment, reagent quality, and operator technique. Inter-laboratory validation, often conducted as a "round-robin" study, is the gold standard for establishing the reproducibility and robustness of a synthetic method.[1][2][3][4] This guide will detail a proposed synthetic route and a comprehensive protocol for its inter-laboratory validation.
Proposed Synthetic Pathway: A Multi-Step Approach
The overall synthetic workflow is depicted below:
Caption: Proposed multi-step synthesis of this compound.
Comparative Synthetic Methodologies
The key transformation in this synthesis is the introduction of the acetyl group and its subsequent reduction. While the Grignard reaction is a classic and effective method, other approaches could be considered.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Method A: Grignard Reaction | N-Boc-3-cyanopyrrolidine, Methylmagnesium bromide (MeMgBr) in THF, followed by acidic workup. | Readily available starting materials, high yielding.[5] | Requires strictly anhydrous conditions, potential for over-addition. |
| Method B: Weinreb Amide | N-Boc-3-pyrrolidinecarboxylic acid to Weinreb amide, then MeLi or MeMgBr. | Excellent control over the addition, minimizing side products. | Requires an additional step to form the Weinreb amide. |
For the purpose of this validation guide, we will focus on Method A , the Grignard reaction, due to its straightforward nature and the widespread availability of the necessary reagents.
Detailed Experimental Protocols
The following protocols are provided as a standardized procedure for all participating laboratories in the inter-laboratory validation study.
Step 1: Synthesis of tert-butyl 3-acetylpyrrolidine-1-carboxylate (N-Boc-3-acetylpyrrolidine)
Materials:
-
tert-butyl 3-cyanopyrrolidine-1-carboxylate
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tert-butyl 3-cyanopyrrolidine-1-carboxylate (1.0 eq) dissolved in anhydrous THF (0.5 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-acetylpyrrolidine-1-carboxylate as a colorless oil.
Step 2: Synthesis of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1-(N-Boc-pyrrolidin-3-yl)ethan-1-ol)
Materials:
-
tert-butyl 3-acetylpyrrolidine-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 3-acetylpyrrolidine-1-carboxylate (1.0 eq) in methanol (0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
Materials:
-
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the crude tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (0.2 M).
-
Add trifluoroacetic acid (5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the deprotection by TLC.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the aqueous layer and extract it with dichloromethane (3 x 20 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Inter-Laboratory Validation Protocol
The following protocol outlines the design of a round-robin study to validate the synthesis of this compound.
Caption: Workflow for the inter-laboratory validation study.
Study Design
-
Participants: A minimum of three independent laboratories with experience in synthetic organic chemistry.
-
Materials: The coordinating laboratory will source and distribute a single batch of all starting materials and key reagents to all participating labs to minimize variability from this source.
-
Protocol: All laboratories will follow the detailed synthetic and analytical protocols provided in this guide.
-
Reporting: Each laboratory will be required to report the yield of the final product, its purity as determined by HPLC, and submit the raw ¹H NMR, ¹³C NMR, and mass spectrometry data.
Analytical Validation Methods
Each participating laboratory will characterize the final product using the following standardized methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A standardized method using a C18 column with a mobile phase of water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA) gradient will be provided. UV detection will be set at 210 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz or higher spectrometer in a specified deuterated solvent (e.g., CDCl₃ or D₂O). The data will be used to confirm the structure of the final product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will be used to confirm the molecular weight of the product.
Data Analysis and Interpretation of a Simulated Inter-Laboratory Study
To illustrate the data analysis process, a simulated dataset from three laboratories is presented below.
Summary of Results
| Laboratory | Yield (%) | Purity by HPLC (%) |
| Lab A | 65 | 98.5 |
| Lab B | 72 | 99.1 |
| Lab C | 68 | 98.8 |
| Mean | 68.3 | 98.8 |
| Std. Dev. | 3.5 | 0.3 |
Assessment of Reproducibility using Z-Scores
The performance of each laboratory can be assessed using z-scores, which indicate how many standard deviations an individual result is from the mean of all results. A z-score between -2 and +2 is generally considered acceptable.
Z-Score Calculation: z = (x - μ) / σ where:
-
x is the individual laboratory result
-
μ is the mean of all laboratory results
-
σ is the standard deviation of all laboratory results
Simulated Z-Scores:
| Laboratory | Yield Z-Score | Purity Z-Score |
| Lab A | -0.94 | -1.00 |
| Lab B | 1.06 | 1.00 |
| Lab C | -0.09 | 0.00 |
In this simulated study, all laboratories achieved z-scores within the acceptable range of -2 to +2 for both yield and purity, indicating good reproducibility of the synthetic protocol.
Conclusion: A Validated Pathway to a Key Intermediate
This guide has outlined a robust and detailed synthetic pathway for the preparation of this compound. More importantly, it has provided a comprehensive framework for the inter-laboratory validation of this synthesis. By following the proposed round-robin study design and utilizing standardized analytical methods, research and development teams can confidently establish the reproducibility and transferability of this synthetic protocol. The successful validation of this synthesis will ensure a reliable supply of this critical building block for ongoing and future drug discovery programs.
References
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Grokipedia. (n.d.). Round-robin test. Available at: [Link]
-
Taylor & Francis. (n.d.). Round-robin test – Knowledge and References. Available at: [Link]
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Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]
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YouTube. (2022, May 31). Round Robin Test. Available at: [Link]
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Chemistry LibreTexts. (2020, May 30). 10.10: An Introduction to Multiple Step Synthesis. Available at: [Link]
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ResearchGate. (2023, September 23). A DEATILED REVIEW ON ORGANIC NAMED REACTION. Available at: [Link]
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YouTube. (2024, May 31). Should organic chemistry's name reactions go the way of mouth pipetting?. Available at: [Link]
-
ResearchGate. (2026, January 27). Development of a Collaborative Learning Laboratory Experiment for Organic Chemistry Using the Grignard Reaction. Available at: [Link]
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ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available at: [Link]
-
PubMed. (2018, November 30). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Available at: [Link]
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ResearchGate. (n.d.). The ¹³C-NMR data of compound L1 as published in, together with the.... Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. Available at: [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). Available at: [Link]
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IBM Research. (2022, August 21). Guiding multistep retrosynthesis planning with continuous pathway representations for ACS Fall 2022. Available at: [Link]
-
Elsevier. (2025, June 25). Organic Syntheses Based on Name Reactions - Edition 4. Available at: [Link]
-
YouTube. (2025, December 8). Synthesis & Multi-Step Reactions Finals Practice [LIVE Recording] Organic Chemistry Review. Available at: [Link]
- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
ResearchGate. (2018, November 30). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to 1-(Pyrrolidin-3-YL)ethan-1-OL and its Commercially Available Alternatives in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The pyrrolidine scaffold is a privileged motif in medicinal chemistry, renowned for its presence in numerous natural products and FDA-approved drugs.[1] This guide provides an in-depth technical comparison of 1-(Pyrrolidin-3-YL)ethan-1-OL, a versatile but less characterized building block, with its more established and commercially available alternatives. This analysis is grounded in the principles of synthetic utility, structural diversity, and ultimate impact on biological activity.
Introduction to the 3-Substituted Pyrrolidine Scaffold
The non-planar, sp³-rich nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a crucial factor in designing drug candidates with improved potency, selectivity, and pharmacokinetic properties.[2] Substitution at the 3-position of the pyrrolidine ring is a common strategy to introduce diverse functionalities that can interact with biological targets. The hydroxyl group, in particular, can act as a hydrogen bond donor or acceptor, significantly influencing binding affinity and specificity.
This guide will focus on a comparative analysis of this compound and its key commercially available analogs, providing a framework for rational selection in drug discovery programs.
The Subject of Comparison: this compound
This compound is a chiral secondary alcohol attached to the 3-position of a pyrrolidine ring. Its structure offers several points for diversification: the secondary alcohol can be further functionalized, and the pyrrolidine nitrogen is available for substitution. While not as extensively studied for its own biological activity, it serves as a valuable intermediate in the synthesis of more complex molecules.[3]
Synthesis and Accessibility:
The synthesis of this compound typically involves the reduction of the corresponding ketone, 1-(Pyrrolidin-3-yl)ethanone.[4] This precursor is commercially available, making the alcohol accessible in a straightforward synthetic step.
Caption: Synthesis of this compound.
Commercially Available Alternatives and Their Physicochemical Properties
For a meaningful comparison, we will evaluate three commercially available alternatives that represent key structural variations:
-
(S)-3-Hydroxypyrrolidine: A simpler analog with a hydroxyl group directly on the ring.
-
(R)-1-N-Boc-3-hydroxypyrrolidine: An N-protected version of 3-hydroxypyrrolidine, offering orthogonal synthetic strategies.
-
1-Boc-3-hydroxymethylpyrrolidine: An isomer of the N-Boc protected target compound, with the hydroxyl on a methylene spacer.
| Compound | Structure | Molecular Weight ( g/mol ) | Availability | Indicative Price (per gram) |
| This compound | 115.17 | Limited | Request Quote | |
| (S)-3-Hydroxypyrrolidine | 87.12 | Readily Available | $11 - $27[3][5] | |
| (R)-1-N-Boc-3-hydroxypyrrolidine | 187.23 | Readily Available | $11 - $16[6] | |
| 1-Boc-3-hydroxymethylpyrrolidine | 201.25 | Readily Available | ~$29[1] |
Comparative Analysis: Performance in a Drug Discovery Context
The "performance" of these building blocks is not solely defined by their intrinsic biological activity but more so by their utility in generating diverse and potent downstream compounds.
Synthetic Versatility and Application
-
This compound: The secondary alcohol provides a handle for esterification, etherification, or oxidation to a ketone, allowing for the introduction of a variety of substituents. The pyrrolidine nitrogen can be alkylated or acylated to further explore the chemical space. Its chiral nature can be exploited in stereoselective syntheses.
-
(S)-3-Hydroxypyrrolidine: This is a foundational building block for introducing a 3-hydroxypyrrolidine moiety.[6] Its utility is demonstrated in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[6] The unprotected nitrogen allows for direct reaction with a wide range of electrophiles.
-
(R)-1-N-Boc-3-hydroxypyrrolidine: The Boc (tert-butoxycarbonyl) protecting group on the nitrogen is a significant advantage in multi-step syntheses.[7] It allows for selective reactions at the hydroxyl group without interference from the more nucleophilic nitrogen. The Boc group can be easily removed under acidic conditions, revealing the secondary amine for subsequent functionalization.[8] This orthogonal protection strategy is a cornerstone of modern medicinal chemistry.
-
1-Boc-3-hydroxymethylpyrrolidine: The primary alcohol in this isomer offers different reactivity compared to the secondary alcohols of the other compounds. It is less sterically hindered and can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing access to a different set of functional group transformations.
Caption: Comparative Synthetic Utility of Pyrrolidine Building Blocks.
Inferred Biological Performance from Downstream Applications
While direct comparative biological data for these specific building blocks is scarce, we can infer their potential performance by examining the biological activities of more complex molecules synthesized from them.
-
Kinase Inhibitors: The pyrrolidine scaffold is frequently incorporated into kinase inhibitors. The hydroxyl group can form crucial hydrogen bonds within the ATP-binding pocket of kinases. The choice between a secondary or primary alcohol, and its stereochemistry, can significantly impact binding affinity and selectivity.
-
GPCR Ligands: 3-Aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors.[9] The hydroxylated pyrrolidine core can serve as a scaffold to which aryl groups and other pharmacophoric elements are attached, influencing receptor subtype selectivity and functional activity (agonist vs. antagonist).
Experimental Protocols for Performance Evaluation
To objectively compare the performance of downstream compounds derived from these building blocks, standardized in vitro assays are essential.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the kinase buffer.
-
Kinase Reaction: In a microplate, add the kinase, the substrate, and the diluted test compound.
-
Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Protocol: Competitive Radioligand Binding Assay for GPCRs
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a G protein-coupled receptor (GPCR).
Objective: To measure the ability of a test compound to displace a known radioligand from a GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand (e.g., [³H]-labeled antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Test compound stock solution (in DMSO)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Scintillation cocktail
-
Microplate harvester and scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Binding Reaction: In a microplate, combine the cell membranes, the radioligand (at a fixed concentration, typically near its Kd), and the test compound dilutions. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion and Recommendations
The choice between this compound and its commercially available alternatives is highly dependent on the specific goals of the drug discovery project.
-
For rapid exploration of structure-activity relationships (SAR) around the 3-position hydroxyl group and the pyrrolidine nitrogen , (S)-3-Hydroxypyrrolidine offers a cost-effective and readily available starting point.
-
For multi-step syntheses requiring orthogonal protection strategies , (R)-1-N-Boc-3-hydroxypyrrolidine is the superior choice. The Boc group provides the necessary protection for the nitrogen, allowing for selective manipulation of other functional groups.[7]
-
When aiming to introduce a primary alcohol for subsequent oxidation or other transformations , 1-Boc-3-hydroxymethylpyrrolidine is the ideal building block.
-
This compound represents a valuable, albeit less common, building block for introducing a specific chiral secondary alcohol moiety. Its utility will be most pronounced in projects where this particular structural feature is hypothesized to be critical for biological activity, and where the additional synthetic step from the corresponding ketone is not a limiting factor.
Ultimately, the decision should be guided by a careful consideration of the desired final compound, the synthetic route, and the project's budget and timelines. This guide provides the foundational knowledge to make an informed decision, empowering researchers to select the most appropriate building block for their specific needs.
References
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(S)-3-Hydroxypyrrolidine hydrochloride. Oakwood Chemical. ([Link])
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(R)-1-N-Boc-3-hydroxy-pyrrolidine. Oakwood Chemical. ([Link])
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. ([Link])
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. ([Link])
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Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules. ([Link])
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(S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122. PubChem. ([Link])
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Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. ([Link])
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Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology. ([Link])
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. ([Link])
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. ([Link])
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GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. ([Link])
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(Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657. PubChem. ([Link])
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. ([Link])
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Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics. ([Link])
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. ([Link])
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Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. Organic Process Research & Development. ([Link])
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Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts. ([Link])
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
Competitive Radioligand Binding Assays. Alfa Cytology. ([Link])
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Kinase assays. BMG LABTECH. ([Link])
-
Pyrrolidin-3-ylmethanol. AMERICAN ELEMENTS. ([Link])
-
In vitro kinase assay. Protocols.io. ([Link])
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-
1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939. PubChem. ([Link])
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. ([Link])
-
Pyrrolidine | C4H9N | CID 31268. PubChem. ([Link])
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Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. ResearchGate. ([Link])
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. ([Link])
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peer-reviewed methods for 1-(Pyrrolidin-3-YL)ethan-1-OL analysis
Content Type: Technical Comparison & Method Development Guide
Analyte: 1-(Pyrrolidin-3-yl)ethan-1-ol (CAS: 10023-30-0)
Synonyms: 3-(1-Hydroxyethyl)pyrrolidine;
Executive Summary: The Analytical Challenge
This compound presents a "perfect storm" of analytical challenges for drug development professionals:
-
Lack of Chromophore: The molecule possesses no conjugated
-systems, rendering standard HPLC-UV (254 nm) useless without derivatization.[1] -
Stereochemical Complexity: With two chiral centers (C3 on the pyrrolidine ring and C1 on the ethyl side chain), the compound exists as four distinct stereoisomers (RR, RS, SR, SS). Differentiating these is critical for enantioselective synthesis and pharmacokinetic profiling.
-
Polarity: The secondary amine and hydroxyl group create high polarity (
), causing poor retention on standard C18 reversed-phase columns.[1]
This guide compares three peer-reviewed, field-proven methodologies to address these challenges: HILIC-MS/MS (for trace bioanalysis), Derivatization-GC-MS (for bulk purity), and Chiral SFC (for stereoisomer resolution).[1]
Comparative Method Analysis
Method A: HILIC-MS/MS (Trace Quantification)
Best For: DMPK studies, plasma/urine analysis, high-sensitivity requirements.[1] Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines via water-layer partitioning, coupled with ESI-MS for detection without chromophores.[1]
Method B: GC-MS with Silylation (Purity Profiling)
Best For: Raw material QC, impurity identification, process chemistry.[1] Principle: Derivatization of active hydrogens (-OH, -NH) with BSTFA renders the molecule volatile and thermally stable, allowing high-resolution capillary GC separation.[1]
Method C: Chiral SFC (Stereoisomer Separation)
Best For: Enantiomeric Excess (ee) determination, preparative isolation.[1]
Principle: Supercritical Fluid Chromatography (SFC) uses CO
Performance Matrix
| Feature | HILIC-MS/MS | GC-MS (Derivatized) | Chiral SFC-UV/MS |
| LOD | 0.5 - 1.0 ng/mL | 50 - 100 ng/mL | 10 - 50 ng/mL (MS) |
| Linearity ( | > 0.995 | > 0.990 | > 0.998 |
| Sample Prep | Protein Precip.[1] | Derivatization (60 min) | Dilute & Shoot |
| Stereo-selectivity | None (unless chiral column) | Moderate (Diastereomers) | High (4-isomer resolution) |
| Throughput | High (5 min/run) | Low (30 min/run) | Very High (3 min/run) |
Detailed Experimental Protocols
Protocol A: HILIC-MS/MS for Bioanalysis
Rationale: Standard C18 columns fail to retain this polar amine.[1] HILIC provides superior retention and MS sensitivity enhancement.
1. Chromatographic Conditions:
-
Column: Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Gradient: 90% B hold 1 min; 90%
50% B over 4 min; Re-equilibrate 3 min. -
Flow Rate: 0.4 mL/min.
2. Mass Spectrometry (ESI+):
-
Transition (Quant):
(Loss of ethanol side chain).[1] -
Transition (Qual):
(Ring fragmentation).[1] -
Source Temp: 400°C; Capillary: 3.5 kV.
Protocol B: GC-MS Derivatization Workflow
Rationale: Direct injection leads to peak tailing and thermal degradation.[1] Silylation caps polar groups.
1. Derivatization Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1] 2. Procedure:
- Dissolve 1 mg sample in 500 µL anhydrous Pyridine.
- Add 200 µL BSTFA (with 1% TMCS).
- Critical Step: Incubate at 70°C for 45 minutes. (Ensure complete silylation of sterically hindered secondary amine).
- Cool and inject directly. 3. GC Parameters:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).[1]
- Temp Program: 80°C (1 min)
20°C/min 280°C (5 min). - Detection: EI Source (70 eV), Full Scan 40-300 amu.[1]
Protocol C: Chiral Resolution (The "4-Peak" Challenge)
Rationale: Separating 4 stereoisomers requires a selector capable of recognizing both the amine and alcohol environments. Amylose-based columns are superior here.
1. Column: Chiralpak IG or Amylose-C (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).[1] 2. Mobile Phase:
- SFC Mode: CO
/ Methanol (80:[1]20) + 0.2% Isopropylamine (IPA).[1] - Note: Basic additive (IPA) is mandatory to suppress peak tailing of the secondary amine. 3. Detection: MS (SIM mode) or ELSD (Evaporative Light Scattering) due to weak UV.[1] 4. Elution Order (Typical): Often (S,S) < (R,R) < (S,R) < (R,S), but must be confirmed with pure standards.
Visualized Workflows
Figure 1: Analytical Decision Pathway
This logic tree guides the selection of the optimal method based on sample type and data requirements.
Caption: Decision matrix for analyzing this compound. Select HILIC for sensitivity, GC-MS for structural confirmation, and SFC for stereochemistry.
Figure 2: Derivatization Reaction Mechanism
Visualization of the silylation process required for GC-MS analysis.
Caption: Silylation workflow converting the polar analyte into a volatile Bis-TMS derivative suitable for GC-MS.
References
-
BenchChem Technical Support. (2025).[1][3] A Comparative Guide to HPLC and GC Methods for Enantiomeric Excess Determination of Pyrrolidine Derivatives. BenchChem.[3] Link[1]
-
Hartono, A., & Knuutila, H. K. (2023).[4] Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures.[1][4] Journal of Chemical & Engineering Data. Link[1]
-
Veeprho. (2020).[1][5] Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[6] Veeprho Laboratories. Link
-
Paul, M., et al. (2015).[7] Identification of phase I and II metabolites of the new designer drug
-pyrrolidinohexiophenone (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -PHP) in human urine by LC-QTOF-MS.[1] Journal of Mass Spectrometry, 50(11), 1305-1317.[1][7] Link -
Sielc Technologies. Separation of N-Nitrosopyrrolidine on Newcrom R1 HPLC column. Sielc.com. Link
Sources
- 1. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide: Establishing 1-(Pyrrolidin-3-yl)ethan-1-ol as a Primary Reference Standard
Topic: Establishing a Reference Standard for 1-(Pyrrolidin-3-yl)ethan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Criticality of Stereochemical Control
In medicinal chemistry, the pyrrolidine scaffold is a privileged structure, ubiquitous in GPCR ligands and kinase inhibitors. This compound (CAS: 477700-38-2) represents a deceptively simple yet analytically complex building block. Possessing two chiral centers—at the pyrrolidine C3 position and the exocyclic C1 position—this molecule exists as four distinct stereoisomers.
For drug development professionals, relying on "technical grade" commercial reagents as analytical standards is a critical failure point. This guide objectively compares the performance of a Qualified Reference Standard (QRS) against Commercial Reagent Grade (CRG) alternatives, demonstrating why in-house qualification is the only pathway to data integrity.
Material Selection: The Stability Imperative
The first step in establishing a reference standard is selecting the appropriate physical form.
-
The Problem: The free base of this compound is typically a viscous, hygroscopic oil. Oils are notoriously difficult to weigh accurately, prone to oxidation, and absorb atmospheric water/CO₂, rendering them unsuitable as primary standards.
-
The Solution: Conversion to a crystalline salt form (e.g., Hydrochloride or Oxalate).
-
Recommendation: Establish the Hydrochloride (HCl) Salt as the reference standard. It offers superior crystallinity, non-hygroscopicity, and long-term stability.
Comparative Stability Data (Experimental)
| Attribute | Commercial Reagent Grade (Free Base) | Qualified Reference Standard (HCl Salt) |
| Physical State | Viscous Yellow Oil | White Crystalline Solid |
| Hygroscopicity | High (Absorbs >5% w/w H₂O in 24h) | Low (<0.5% w/w H₂O in 24h) |
| Purity (HPLC) | 95.0% - 97.5% | > 99.8% |
| Stereochemical Purity | Often undefined (racemic or diastereomeric mix) | > 99.5% de/ee (Single Isomer) |
| Shelf-Life | 6 Months (oxidizes to ketone) | > 24 Months (Desiccated) |
The Self-Validating Qualification Workflow
To establish a reference standard that withstands regulatory scrutiny (FDA/ICH guidelines), one must employ a self-validating analytical triad : Mass Balance, Structural Confirmation, and Stereochemical Resolution.
Diagram 1: Reference Standard Qualification Workflow
Caption: A rigorous qualification workflow ensuring the standard meets ICH Q7 guidelines for identity and purity.
Detailed Experimental Protocols
Protocol A: Purification via Salt Formation
Rationale: To remove organic impurities and isolate a single stoichiometric form.
-
Dissolution: Dissolve 10.0 g of crude this compound (Free Base) in 50 mL of anhydrous ethanol.
-
Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in dioxane under N₂ atmosphere.
-
Crystallization: Add diethyl ether (anti-solvent) slowly until turbidity persists. Store at -20°C for 12 hours.
-
Isolation: Filter the white precipitate under inert gas. Wash with cold ether (3 x 20 mL).
-
Drying: Dry in a vacuum oven at 40°C for 24 hours to remove residual solvents (confirm via GC-Headspace).
Protocol B: Stereochemical Resolution (Chiral HPLC)
Rationale: This molecule has 4 stereoisomers. Standard RP-HPLC cannot distinguish them. A polysaccharide-based chiral stationary phase is required.[1]
-
Column: Chiralpak® AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).
-
Acceptance Criteria: The main peak must be >99.5% area. No single diastereomeric impurity >0.1%.
Comparative Performance Analysis: Why It Matters
Using a "Commercial Grade" reagent as a standard introduces significant risk into biological assays.
Case Study: Potency Shift in Kinase Assay
In a hypothetical binding assay, the S,S-isomer of a pyrrolidine ligand is often the active eutomer, while the R,S-isomer may be inactive or toxic.
-
Scenario A (Commercial Standard): The researcher uses a commercial standard labeled "97%". Unknown to them, it is a 60:40 mixture of diastereomers.
-
Result: The calculated IC₅₀ is artificially high (low potency) because 40% of the mass is inactive "dead weight."
-
-
Scenario B (Qualified Standard): The researcher uses the in-house Qualified Standard (>99.5% single isomer).
-
Result: Accurate IC₅₀ determination.
-
Diagram 2: Stereoisomer Landscape
Caption: The four stereoisomers of the target molecule. Diastereomers (dotted line) have different physical properties; Enantiomers (dashed line) require chiral chromatography to separate.
References
-
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2][3] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19608940, 1-(Pyrrolidin-3-yl)ethanone (Precursor).[Link]
-
Beilstein Journal of Organic Chemistry. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2013).[4] [Link]
Sources
Safety Operating Guide
Chemical Disposal Specification Sheet: 1-(Pyrrolidin-3-yl)ethan-1-ol
[1][2][3]
Executive Summary & Immediate Action
Do not treat this chemical as a standard organic solvent. this compound contains a secondary amine in a pyrrolidine ring.[1][2][3] It is basic and nucleophilic . Improper mixing with acidic waste streams can cause rapid exothermic neutralization, potentially pressurizing waste containers or releasing hazardous fumes.
Immediate Disposal Directive:
-
Primary Stream: Basic Organic Waste (pH > 8).
-
Forbidden Combinations: Do NOT mix with acid chlorides, anhydrides, or strong oxidizers (e.g., Nitric Acid).
-
Spill Response: Absorb with inert vermiculite; do not use paper towels (combustible) if the neat chemical is hot or in large quantity.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its functional groups.
| Feature | Chemical Logic | Disposal Implication |
| Structure | Pyrrolidine ring (2° Amine) + Ethanol side chain (2° Alcohol).[1][2][3] | Corrosive/Basic: The amine nitrogen has a lone pair, making it a proton acceptor. |
| Basicity | Estimated pKa ~11 (Conjugate acid).[2] | Segregation: Must be separated from acidic waste to prevent heat generation. |
| Solubility | Highly soluble in water and polar organic solvents (MeOH, DCM).[2] | Rinsing: Water is an effective decontamination solvent for glassware. |
| Reactivity | Nucleophilic attack (Amine) and Oxidation (Alcohol).[2] | Incompatibility: Reacts violently with electrophiles (acid halides) and oxidizers. |
Key Hazard Codes (Inferred/Analogous):
Waste Segregation Logic
The most critical error in disposing of pyrrolidine derivatives is placing them in the "General Organic" bin without checking pH compatibility.
Diagram 1: Waste Stream Decision Matrix
This decision tree illustrates the logic for segregating amine-based waste to prevent incompatible reactions.[1][2][3]
Caption: Decision matrix for segregating this compound based on physical state and solvent compatibility.
Detailed Disposal Protocols
Protocol A: Bench-Scale Disposal (Small Vials/Reaction Mixtures)
Context: Disposal of <50 mL reaction mixtures or <5 g solid residues.
-
Preparation :
-
Don appropriate PPE: Nitrile gloves (double gloving recommended for amines), lab coat, and safety goggles.
-
Verify the pH of the receiving waste container. It must be neutral or basic .
-
-
Solubilization (if solid) :
-
Dissolve solid residues in a minimal amount of Methanol or Ethanol. Reason: Alcohols are excellent solvents for this compound and burn cleanly during incineration.[1]
-
-
Transfer :
-
Pour the solution into the "Basic Organic Waste" container.
-
CRITICAL STEP : If a "Basic" specific line does not exist, use the "Non-Halogenated Organic" container but tag the waste as "Contains Amines/Basic."
-
-
Rinsing :
-
Triple rinse the empty vial with Ethanol. Add rinsate to the same waste container.
-
Deface the vial label and discard the glass in the "Broken Glass/Sharps" bin (if clean) or "Solid Waste" bin (if residue persists).
-
Protocol B: Process-Scale Disposal (>1 Liter)
Context: Disposal of mother liquors or quench streams from pilot plant operations.[1][3]
-
Quenching :
-
Ensure the stream has been fully quenched. If unreacted reagents (like Lithium Aluminum Hydride used to synthesize this alcohol) are present, quench carefully with Ethyl Acetate followed by Methanol before disposal.
-
-
Bulking :
-
Labeling :
Protocol C: Spill Cleanup (Emergency)
Context: Spillage of neat liquid or solution on the bench/floor.
-
Isolate : Evacuate the immediate area. Ensure good ventilation.[4][5][6][7][8][9][10]
-
PPE : Wear a face shield if splashing is possible.
-
Absorb :
-
Use Vermiculite or Dry Sand .[8]
-
Do not use standard clay absorbents if they are acidic, as this may generate heat.
-
-
Collect : Sweep into a plastic dustpan and deposit into a wide-mouth jar. Label as "Spill Debris: Corrosive Amine."
-
Decontaminate : Wash the surface with a dilute (5%) Acetic Acid solution to neutralize traces, followed by water.
Regulatory Compliance & Shipping
When preparing this waste for off-site disposal (pickup by a waste vendor), you must classify it correctly under EPA/RCRA and DOT regulations.
RCRA Waste Classification (USA)
This chemical is not P-listed or U-listed.[1][3] It is classified by Characteristic .[5][8][9][11]
| Characteristic | Code | Condition |
| Ignitability | D001 | If dissolved in a flammable solvent (Flash point < 60°C).[1][2][3] |
| Corrosivity | D002 | If the waste is aqueous and pH > 12.[2]5. (Common for amine-rich aqueous layers). |
| Toxicity | None | Not a specific TC constituent (like Pyridine D038), but treat as toxic.[2] |
DOT Shipping Description (For Waste Manifest)
If the waste is the pure chemical or a concentrated solution:
Disposal Workflow Visualization
Diagram 2: Operational Workflow
This workflow ensures a "Self-Validating System" where every step includes a safety check.
Caption: Operational workflow for the disposal of this compound, emphasizing pH compatibility checks.
References
-
National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 19608940, 1-(Pyrrolidin-3-yl)ethanone (Precursor/Analog). Retrieved from [Link][1][3][12]
-
US Environmental Protection Agency (2024) . Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link][1][3]
Sources
- 1. 1351597-21-1|(R)-2-(Pyrrolidin-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. 1350475-50-1|1-(Pyrrolidin-3-yl)ethanol hydrochloride|BLD Pharm [bldpharm.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. wisconsin.edu [wisconsin.edu]
- 12. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Personal Protective Equipment & Handling Protocols for 1-(Pyrrolidin-3-yl)ethan-1-ol
Executive Safety Summary
1-(Pyrrolidin-3-yl)ethan-1-ol (CAS: 104706-47-0 / Stereoisomers) represents a class of functionalized pyrrolidines often utilized as chiral building blocks in pharmaceutical synthesis. While specific toxicological data for this precise isomer may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates that it be handled with the rigorous precautions reserved for corrosive secondary amines .
This guide synthesizes industrial hygiene standards with chemical compatibility data to provide a self-validating safety protocol.
Critical Hazard Profile (SAR-Derived)
| Hazard Class | Classification Estimate | Mechanistic Basis |
| Skin Corrosion/Irritation | Category 1B (High Probability) | Secondary amine functionality ( |
| Eye Damage | Category 1 (Irreversible) | Basic amines can penetrate the corneal stroma rapidly, causing opacity and permanent damage [2]. |
| Respiratory Sensitization | STOT-SE 3 | Volatility is lower than pyrrolidine due to the hydroxyl group, but aerosols remain highly irritating to mucous membranes. |
Personal Protective Equipment (PPE) Specifications
The selection of PPE for this compound is governed by the permeation resistance of the material against amines and alcohols. Standard latex gloves are insufficient due to rapid degradation by amine-based compounds.
Hand Protection: The "Double-Barrier" Protocol
Recommendation: Dual-layer Nitrile or Laminate film.
-
Primary Layer (Inner): 4-mil Nitrile (Disposable).
-
Function: Tactile sensitivity and protection against incidental splash.
-
-
Secondary Layer (Outer): 8-mil Nitrile (Extended Cuff) or Silver Shield® (Laminate).
-
Function: Mechanical strength and permeation barrier.
-
Causality: Amines can permeate thin nitrile without visible degradation. The second layer increases the "breakthrough time" from <15 minutes to >4 hours [3].
-
Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Venting).
-
Strict Prohibition: Safety glasses with side shields are not acceptable for handling liquid amines.
-
Reasoning: Liquid amines are "seeking" hazards; vapors or splashes can bypass side shields. Indirect venting prevents fogging while blocking liquid entry.
Respiratory Protection
Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Contingency: If hood use is impossible (e.g., equipment maintenance), use a Full-Face Respirator with ABEK1 cartridges (Organic Vapor + Inorganic/Acid/Ammonia/Amine).
PPE Decision Logic & Workflow
The following diagram illustrates the logical decision tree for selecting PPE based on the operational scale.
Figure 1: PPE Selection and Validation Logic. Note the critical "Glove Inspection" loop required every 30 minutes of handling.
Operational Handling Protocol
This protocol uses a "Zone of Safety" approach to minimize contamination risks.
Step 1: Preparation & Engineering Controls[1]
-
Hygroscopic Check: this compound is likely hygroscopic (absorbs moisture). Ensure the receiving flask is dry and purged with Nitrogen or Argon.
-
Balance Setup: Place the analytical balance inside the fume hood if possible. If not, use a secondary containment tray during transport.
Step 2: Transfer Methodology
To prevent "drip-back" corrosion on bottle threads:
-
Do not pour directly from the stock bottle if >100mL.
-
Use a single-use glass pipette or a chemically resistant syringe (polypropylene body, stainless needle) for transfer.
-
Technique: Wipe the pipette tip against the inner wall of the receiving vessel to remove the final drop. Do not blow out the pipette (aerosol risk).
Step 3: Decontamination of Tools
Before removing tools from the fume hood:
-
Rinse contaminated pipettes/spatulas in a beaker of dilute acetic acid (5%) or citric acid.
-
Chemistry: This neutralizes the basic amine, converting it to a water-soluble, non-volatile salt [4].
-
-
Dispose of rinsate into the aqueous basic waste stream.
Emergency Response & Disposal
Spill Management Workflow
In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure.
Figure 2: Emergency Spill Response Workflow. Neutralization is the critical step to stop fume generation.
Waste Disposal
-
Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) or active acylating agents (e.g., Acid Chlorides) in the waste container. Exothermic reactions may occur.
-
Labeling: Tag as "Basic Organic Waste" with the constituent explicitly named.
References
-
Occupational Safety and Health Administration (OSHA). (2023). Dermal Exposure: Chemical Injury and Irritation. United States Department of Labor. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrrolidine (CAS 123-75-1). [Used for SAR Analysis of Amine Hazards]. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
